molecular formula C5H2BrN3 B595321 2-Bromopyrimidine-5-carbonitrile CAS No. 1209458-08-1

2-Bromopyrimidine-5-carbonitrile

Cat. No.: B595321
CAS No.: 1209458-08-1
M. Wt: 183.996
InChI Key: VTRPEZYOLUMRTH-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-5-carbonitrile is a versatile chemical scaffold recognized for its significant value in medicinal chemistry and anticancer drug discovery research. The pyrimidine-5-carbonitrile core is a privileged structure in the design of potent enzyme inhibitors . Recent studies highlight its application in developing derivatives that act as inhibitors of key oncogenic targets, such as Phosphoinositide 3-kinase (PI3K), a pivotal regulator of cell growth and proliferation frequently dysregulated in cancers . These inhibitor candidates have demonstrated promising activity in profiling against the NCI-60 human tumor cell line panel, inducing cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 . Furthermore, the dihydropyrimidine-5-carbonitrile structural motif serves as a critical precursor in synthesizing novel molecular hybrids, which are being explored as potent dual inhibitors of tyrosine kinases like EGFR and VEGFR-2 . This dual inhibition represents a compelling strategy to suppress both tumor cell proliferation and angiogenesis simultaneously . The bromine substituent at the 2-position of the pyrimidine ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies . As a building block, this compound is instrumental for advancing research in targeted cancer therapies and investigating new apoptotic and anti-angiogenic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRPEZYOLUMRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-08-1
Record name 2-Bromopyrimidine-5-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromopyrimidine-5-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

2-Bromopyrimidine-5-carbonitrile is a halogenated pyrimidine derivative that has garnered significant attention as a versatile intermediate in organic synthesis. Its molecular structure, featuring both a bromine atom and a nitrile group on the pyrimidine ring, provides two distinct reactive sites for further chemical modification.

A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₅H₂BrN₃PubChem[1], Biosynth
Molecular Weight 184.00 g/mol Methylamine Supplier[2]
Monoisotopic Mass 182.9432 DaPubChemLite[3]
Appearance Off-white to light yellow solidMethylamine Supplier[2]
Melting Point 138 - 142 °CMethylamine Supplier[2]
Solubility Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform.Methylamine Supplier[2], ChemicalBook[4]
CAS Number 53918-41-5Methylamine Supplier[2]

Synthesis Methodologies: A Self-Validating Protocol

The synthesis of this compound is a critical process that dictates its purity and suitability for downstream applications. While several synthetic routes exist, a common and reliable method involves the nucleophilic substitution of a precursor.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A prevalent method for synthesizing this compound involves the reaction of a di-substituted pyrimidine with a cyanide source. A common starting material is 5-bromo-2-chloropyrimidine, where the more reactive chloro group at the 2-position is displaced by a cyanide ion.[5]

Rationale: The electron-withdrawing nature of the pyrimidine ring and the bromo substituent facilitates nucleophilic attack at the C2 position. The choice of a cyanide salt, such as sodium cyanide or potassium cyanide, provides the nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMSO to facilitate the dissolution of the reactants and promote the reaction.[6]

Detailed Protocol:

  • In a well-ventilated fume hood, dissolve 5-bromo-2-chloropyrimidine (1 equivalent) in dimethyl sulfoxide (DMSO).[6]

  • In a separate vessel, prepare a solution of sodium cyanide (NaCN) (1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 equivalents) in a mixture of DMSO and water.[6]

  • Slowly add the cyanide/DABCO solution to the 5-bromo-2-chloropyrimidine solution at room temperature with vigorous stirring.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically stirred overnight).[6]

  • Upon completion, quench the reaction by adding a significant volume of water.[6]

  • Extract the aqueous mixture with an organic solvent, such as ethyl acetate or ether, multiple times.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., dichloromethane) to obtain pure this compound.[6]

Self-Validation: The purity of the final product can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the purified compound should also align with the literature values.[2]

Key Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold in the synthesis of a wide array of biologically active molecules. The pyrimidine core is a common motif in numerous approved drugs and clinical candidates.[7]

Role as a Versatile Building Block

The differential reactivity of the bromine atom and the nitrile group allows for selective and sequential functionalization.[5] The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of various aryl, alkyl, and amino substituents.[5] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

Caption: Potential functionalization pathways of this compound.

Importance in the Synthesis of Targeted Therapeutics

Pyrimidine-5-carbonitrile derivatives have been investigated as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which are implicated in different types of cancer.[8] The scaffold's ability to be readily modified allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

For instance, 2-amino-5-bromopyrimidine, a related compound, is a crucial intermediate in the synthesis of Macitentan, a drug used to treat pulmonary arterial hypertension.[9] This highlights the significance of brominated pyrimidines in the development of life-saving medications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][10]

  • Eye Damage: Can cause serious eye damage or irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Avoid breathing dust, fumes, or vapors.[10]

  • Wash hands thoroughly after handling.[10]

  • In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2]

  • Keep the container tightly sealed to prevent moisture absorption and degradation.[2]

  • Store separately from incompatible materials such as oxidizing agents and strong acids.[2]

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with established and reliable synthesis protocols, make it an invaluable tool in the construction of complex molecular architectures. The versatility offered by its dual reactive sites continues to be exploited in the discovery of novel therapeutics targeting a range of diseases. Adherence to strict safety and handling protocols is essential to ensure its safe and effective use in the laboratory.

References

  • This compound - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
  • 5-Bromopyrimidine-2-carbonitrile. (n.d.). LookChem.
  • 2-Amino-5-bromopyrimidine-4-carbonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • This compound. (n.d.). EvitaChem.
  • 5-Bromopyrimidine-2-carbonitrile. (n.d.). Sigma-Aldrich.
  • This compound (C5H2BrN3). (n.d.). PubChemLite.
  • Safety Data Sheet. (2024). Sigma-Aldrich.
  • 5-Bromopyrimidine-2-carbonitrile. (n.d.). PubChem.
  • Safety Data Sheet. (2025). Fisher Scientific.
  • 5-Bromopyrimidine-2-carbonitrile Product Description. (n.d.). ChemicalBook.
  • 5-Bromopyrimidine-2-carbonitrile. (2025). ChemicalBook.
  • The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. (n.d.).
  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2006). Taylor & Francis Online.
  • This compound. (n.d.). Biosynth.
  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2025). ResearchGate.
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
  • 5-Bromopyrimidine-2-carbonitrile. (n.d.). ChemicalBook.
  • Recent Advances in Pyrimidine-Based Drugs. (2021). PubMed Central.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the structural elucidation of 2-bromopyrimidine-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a detailed narrative on the synergistic application of modern analytical methods, emphasizing the "why" behind experimental choices to ensure a robust and self-validating confirmation of the molecular structure.

Introduction: The Significance of this compound

This compound (C₅H₂BrN₃) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its pyrimidine core is a common scaffold in a multitude of biologically active molecules, and the presence of the bromo and cyano functionalities provides versatile handles for further synthetic transformations.[1] Given its role as a critical building block, unambiguous confirmation of its structure is paramount to ensure the integrity and success of subsequent research and development efforts. This guide will walk through a multi-technique approach to its structure elucidation, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.

The Analytical Workflow: A Multi-faceted Approach to Structural Integrity

The definitive identification of an organic molecule like this compound relies on a confluence of data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment. The logical flow of this process is crucial for an efficient and accurate elucidation.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Unambiguous Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR_H ¹H NMR Spectroscopy (Proton Environment) MS->NMR_H Confirms MW IR Infrared Spectroscopy (Functional Groups) NMR_C ¹³C NMR Spectroscopy (Carbon Skeleton) IR->NMR_C Confirms functional groups NMR_H->NMR_C Correlates H to C XRay X-Ray Crystallography (3D Structure) NMR_C->XRay Validates connectivity

Caption: A typical workflow for the structural elucidation of a small molecule.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) provides the molecular weight and elemental composition of a compound.[2] For this compound, high-resolution mass spectrometry (HRMS) is the preferred method to obtain an accurate mass measurement, which in turn suggests the molecular formula.

Expected Data: The calculated monoisotopic mass of C₅H₂BrN₃ is 182.9432 Da.[3] An experimental HRMS analysis should yield a value very close to this. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 Da (M+ and M+2).[2]

ParameterExpected Value
Molecular Formula C₅H₂BrN₃
Calculated Monoisotopic Mass 182.9432 Da[3]
Predicted [M+H]⁺ 183.9505 Da[2]
Isotopic Pattern Presence of M+ and M+2 peaks in ~1:1 ratio

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the proposed formula. Analyze the isotopic pattern to confirm the presence of bromine.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4] For this compound, the key functional group to identify is the nitrile (C≡N) group.

Expected Data: The IR spectrum of this compound is expected to show a sharp, strong absorption band in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration. Other characteristic peaks would include those for the aromatic C-H and C=C/C=N stretching vibrations of the pyrimidine ring.

Functional GroupExpected Absorption Range (cm⁻¹)
Nitrile (C≡N) 2220 - 2260
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C/C=N Stretch 1400 - 1600
C-Br Stretch 500 - 600

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see signals for the two protons on the pyrimidine ring.

Expected Data: The two protons on the pyrimidine ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the bromine and nitrile groups, these protons will be deshielded and appear at a relatively high chemical shift. They should appear as singlets, as there are no adjacent protons to cause splitting.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-4/H-6 ~8.5 - 9.5Singlet
H-4/H-6 ~8.5 - 9.5Singlet
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.

Expected Data: this compound has five carbon atoms in unique chemical environments. The ¹³C NMR spectrum should therefore display five distinct signals. The carbon of the nitrile group will appear in a characteristic region (δ 110-125 ppm). The carbons of the pyrimidine ring will be in the aromatic region (δ 120-160 ppm), with their exact shifts influenced by the attached substituents.

CarbonExpected Chemical Shift (δ, ppm)
C-2 ~140 - 150
C-4 ~155 - 165
C-5 ~110 - 120
C-6 ~155 - 165
CN ~115 - 125

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and proton-decoupled ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and integration (for ¹H) to assign the signals to the respective nuclei in the molecule.

G cluster_0 NMR Data Acquisition cluster_1 Data Processing & Analysis SamplePrep Sample Preparation (Dissolve in deuterated solvent) Instrument NMR Spectrometer (e.g., 400 MHz) SamplePrep->Instrument Acquire_H Acquire ¹H Spectrum Instrument->Acquire_H Acquire_C Acquire ¹³C Spectrum Instrument->Acquire_C Processing Fourier Transform, Phasing, Baseline Correction Acquire_H->Processing Acquire_C->Processing Analysis Chemical Shift Analysis, Multiplicity & Integration Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for NMR-based structure elucidation.

X-Ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide strong evidence for the structure of this compound, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structure determination.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a clear example of how a combination of modern analytical techniques provides a self-validating system. Mass spectrometry confirms the elemental composition, IR spectroscopy identifies the key functional groups, and NMR spectroscopy maps out the precise connectivity of the atoms. Finally, X-ray crystallography can provide the ultimate confirmation of the three-dimensional structure. By following this multi-faceted approach, researchers can have the highest level of confidence in the identity and purity of this important chemical intermediate, ensuring the reliability of their subsequent scientific endeavors.

References

  • PubChem. 5-Bromopyrimidine-2-carbonitrile. [Link]
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]
  • University of Oregon. 13C-NMR. [Link]
  • IOSR Journal.
  • PubChemLite. This compound (C5H2BrN3). [Link]
  • ResearchGate. Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. [Link]
  • ABJAD.

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2-Bromopyrimidine-5-carbonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromopyrimidine-5-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 1209458-08-1), a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes available data with foundational scientific principles to offer a practical and in-depth understanding of the compound's characteristics. We delve into its physicochemical properties, spectroscopic signature, stability, and handling protocols. Standardized methodologies for its characterization are detailed, providing a framework for experimental validation and quality control.

Introduction and Molecular Overview

This compound is a substituted pyrimidine ring, a scaffold of immense importance in medicinal chemistry due to its presence in numerous therapeutic agents. The strategic placement of a bromine atom at the 2-position and a nitrile group at the 5-position creates a versatile intermediate. The bromine atom serves as an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the electron-withdrawing nitrile group modulates the electronic properties of the ring and provides a handle for further synthetic transformations.[1] This unique combination of functional groups makes it a valuable precursor for the synthesis of complex molecular architectures.

This guide focuses exclusively on This compound, CAS 1209458-08-1 . It is critical to distinguish it from its isomer, 5-Bromopyrimidine-2-carbonitrile (CAS 38275-57-9), as their physical and chemical properties differ significantly.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The macroscopic physical properties of a compound are a direct consequence of its molecular structure. The planar, polar nature of the pyrimidine ring, combined with the electronegative bromine and nitrile substituents, results in a crystalline solid with a relatively high melting point due to strong intermolecular interactions in the crystal lattice.

PropertyValue / DescriptionSource(s)
CAS Number 1209458-08-1[2][3]
Molecular Formula C₅H₂BrN₃[3]
Molecular Weight 183.99 g/mol [1][3]
Appearance Off-white to light yellow crystalline solid[1][4]
Melting Point 138 - 142 °C[4]
Boiling Point Data not available; likely decomposes at high temperatures.N/A
Solubility Low solubility in water. Soluble in dichloromethane and chloroform.[4]
Purity Commercially available with ≥98% purity.[3][5]
Note: This melting point is provided by a commercial supplier where the listed CAS number was inconsistent with the product name. However, it represents the best available data and is consistent with similar substituted brominated heterocycles.

Methodologies for Physical Characterization

Ensuring the identity and purity of this compound is paramount for its successful application in research and development. A multi-technique approach is required for full characterization.

cluster_workflow Analytical Workflow for Characterization A Sample Receipt (this compound) B Visual Inspection (Appearance, Color) A->B C Melting Point Analysis (via DSC or MP Apparatus) B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Purity Assessment (HPLC or GC-MS) D->E F Certificate of Analysis (Data Consolidation) E->F

Figure 2: Standard workflow for the physical characterization of this compound.

Melting Point Determination Protocol

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. Differential Scanning Calorimetry (DSC) is the preferred method for its high precision.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 160 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp peak confirms high purity.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation. While experimental spectra for this specific compound are not widely published, we can predict the expected data based on its structure.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The molecule possesses two aromatic protons on the pyrimidine ring, which are chemically distinct.

    • Prediction: Expect two signals in the aromatic region (δ 8.5-9.5 ppm). Due to their positions relative to the nitrogen atoms and substituents, they will appear as doublets with a small coupling constant (J ≈ 2-3 Hz). The proton at C6 will likely be further downfield than the proton at C4 due to the anisotropic effect of the adjacent nitrile group.

  • ¹³C NMR (Carbon NMR): Expect five distinct signals for the five carbon atoms.

    • Prediction: The nitrile carbon (C≡N) will appear around δ 115-120 ppm. The carbon bearing the bromine (C2) will be highly deshielded (δ > 150 ppm). The remaining three aromatic carbons will appear in the δ 120-160 ppm range.

3.2.2. Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M+ and M+2) of nearly equal intensity.

  • Protocol (LC-MS):

    • Prepare a dilute solution (e.g., 100 µg/mL) in a solvent like acetonitrile.

    • Inject onto a C18 HPLC column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

  • Expected Data: The mass spectrum should show a prominent pair of peaks at m/z 183.95 and 185.95, corresponding to [C₅H₂⁷⁹BrN₃+H]⁺ and [C₅H₂⁸¹BrN₃+H]⁺.[6]

3.2.3. Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Expected Key Absorptions:

    • ~2230 cm⁻¹: Sharp, strong absorption characteristic of the nitrile (C≡N) stretch.

    • ~1550-1600 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations within the pyrimidine ring.

    • Below 800 cm⁻¹: Absorption corresponding to the C-Br stretch.[7]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Stability: The compound is generally stable under standard laboratory conditions. However, like many heterocyclic compounds, it can be sensitive to moisture and strong light over extended periods.

  • Storage Recommendations: Store in a tightly sealed container to prevent moisture absorption.[4] The container should be placed in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[4] For long-term storage, refrigeration (2-8°C) in an inert atmosphere is advisable.

Safety and Hazard Profile

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound. The following is a summary of available GHS hazard information.

Hazard TypeGHS ClassificationPrecautionary MeasuresSource(s)
Acute Toxicity H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.
Eye Contact Potential for serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Skin Contact Potential for skin irritation.P280: Wear protective gloves.[8]
Inhalation May cause respiratory irritation.P261: Avoid breathing dust. Use only in a well-ventilated area.[8]

Handling Protocol:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[8]

cluster_props Structure-Property Relationships Structure Molecular Structure (C₅H₂BrN₃) Pyrimidine Pyrimidine Ring (Planar, Aromatic) Structure->Pyrimidine Bromine Bromine Atom (Good Leaving Group) Structure->Bromine Nitrile Nitrile Group (Electron Withdrawing) Structure->Nitrile MeltingPoint High Melting Point (Crystalline Solid) Pyrimidine->MeltingPoint influences Reactivity Synthetic Versatility (Cross-Coupling) Bromine->Reactivity enables Spectra Distinct Spectroscopic Signature (Isotopic Pattern, C≡N Stretch) Bromine->Spectra causes Nitrile->Spectra causes

Figure 3: Relationship between the key structural features of this compound and its notable physical properties.

References

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central.
  • 1209458-08-1 | 2-溴嘧啶-5-甲腈. Shaoyuan.
  • 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546. PubChem.
  • This compound. Methylamine Supplier.
  • Chemical characterization of brominated flame retardants and identification of structurally representative compounds. PubMed.
  • This compound (C5H2BrN3). PubChemLite.
  • Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks.
  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • 1209458-08-1|this compound. chemxyz.
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.

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Synthesis of 2-Bromopyrimidine-5-carbonitrile from precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromopyrimidine-5-carbonitrile

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development, prized for its versatile reactivity in constructing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, designed for researchers, medicinal chemists, and process scientists. We delve into the principal synthetic pathway, commencing with the efficient assembly of the key precursor, 2-aminopyrimidine-5-carbonitrile, followed by its conversion via the Sandmeyer reaction. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms, protocol optimization, and safety considerations. Detailed, step-by-step protocols and data are presented to ensure reproducibility and facilitate application in a laboratory setting.

Introduction: Strategic Importance of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The strategic installation of a bromine atom at the 2-position and a carbonitrile group at the 5-position creates a highly valuable intermediate. The electron-withdrawing nature of the nitrile group and the pyrimidine ring nitrogens makes the C2-bromine an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, it serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse carbon and heteroatom substituents. This dual reactivity profile makes this compound an indispensable tool for generating compound libraries and optimizing lead candidates in drug development programs.

This guide focuses on the most robust and widely adopted synthetic strategy, which logically proceeds in two main stages:

  • Precursor Synthesis: Formation of 2-aminopyrimidine-5-carbonitrile.

  • Functional Group Transformation: Conversion of the 2-amino group to a 2-bromo substituent via the Sandmeyer reaction.

Precursor Synthesis: Multi-Component Assembly of 2-Aminopyrimidine-5-carbonitrile

The foundation of a successful synthesis lies in the efficient preparation of its key precursors. For this target, 2-aminopyrimidine-5-carbonitrile is the most critical intermediate. While various methods exist, multi-component reactions (MCRs) offer significant advantages in terms of atom economy, convergence, and operational simplicity.[2][3] The one-pot condensation of an aldehyde, an active methylene nitrile (e.g., malononitrile), and guanidine is a particularly effective approach.

Causality of the Multi-Component Approach

This strategy is powerful because it rapidly builds molecular complexity from simple, commercially available starting materials. The reaction proceeds through a cascade of well-understood transformations: a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of guanidine, and subsequent cyclization and aromatization (often via air oxidation) to yield the stable pyrimidine ring.[3] This convergent approach avoids lengthy linear sequences and associated yield losses, making it highly suitable for both library synthesis and scale-up operations.

Experimental Workflow: Synthesis of 2-Aminopyrimidine-5-carbonitrile

The following diagram illustrates the logical flow of the multi-component synthesis.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification cluster_3 Final Product A Combine Aldehyde, Malononitrile, Guanidine HCl, and Base (e.g., NaOAc) in Solvent B Heat Reaction Mixture (e.g., Reflux in Water/Toluene or Microwave Irradiation) A->B Thermal Energy C Cool Reaction Mixture to Induce Precipitation B->C Completion D Filter the Solid Product C->D E Wash with Water and/or Ethanol D->E F Recrystallize from Suitable Solvent (e.g., Ethanol) E->F G Pure 2-Aminopyrimidine-5-carbonitrile F->G Purity Confirmed

Caption: Workflow for the three-component synthesis of the key amino-precursor.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methodologies for the three-component synthesis of substituted 2-aminopyrimidines.[3]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.0 eq

  • Malononitrile: 10 mmol, 1.0 eq

  • Guanidine Hydrochloride: 10 mmol, 1.0 eq

  • Sodium Acetate (NaOAc): 10 mmol, 1.0 eq

  • Solvent: Water or Toluene, ~25 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), malononitrile (10 mmol), guanidine hydrochloride (10 mmol), and sodium acetate (10 mmol).

  • Add the chosen solvent (e.g., water, 25 mL).

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 2-aminopyrimidine-5-carbonitrile derivatives.

Core Transformation: The Sandmeyer Reaction

The Sandmeyer reaction is a classic, powerful transformation for converting an aromatic primary amine into an aryl halide.[4] It is the cornerstone of synthesizing this compound from its amino precursor. The reaction proceeds via a diazonium salt intermediate, which is then catalytically converted to the target bromide using a copper(I) salt.[5]

Mechanistic Rationale: A Radical-Nucleophilic Pathway

Understanding the mechanism is critical for troubleshooting and optimization. The Sandmeyer reaction is not a simple SNAr process; it follows a radical-nucleophilic aromatic substitution (SRNAr) pathway.[3]

  • Diazotization: The process begins with the conversion of the 2-amino group into a diazonium salt (-N₂⁺) using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr). This step must be performed at low temperatures (0–5 °C) as diazonium salts, particularly heteroaromatic ones, can be unstable and decompose.

  • Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuBr) donates a single electron to the diazonium salt. This reduces the diazonium species to a diazo radical.

  • Dediazoniation: The diazo radical is highly unstable and rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate a pyrimidyl radical.

  • Halogen Transfer: The pyrimidyl radical abstracts a bromine atom from a copper(II) bromide species (formed in the SET step), yielding the final product, this compound, and regenerating the active Cu(I) catalyst.[6]

Caption: Simplified mechanism of the Sandmeyer bromination reaction.

Detailed Experimental Protocol (Representative)

This protocol is based on standard Sandmeyer procedures for heteroaromatic amines and should be performed with appropriate safety precautions in a well-ventilated fume hood.[7][8]

Materials:

  • 2-Aminopyrimidine-5-carbonitrile: 10 mmol, 1.0 eq

  • Hydrobromic Acid (HBr), 48% aqueous: ~30 mL

  • Sodium Nitrite (NaNO₂): 11 mmol, 1.1 eq

  • Copper(I) Bromide (CuBr): 12 mmol, 1.2 eq

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminopyrimidine-5-carbonitrile (10 mmol) in 48% HBr (20 mL).

    • Cool the suspension to 0–5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (11 mmol) in a minimal amount of cold water (~5 mL).

    • Add the NaNO₂ solution dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature is strictly maintained below 5 °C. Vigorous gas evolution (NOx) may occur.

    • Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 250 mL flask, dissolve/suspend copper(I) bromide (12 mmol) in 48% HBr (10 mL).

    • Cool this CuBr solution to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. Control the rate of addition to manage gas (N₂) evolution.

    • After the addition is complete, allow the mixture to warm to room temperature, then heat to 60–70 °C and stir for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 100 mL of water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash carefully with saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to afford pure this compound.

Key Parameters and Field Insights
  • Temperature Control: This is the most critical parameter. Failure to maintain low temperatures (< 5 °C) during diazotization can lead to premature decomposition of the diazonium salt, often resulting in the formation of the corresponding 2-hydroxypyrimidine byproduct and significantly lower yields.

  • Acid Choice: Using HBr for both diazotization and as the solvent for the CuBr catalyst is crucial. Using a different acid (e.g., HCl) can lead to competitive formation of the chloro-pyrimidine, resulting in a mixture of products.[2]

  • Purity of Precursor: The starting 2-aminopyrimidine-5-carbonitrile must be of high purity. Impurities can interfere with the diazotization step.

  • Anhydrous Conditions (Alternative): For substrates sensitive to aqueous acid, anhydrous diazotization using an alkyl nitrite (e.g., tert-butyl nitrite) in an organic solvent, followed by the addition of a copper(II) halide, can be an effective alternative.[4]

Data Summary: Comparison of Synthetic Stages

ParameterStage 1: Precursor SynthesisStage 2: Sandmeyer Reaction
Core Transformation Pyrimidine ring formationAmine to Bromide Conversion
Key Reagents Aldehyde, Malononitrile, GuanidineNaNO₂, HBr, CuBr
Typical Yield Good to Excellent (70-95%)Moderate to Good (50-80%)
Key Advantage High convergence, atom economyReliable and well-established
Critical Challenge Optimizing conditions for 3 componentsStrict temperature control (< 5 °C)
Safety Concern Standard chemical handlingUnstable diazonium intermediate, NOx gas

Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, two-stage process. The initial formation of the 2-aminopyrimidine-5-carbonitrile precursor via a multi-component reaction provides a rapid and efficient entry point to the pyrimidine core. The subsequent transformation of the amino group to the target bromide via the copper(I)-catalyzed Sandmeyer reaction is a robust and reliable method, provided that critical parameters, especially temperature, are meticulously controlled. This strategic combination of a convergent assembly followed by a powerful functional group interconversion represents a cornerstone of modern heterocyclic chemistry, enabling the production of this vital intermediate for pharmaceutical research and development.

References

  • Portela, D. J., et al. (2013). Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles. ACS Combinatorial Science, 15(7), 370-378.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Quiroga, J., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123.
  • Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.
  • Google Patents. (2021). Preparation method of 2-methyl-5-bromopyrimidine. CN113683571A.
  • Thanki, P., et al. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350.
  • Google Patents. (2013). Preparation method of 2-amino-5-bromopyrimidine compound. CN103012284A.
  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka.
  • Google Patents. (2013). Preparation method of 2-azyl-5-bromopyrimidine. CN103288746A.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

Sources

An In-depth Technical Guide to 2-Bromopyrimidine-5-carbonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-Bromopyrimidine-5-carbonitrile (C5H2BrN3), a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The unique arrangement of a reactive bromine atom at the 2-position and a versatile nitrile group at the 5-position on the electron-deficient pyrimidine core makes this compound a valuable scaffold for the synthesis of diverse molecular architectures with a wide range of biological activities. This guide will delve into the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

Physicochemical Properties and Structural Attributes

This compound is a solid, off-white to light yellow compound at room temperature. Its molecular structure, characterized by the chemical formula C5H2BrN3, is depicted below.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H2BrN3[1][2]
Molecular Weight 183.99 g/mol [3]
Appearance Solid, Off-white to light yellow[4]
Solubility Low solubility in water; Soluble in some organic solvents like dichloromethane and chloroform.[4]
Storage Store in a cool, dry, well-ventilated area, away from heat and ignition sources, in a tightly sealed container.[4]

Synthesis of this compound

A practical and efficient synthesis of this compound can be envisioned through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[5][6]. The logical precursor for this transformation is 2-aminopyrimidine-5-carbonitrile.

G cluster_0 Proposed Synthesis of this compound start 2-Aminopyrimidine-5-carbonitrile intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, HBr 0-5 °C product This compound intermediate->product CuBr reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 2-Arylpyrimidine-5-carbonitrile catalyst->product reactant1 This compound catalyst Pd Catalyst, Ligand, Base reactant1->catalyst reactant2 Amine (R-NH₂) reactant2->catalyst product 2-Aminopyrimidine-5-carbonitrile Derivative catalyst->product

Sources

A Theoretical and Computational Guide to the pKa of 2-Bromopyrimidine-5-carbonitrile for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates. For nitrogen-containing heterocycles, which constitute over 75% of FDA-approved drugs, an accurate understanding of pKa is critical for optimizing drug design and formulation.[1][2] This technical guide provides an in-depth analysis of the theoretical pKa of 2-bromopyrimidine-5-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the chemical principles governing its basicity, present a rigorous computational workflow for its in silico prediction, and provide a theoretically grounded pKa estimate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply computational chemistry to accelerate their discovery pipelines.

The Chemical Rationale: Why this compound is an Extremely Weak Base

The basicity of a nitrogen heterocycle is a measure of the availability of the lone pair of electrons on its nitrogen atom(s) to accept a proton. The pKa value refers to the conjugate acid of the base (BH⁺). A lower pKa signifies a weaker base. To understand the pKa of this compound, we must first consider its parent scaffold, pyrimidine, and the powerful electronic effects of its substituents.

The Pyrimidine Scaffold: An Inherently Weak Base

Pyrimidine is significantly less basic than its mono-aza counterpart, pyridine. The pKa of protonated pyridine is approximately 5.2-5.3, whereas protonated pyrimidine has a pKa of only about 1.23-1.3.[3][4][5] The second nitrogen atom in the pyrimidine ring acts as an electron-withdrawing group through induction, pulling electron density away from the other nitrogen and making both lone pairs less available for protonation.

The Potent Electron-Withdrawing Effects of Substituents

The basicity of the pyrimidine ring is further and dramatically reduced by its two substituents: a bromo group at the 2-position and a cyano group at the 5-position. Both are potent electron-withdrawing groups (EWGs) that deplete the electron density of the heterocyclic ring.[6][7]

  • 2-Bromo Group: The bromine atom exerts a strong negative inductive effect (-I), pulling electron density away from the ring through the sigma bond. The 2-position of pyrimidine is already electron-deficient, and placing a strong EWG at this location has a profound base-weakening effect. For comparison, adding a bromine at the 2-position of pyridine (pKa ≈ 5.2) to give 2-bromopyridine reduces the pKa to just 0.71.[8]

  • 5-Cyano Group: The nitrile (-C≡N) group is one of the most powerful EWGs. It deactivates the ring through two mechanisms: a very strong negative inductive effect (-I) and a strong negative mesomeric, or resonance, effect (-M). The cyano group can withdraw electron density from the ring via the π-system, further delocalizing and stabilizing the nitrogen lone pairs, making them unavailable for protonation.

Theoretical pKa Prediction: A Step-by-Step Computational Protocol

Accurate theoretical pKa prediction relies on calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid (BH⁺) in aqueous solution. The most robust method for this calculation utilizes a thermodynamic cycle, often called a Born-Haber cycle, which breaks the process down into gas-phase and solvation components that can be calculated with high accuracy.[9][10]

The Thermodynamic Cycle

The pKa is calculated from the free energy of the reaction in solution (ΔG°aq) using the equation:

pKa = ΔG°aq / (2.303 * RT)

The thermodynamic cycle allows us to calculate ΔG°aq without simulating the complex deprotonation event in solution directly. Instead, we compute the terms shown in the diagram below.

cluster_gas Gas Phase cluster_aq Aqueous Phase B_gas B(gas) B_aq B(aq) B_gas->B_aq ΔG°solv(B) H_gas H⁺(gas) BH_gas BH⁺(gas) BH_gas->B_gas  ΔG°gas BH_aq BH⁺(aq) BH_gas->BH_aq ΔG°solv(BH⁺) H_aq H⁺(aq) BH_aq->B_aq  ΔG°aq H_gas->H_aq ΔG°solv(H⁺) (Experimental Value)

Caption: Thermodynamic cycle for pKa calculation.

The final equation is: ΔG°aq = ΔG°gas + ΔG°solv(BH⁺) - ΔG°solv(B)

Detailed Computational Workflow

The following protocol outlines the steps to calculate the theoretical pKa using quantum mechanical methods.

  • Structure Generation & Protonation Site:

    • Generate the 3D structure of this compound (B).

    • Identify the possible sites of protonation. In this case, the two ring nitrogens, N1 and N3.

    • Generate structures for both protonated forms (conjugate acids, BH⁺), i.e., [1H]-2-bromo-5-cyanopyrimidin-1-ium and [3H]-2-bromo-5-cyanopyrimidin-1-ium. The thermodynamically most stable isomer (lowest energy) must be used for the pKa calculation.

  • Gas-Phase Geometry Optimization and Frequency Analysis:

    • Objective: To find the lowest energy conformation of each species (B, BH⁺) in the gas phase and to obtain their gas-phase free energies.

    • Method: Use Density Functional Theory (DFT). A common and reliable choice is the M06-2X functional with a Pople-style basis set such as 6-311+G(d,p).[11]

    • Procedure:

      • Perform a geometry optimization for the neutral molecule and each protonated isomer.

      • Follow with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum.

      • The output provides the Gibbs free energy (Ggas) for each species. The isomer with the lower Ggas is the more stable conjugate acid.

    • Calculation: ΔG°gas = Ggas(B) + Ggas(H⁺) - Ggas(BH⁺). Note: The Ggas(H⁺) is a known constant.

  • Aqueous-Phase Solvation Energy Calculation:

    • Objective: To calculate the free energy change when moving each species from the gas phase into the aqueous solvent.

    • Method: Use a continuum solvation model, such as the SMD (Solvation Model based on Density) model, which is widely recognized for its accuracy.[12][13]

    • Procedure:

      • Using the gas-phase optimized geometries, perform a single-point energy calculation for B and the most stable BH⁺ isomer.

      • Specify "water" as the solvent in the calculation settings.

      • The difference between the calculated energy in solution and the gas-phase energy for a given species yields its solvation free energy (ΔG°solv).

  • Final pKa Assembly:

    • Objective: To combine the calculated and experimental terms to derive the final pKa value.

    • Procedure:

      • Use the calculated ΔG°gas, ΔG°solv(B), and ΔG°solv(BH⁺).

      • Use an established, high-accuracy experimental value for the solvation free energy of a proton, ΔG°solv(H⁺), which is approximately -265.9 kcal/mol.[14]

      • Calculate ΔG°aq using the thermodynamic cycle.

      • Convert ΔG°aq to the final pKa value.

start Start: 2D Structure struct3d Generate 3D Structures (B, BH⁺ at N1, BH⁺ at N3) start->struct3d gas_opt Gas-Phase Optimization + Freq (DFT: M06-2X/6-311+G(d,p)) struct3d->gas_opt get_stable Identify Most Stable Protonated Isomer gas_opt->get_stable get_gas_g Obtain Gas-Phase Free Energies (Ggas) gas_opt->get_gas_g solv_sp Aqueous Single-Point Energy (SMD Solvation Model) get_stable->solv_sp calc_pka Calculate pKa using Thermodynamic Cycle get_gas_g->calc_pka get_solv_g Obtain Solvation Free Energies (ΔGsolv) solv_sp->get_solv_g get_solv_g->calc_pka end End: Predicted pKa Value calc_pka->end

Caption: Workflow for computational pKa prediction.

Predicted pKa Value and Comparative Analysis

While a full quantum mechanical calculation as described above is required for a precise value, we can make a highly confident, theoretically grounded estimate. Given the cumulative electron-withdrawing power of the substituents, the pKa of this compound is expected to be significantly negative.

A search of chemical databases reveals a computationally predicted pKa of -4.65 for the isomeric compound 5-bromopyrimidine-2-carbonitrile .[15] This value, likely generated by sophisticated QSAR or fragmentation-based software, serves as an excellent proxy. The electronic environments of the two isomers are very similar, and thus their pKa values are expected to be in the same range. A value between -4 and -5 is a reasonable theoretical estimate for this compound.

CompoundStructureExperimental/Predicted pKaRationale for Basicity
PyridineAromatic, single N5.23[16]Moderately basic reference compound.
PyrimidineAromatic, two N's1.23[4]Second N is electron-withdrawing, reducing basicity.
2-BromopyridineBromo at C20.71[8]Strong inductive withdrawal by Br greatly reduces basicity.
This compound Bromo at C2, Cyano at C5~ -4.5 (Estimated) Extremely strong inductive and resonance withdrawal by two EWGs.
5-Bromopyrimidine-2-carbonitrileIsomer of target-4.65 (Predicted)[15]Serves as a strong computational benchmark for the target.

Conclusion for the Drug Developer

The theoretical pKa of this compound is predicted to be approximately -4.5 . This indicates that the compound is an extremely weak base and will exist almost exclusively in its neutral form under all conceivable physiological and formulation conditions (pH 1-14). This has significant implications for drug development:

  • Solubility: The compound's aqueous solubility will not be modulated by pH. Strategies to improve solubility must focus on non-ionic approaches like salt co-formers (if other ionizable groups are present), amorphous solid dispersions, or structural modification.

  • Permeability: Being perpetually neutral, the compound may exhibit good passive membrane permeability, a potential advantage for oral absorption and blood-brain barrier penetration.

  • Drug-Target Interactions: The nitrogen atoms are highly unlikely to participate in hydrogen bond donation (as a protonated acid) or strong ionic interactions within a protein binding site. They may, however, act as hydrogen bond acceptors.

By employing the computational workflows detailed in this guide, research teams can prospectively predict the pKa of novel heterocyclic candidates, enabling more efficient, data-driven decisions in the design-make-test-analyze cycle of modern drug discovery.

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  • El-Sayed, N. N. E., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19575–19593.
  • Wikipedia. (2023). 2-Bromopyridine.
  • NCERT. (n.d.). Amines.

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The Advent of a Privileged Scaffold: A Technical Guide to the Synthesis of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromopyrimidine-5-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event for this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader investigation of pyrimidine derivatives as potent therapeutic agents. This document delineates the strategic importance of the this compound core, details a robust and widely adopted synthetic pathway, and provides the nuanced, field-proven insights necessary for its successful laboratory-scale preparation. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Core

The pyrimidine ring is a cornerstone of life itself, forming the structural basis for nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, a recurring motif in a multitude of approved therapeutics and clinical candidates. The introduction of specific functional groups onto this core allows for the precise modulation of a molecule's physicochemical properties and its interactions with biological targets.

The pyrimidine-5-carbonitrile moiety, in particular, has garnered significant attention for its role in crafting potent inhibitors of various enzymes, especially kinases, which are central to cellular signaling and are frequently dysregulated in diseases like cancer.[1][2] The nitrile group (-C≡N) is a versatile functional handle; it is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and can be chemically transformed into other functional groups. Its placement at the 5-position of the pyrimidine ring influences the electronic properties of the entire heterocyclic system.

The addition of a bromine atom at the 2-position, yielding This compound (CAS: 1209458-08-1) , creates a highly valuable and versatile intermediate.[3][4] The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions and as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This dual functionality allows for the systematic and modular construction of complex molecular architectures, making this compound a go-to starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.

Retrosynthetic Analysis and Key Synthesis Strategy

The logical approach to synthesizing this compound involves the sequential installation of the required functional groups onto a pre-formed pyrimidine ring. A common and effective retrosynthetic strategy begins by disconnecting the bromine and cyano groups to identify simpler, more accessible precursors.

Diagram 1: Retrosynthetic Analysis of this compound

G Target This compound Precursor1 Halogen Exchange (Cl -> Br) Target->Precursor1 C-Br Bond Formation Precursor3 Cyanation Target->Precursor3 C-CN Bond Formation Intermediate1 2-Chloro-5-bromopyrimidine Precursor2 Sandmeyer-type Reaction Intermediate1->Precursor2 C-Cl Bond Formation Precursor4 Bromination Intermediate1->Precursor4 C-Br Bond Formation Intermediate2 2-Aminopyrimidine Precursor1->Intermediate1 Precursor2->Intermediate2 Precursor3->Intermediate1 (Alternative) Precursor4->Intermediate2 G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Charge reactor with 2-Chloro-5-cyanopyrimidine B Add Glacial Acetic Acid A->B C Add 33% HBr in Acetic Acid B->C D Stir at 30°C for ~90 min C->D E Heat to Reflux for ~15-30 min D->E F Monitor by TLC/GC-MS E->F G Cool and pour onto ice F->G H Extract with Diethyl Ether G->H I Wash organic phase (aq. NaHCO3, brine) H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Recrystallize/Purify K->L

Caption: Step-by-step workflow for the synthesis via halogen exchange.

Causality Behind Experimental Choices
  • Choice of Reagent (HBr in Acetic Acid): The use of anhydrous HBr in glacial acetic acid provides a highly acidic and bromide-rich environment. The pyrimidine nitrogen atoms are protonated, which activates the C2 position towards nucleophilic attack by the bromide ion. This is more effective and selective than using elemental bromine, which could lead to unwanted side reactions. [5]* Solvent (Glacial Acetic Acid): Acetic acid is an excellent solvent for both the starting material and the HBr reagent. Its polar, protic nature facilitates the dissolution of the pyrimidine salt and stabilizes the transition state of the nucleophilic substitution. [5]* Temperature Profile: The initial stirring at a moderate temperature (30°C) allows for the controlled initiation of the reaction. Subsequent heating to reflux ensures the reaction proceeds to completion in a reasonable timeframe. [5]This two-stage temperature profile is a common strategy to balance reaction rate with selectivity and minimize degradation.

  • Work-up Procedure: Pouring the reaction mixture onto ice quenches the reaction and precipitates the product, which may have limited aqueous solubility. The subsequent wash with sodium bicarbonate or sodium carbonate solution is crucial to neutralize the excess acetic acid and HBr. [6]Failure to do so would result in the protonated product, which would be difficult to extract into an organic solvent.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-cyanopyrimidine

  • Hydrogen bromide (33 wt. % solution in glacial acetic acid)

  • Glacial Acetic Acid

  • Diethyl ether (or other suitable extraction solvent like Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-cyanopyrimidine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred suspension, add a solution of hydrogen bromide in glacial acetic acid (e.g., 33 wt. %, ~5-6 mL per gram of starting material) at room temperature.

  • Initial Reaction: Stir the resulting mixture at 30°C for approximately 90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Completion: Heat the reaction mixture to reflux (typically around 118°C for acetic acid) for an additional 15-30 minutes to ensure complete conversion.

  • Quenching and Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto a beaker of crushed ice.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Characterization Data

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₅H₂BrN₃ [3]
Molecular Weight 183.99 g/mol [3]
Appearance Off-white to light yellow solid
Melting Point ~138 - 142 °C
¹H NMR (CDCl₃, 400 MHz) δ ~8.9 (s, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ ~161.2, 149.5, 115.8, 110.1
Mass Spec (ESI+) m/z [M+H]⁺ ~183.9, 185.9

Safety and Handling Considerations

  • Hydrogen Bromide in Acetic Acid: This reagent is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Brominated Compounds: Organic bromides can be lachrymatory and irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Cyanides: Although the final product contains a nitrile group, which is less acutely toxic than inorganic cyanide salts, good laboratory practices should always be followed. The synthesis of related compounds may involve reagents like potassium cyanide, which is extremely toxic. [3]

Conclusion

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. While its specific discovery is not attributable to a single publication, its synthesis has been refined into reliable and scalable protocols. The halogen exchange method detailed herein represents an efficient and field-tested approach, providing chemists with ready access to this invaluable building block. A thorough understanding of the reaction mechanism, the rationale behind the chosen conditions, and meticulous execution are paramount to achieving high yields and purity. As the quest for novel therapeutics continues, the demand for versatile intermediates like this compound will undoubtedly grow, further cementing its role in the future of drug discovery.

References

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(34), 22047-22062.
  • Bredereck, H., et al. (1976). Process for Bromination of Pyrimidine. U.S. Patent 3,956,301.
  • Ciba Specialty Chemicals Holding Inc. (2004). Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines. European Patent EP1411048A1.
  • Jiangsu Wecare Biotechnology Co Ltd (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. Chinese Patent CN110642788A.
  • PubChem (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem (n.d.). 5-Bromopyrimidine-2-carbonitrile. National Center for Biotechnology Information.
  • Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350.
  • Wang, X., et al. (2003). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Organic Preparations and Procedures International, 35(5), 509-512.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 49.
  • Dompe Farmaceutici Spa (2021). Preparation method of 2-methyl-5-bromopyrimidine. Chinese Patent CN113683571A.
  • Jain, S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 775.
  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine. Organic Syntheses, 26, 16.
  • Univ South China Tech (2013). Preparation method of 2-amino-5-bromopyrimidine compound. Chinese Patent CN103012284A.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopyrimidine-5-carbonitrile is a key heterocyclic building block in modern medicinal chemistry, prized for its utility in constructing complex molecular architectures. However, its chemical reactivity and structural alerts—a brominated pyrimidine ring coupled with a nitrile functional group—necessitate a rigorous and informed approach to its handling. This guide provides an in-depth analysis of the safety protocols, hazard mitigation strategies, and emergency procedures required for the safe laboratory use of this compound. By grounding our recommendations in the established toxicological profiles of structurally analogous compounds, we offer a comprehensive framework for minimizing risk and ensuring researcher safety.

Hazard Analysis: Understanding the Intrinsic Risks

The primary hazards associated with compounds like 5-Bromopyrimidine-2-carbonitrile and other aminobromopyrimidines include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2][3].

  • Skin Corrosion/Irritation: Causes skin irritation[2][4].

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage[1][2][4].

  • Respiratory Irritation: May cause respiratory irritation[4].

These classifications underscore the necessity of stringent containment and personal protection measures.

Table 1: Physicochemical and Toxicological Data Summary
PropertyValue / InformationSource(s)
Chemical Formula C₅H₂BrN₃[5]
Molecular Weight 184.00 g/mol [5]
Appearance Off-white to light yellow solid[5]
Melting Point 138 - 142 °C[5]
Solubility Low solubility in water. Soluble in solvents like dichloromethane and chloroform.[5]
GHS Hazard Statements Based on close isomers: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids.[3][5]
Hazardous Decomposition Combustion produces carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3][4]

The Core Principle: Engineering and Personal Protective Equipment (PPE)

The causality behind safe handling is simple: prevent all routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach combining engineering controls and meticulous use of PPE.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood. The rationale is twofold: it contains airborne particulates and protects the researcher from inhaling potentially harmful dust or vapors. The fume hood's exhaust system ensures that any released material is safely vented away from the laboratory environment. Facilities should also be equipped with readily accessible eyewash stations and safety showers[4].

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist; it is a scientifically-validated system to protect the user.

  • Hand Protection: Wear nitrile gloves. Given the compound's potential for dermal toxicity and irritation, gloves should be inspected before use and changed immediately if contamination is suspected. Double-gloving is recommended for extended procedures.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splash, such as during solution transfers or reaction quenching.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is necessary.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Prep Assess Risks (Quantity, Operation) Select_PPE Select Appropriate PPE (Gloves, Goggles, Coat) Prep->Select_PPE Inspect Inspect PPE for Integrity Select_PPE->Inspect Don Don PPE Correctly Inspect->Don Enter Lab Area Work Conduct Work in Fume Hood Don->Work Doff Doff PPE Systematically (Avoid Self-Contamination) Work->Doff Dispose_Gloves Dispose of Contaminated Gloves in Hazardous Waste Doff->Dispose_Gloves Post-Experiment Wash Wash Hands Thoroughly Dispose_Gloves->Wash

Caption: Workflow for PPE selection, use, and disposal.

Standard Operating Procedure: Safe Laboratory Handling

This protocol is designed to be a self-validating system, where each step mitigates the risks identified in Section 1.

Objective: To safely weigh and dissolve this compound for use in a chemical reaction.

Methodology:

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent) and place it inside the fume hood.

    • Don the required PPE as described in Section 2.2.

  • Weighing the Compound:

    • Carefully open the container of this compound inside the fume hood to prevent dust from escaping.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Minimize any dust generation during this process.

    • Securely close the primary container immediately after weighing.

  • Dissolution:

    • Carefully add the weighed solid to the beaker containing the appropriate solvent (e.g., dichloromethane).

    • Add the stir bar and place the beaker on a stir plate within the fume hood.

    • Allow the compound to dissolve completely before proceeding with the reaction.

  • Waste Disposal:

    • All contaminated disposables (weigh boats, gloves, paper towels) must be placed in a designated solid hazardous waste container.

    • Unused material and solutions must be disposed of in a labeled liquid hazardous waste container. Do not pour down the drain[4].

  • Decontamination:

    • Clean any contaminated surfaces within the fume hood with an appropriate solvent and decontaminating solution.

    • After the procedure is complete, remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].

Emergency_Response cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir FlushSkin Flush Skin with Water (15 min) Remove Contaminated Clothing Skin->FlushSkin FlushEye Flush Eyes with Water (15 min) Eye->FlushEye RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical FlushSkin->Medical FlushEye->Medical RinseMouth->Medical

Caption: First aid procedures for exposure incidents.

Accidental Release Measures

For a small spill within a fume hood:

  • Containment: Ensure the fume hood is operating.

  • Absorption: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all cleaning materials as hazardous waste.

For a large spill or any spill outside of a fume hood, evacuate the area, alert personnel, and contact the institution's environmental health and safety department immediately.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area away from sources of heat or ignition[5].

  • Container: Keep the container tightly sealed to prevent moisture absorption and degradation[5].

  • Segregation: Store separately from incompatible materials such as strong oxidizing agents and strong acids[5].

Conclusion

This compound is a valuable reagent that demands respect and careful handling. By understanding its potential hazards based on sound chemical principles and data from analogous structures, and by rigorously applying the engineering controls, personal protective equipment, and procedural protocols outlined in this guide, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery.

References

  • LookChem. (2017). Cas 38275-57-9, 5-Bromopyrimidine-2-carbonitrile Safety Data Sheets.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 686546, 5-Bromopyrimidine-2-carbonitrile.
  • ChemSrc. (n.d.). 2-Bromopyrimidine(4595-60-2)MSDS.

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A Comprehensive Technical Guide to the Storage and Stability of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the complex landscape of pharmaceutical sciences, the integrity of starting materials and intermediates is paramount. 2-Bromopyrimidine-5-carbonitrile, a key building block in the synthesis of a multitude of bioactive molecules, is no exception. Its stability, or lack thereof, can have profound implications on reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product. This in-depth technical guide provides a comprehensive overview of the optimal storage and stability conditions for this compound, grounded in established principles of chemical stability and supported by proven analytical methodologies.

Physicochemical Properties and Inherent Stability Considerations

This compound is a crystalline solid, typically appearing as an off-white to light yellow powder.[1] Its molecular structure, featuring a pyrimidine ring substituted with a bromine atom and a cyano group, dictates its reactivity and stability profile. The electron-withdrawing nature of the pyrimidine ring, compounded by the cyano group, makes the bromine atom susceptible to nucleophilic displacement. The nitrile group itself can be prone to hydrolysis under certain conditions.

Key Structural Features Influencing Stability:

  • 2-Bromo Substituent: The C-Br bond on the electron-deficient pyrimidine ring is the primary site of reactivity and a key locus for potential degradation.

  • 5-Carbonitrile Group: The nitrile functional group can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid, particularly under strong acidic or basic conditions.

  • Pyrimidine Core: The aromatic heterocyclic ring is generally stable but can be susceptible to photodegradation.

Understanding these inherent molecular liabilities is the first step in designing a robust storage and handling strategy.

Optimal Storage Conditions for Long-Term Stability

To ensure the long-term integrity of this compound, adherence to specific storage conditions is critical. The following recommendations are based on a synthesis of supplier data and general principles for handling halogenated heterocyclic compounds.[1][2][3][4]

ParameterRecommended ConditionRationale
Temperature 2-8°C[2][3][4]Refrigerated conditions minimize the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[2][3][4]Prevents oxidative degradation and hydrolysis by excluding oxygen and moisture.
Light Protect from lightThe pyrimidine ring system can be susceptible to photodegradation.
Moisture Store in a dry environmentMoisture can lead to hydrolysis of the nitrile group and potentially the bromo substituent.[1][5]
Container Tightly sealed container[1]Prevents ingress of moisture and air. Amber glass is recommended to protect from light.

For routine laboratory use, it is advisable to aliquot the material into smaller, single-use containers to avoid repeated opening and closing of the main stock bottle, which can introduce atmospheric moisture and oxygen.

Factors Affecting the Stability of this compound

The stability of this compound can be compromised by several factors, leading to the formation of impurities that can complicate synthetic procedures and compromise the quality of downstream products.

Hydrolytic Degradation

Hydrolysis is a significant potential degradation pathway.

  • Acidic and Basic Conditions: Both acidic and basic environments can catalyze the hydrolysis of the nitrile group to form 2-bromopyrimidine-5-carboxamide and subsequently 2-bromopyrimidine-5-carboxylic acid. Strong bases can also promote the displacement of the bromide ion.

  • Neutral Conditions: While slower, hydrolysis can still occur in the presence of moisture over extended periods, even under neutral pH.

Photodegradation

Exposure to ultraviolet or visible light can induce degradation of the pyrimidine ring. For brominated compounds, photodegradation can sometimes lead to debromination, generating radical species that can initiate further decomposition.[3]

Thermal Degradation

While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation processes, particularly in the presence of other stressors like moisture or oxygen.

Incompatible Substances

It is crucial to avoid storing this compound with incompatible materials that can trigger decomposition.[1]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Acids and Bases: As discussed, these can catalyze hydrolytic degradation.

  • Nucleophiles: The electron-deficient pyrimidine ring makes the 2-bromo substituent susceptible to nucleophilic aromatic substitution. Amines, thiols, and other nucleophiles can displace the bromide.

Proposed Degradation Pathways

Based on the chemical structure and data from related pyrimidine derivatives, the following degradation pathways are proposed for this compound. Understanding these pathways is essential for developing stability-indicating analytical methods.

A This compound B 2-Hydroxypyrimidine-5-carbonitrile A->B Hydrolysis C 2-Bromopyrimidine-5-carboxamide A->C Hydrolysis (Nitrile) E Pyrimidine-5-carbonitrile (Debromination Product) A->E Photodegradation D 2-Bromopyrimidine-5-carboxylic acid C->D Further Hydrolysis

Caption: Proposed degradation pathways for this compound.

Stability-Indicating Analytical Methodology: A Protocol for Forced Degradation and HPLC Analysis

A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the sample to generate potential degradation products.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 8 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in the solvent to the stock concentration.
  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Neutralization and Dilution:

  • After the specified stress period, cool the solutions to room temperature.
  • Neutralize the acidic and basic solutions with an appropriate amount of base or acid.
  • Dilute all samples with the mobile phase to a final concentration of approximately 0.1 mg/mL before HPLC analysis.
Recommended HPLC Method

The following is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient: Start with 90% A, 10% B; ramp to 10% A, 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method should provide good separation of the polar degradation products (e.g., carboxylic acid) from the less polar parent compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) prep->acid base Base Hydrolysis (1N NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox thermal Thermal (Solid, 105°C) prep->thermal photo Photolytic (UV light) prep->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize ox->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc

Caption: Workflow for a forced degradation study of this compound.

Conclusion and Best Practices

The chemical integrity of this compound is best maintained through stringent control of its storage environment. By understanding its inherent chemical liabilities—namely the susceptibility of the bromo and nitrile groups to hydrolysis and the potential for photodegradation—researchers can implement effective handling and storage protocols. The implementation of a robust, stability-indicating analytical method is not merely a quality control measure; it is a fundamental component of good scientific practice that ensures the reliability and reproducibility of experimental results. By adhering to the principles outlined in this guide, professionals in the field of drug discovery and development can safeguard the quality of this critical synthetic intermediate, thereby contributing to the overall success of their research endeavors.

References

  • Methylamine Supplier. This compound. [Link]
  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
  • Biomedical Journal of Scientific & Technical Research.
  • PubMed. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
  • Canadian Science Publishing.

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2-Bromopyrimidine-5-carbonitrile reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2-Bromopyrimidine-5-carbonitrile with Nucleophiles

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique electronic properties, characterized by an electron-deficient pyrimidine core further activated by a C5-carbonitrile group, render it a versatile substrate for a variety of functionalization reactions. This technical guide provides a comprehensive overview of its reactivity with nucleophiles, focusing on two principal transformation classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and offer insights into troubleshooting and optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this important intermediate.

The this compound Core: A Privileged Scaffold

The pyrimidine ring is a fundamental motif in numerous biologically active molecules, including nucleic acids and various vitamins.[1][2] The introduction of a bromine atom at the C2 position and a potent electron-withdrawing nitrile group at the C5 position creates a highly polarized aromatic system. The two ring nitrogen atoms and the nitrile group synergistically decrease the electron density of the ring, particularly at the C2, C4, and C6 positions, making them highly susceptible to nucleophilic attack.[3][4] This inherent reactivity makes this compound an ideal starting material for constructing complex molecular architectures.

The primary modes of reactivity we will explore are direct substitution of the bromide by nucleophiles (SNAr) and transition-metal-catalyzed bond formation at the C-Br bond. The choice between these pathways depends on the nature of the nucleophile, desired bond type, and functional group tolerance.

Reactivity_Overview Primary Reaction Pathways Substrate This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nuc:⁻ (R₂NH, RO⁻, RS⁻) CrossCoupling Palladium-Catalyzed Cross-Coupling Substrate->CrossCoupling [Pd] Catalyst Products1 2-Amino-Pyrimidines 2-Alkoxy-Pyrimidines 2-Thio-Pyrimidines SNAr->Products1 Products2 2-Aryl-Pyrimidines (Suzuki) 2-Amino-Pyrimidines (Buchwald) 2-Alkynyl-Pyrimidines (Sonogashira) CrossCoupling->Products2

Caption: Core reactivity pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of pyrimidine chemistry. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is effectively delocalized by the ring nitrogens and the C5-nitrile group. In the second step, the bromide leaving group is expelled, restoring aromaticity.

SNAr_Mechanism General SNAr Mechanism cluster_0 cluster_1 cluster_2 R I R->I + Nuc:⁻ (Rate-Determining Step) Nu Nuc:⁻ P I->P - Br⁻ (Fast) Br Br⁻ lab1 Reactants lab2 Meisenheimer Complex (Stabilized Intermediate) lab3 Products

Caption: The addition-elimination mechanism of SNAr.

Reactions with N-Nucleophiles (Amination)

Direct amination via SNAr is highly efficient for forming C-N bonds with a wide range of primary and secondary amines.

Expertise & Causality: When a neutral amine is used as the nucleophile, the reaction generates hydrobromic acid (HBr). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] Therefore, a non-nucleophilic "scavenger" base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the acid as it forms, ensuring the reaction proceeds to completion.[6] Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the nucleophile and stabilize the charged intermediate.[6]

Experimental Protocol: General Synthesis of 2-Amino-5-cyanopyrimidines

  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.1 M concentration).

  • Add the primary or secondary amine (1.1 - 1.5 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitor the reaction progress using TLC or LC-MS (typically complete within 2-16 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Reactions with O-Nucleophiles (Alkoxylation/Aryloxylation)

The synthesis of 2-alkoxy or 2-aryloxy-5-cyanopyrimidines requires the use of alkoxide or phenoxide nucleophiles.

Expertise & Causality: Alcohols and phenols are generally poor nucleophiles for SNAr. They must first be deprotonated to form their much more reactive conjugate bases (alkoxides/phenoxides). A strong base like sodium hydride (NaH) is ideal for this as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas. Alternatively, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often at higher temperatures.[6][7]

Experimental Protocol: General Synthesis of 2-Alkoxy-5-cyanopyrimidines

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the desired alcohol (1.1 eq) in the same anhydrous solvent. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture, typically to 60-80 °C, and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to 0 °C and carefully quench the excess NaH by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material via silica gel chromatography.

Reactions with S-Nucleophiles (Thiolation)

The introduction of sulfur linkages proceeds similarly to alkoxylation, involving the formation of a potent thiolate nucleophile.

Expertise & Causality: Thiols are more acidic and generally more nucleophilic than their alcohol counterparts. However, deprotonation is still required for efficient reaction. A moderately strong base like potassium carbonate is often sufficient to generate the thiolate in situ.[8]

Experimental Protocol: General Synthesis of 2-(Alkylthio)-5-cyanopyrimidines

  • Combine this compound (1.0 eq), the desired thiol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a flask.

  • Add DMF or acetonitrile as the solvent.

  • Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Nucleophile TypeTypical BaseSolventTemperature (°C)Key Considerations
Amine (R₂NH) DIPEA, TEADMF, DMSO80 - 120Base is a scavenger for HBr.
Alcohol (ROH) NaH, K₂CO₃, Cs₂CO₃THF, DMF60 - 100Pre-formation of alkoxide is crucial.
Thiol (RSH) K₂CO₃, NaHDMF, MeCN25 - 60Thiolates are potent nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds, particularly with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[9][10] These reactions proceed through a catalytic cycle that is fundamentally different from the SNAr mechanism.

Pd_Catalytic_Cycle General Pd-Catalyzed Cross-Coupling Cycle cluster_react1 cluster_react2 cluster_prod Pd0 Pd(0)L₂ (Active Catalyst) PdII_1 R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation R2M R²-M (Coupling Partner) PdII_1->R2M + R²-M PdII_2->Pd0 Reductive Elimination Product R¹-R² PdII_2->Product Product + M-X MX M-X RX R¹-X (2-Bromopyrimidine) RX->Pd0 + R¹-X

Caption: General catalytic cycle for Pd-cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the bromopyrimidine with an organoboron reagent, such as a boronic acid or boronic ester.[11][12]

Expertise & Causality: The reaction requires a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂. A phosphine ligand (e.g., SPhos, PPh₃) is necessary to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle. A base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[13][14] The reaction is often run in a mixture of an organic solvent and water.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flask, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%).

  • Purge the flask with an inert gas (N₂ or Argon) for 5-10 minutes.

  • Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/water.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS, typically 4-24 hours).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to yield the 2-aryl-5-cyanopyrimidine.

Buchwald-Hartwig Amination (C-N Bond Formation)

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast array of amines, including those that are poor nucleophiles.[15][16][17]

Expertise & Causality: This reaction is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential for promoting the reductive elimination step, which is often rate-limiting.[18] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate its coordination to the palladium center.[19] Anhydrous, aprotic solvents like toluene or dioxane are mandatory.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the strong base (e.g., NaOtBu, 1.5 eq) to a flame-dried flask.

  • Add anhydrous, degassed toluene or dioxane.

  • Add the this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify the product by column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is the premier method for installing an alkyne moiety onto the pyrimidine ring, reacting the bromide with a terminal alkyne.[20][21]

Expertise & Causality: This reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[22] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[23] An amine base, such as TEA or DIPEA, is used both to scavenge the HBr byproduct and often as the solvent.

Experimental Protocol: Sonogashira Coupling

  • To a flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous amine solvent, such as triethylamine (Et₃N), and the terminal alkyne (1.2 - 1.5 eq).

  • Stir the reaction at room temperature or heat to 40-60 °C. The reaction is often rapid (0.5 - 4 hours).

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting 2-alkynyl-5-cyanopyrimidine by silica gel chromatography.

Coupling ReactionKey ReagentsCatalyst SystemBaseBond Formed
Suzuki-Miyaura Boronic Acid/EsterPd(0) source + LigandK₂CO₃, K₃PO₄C(sp²)-C(sp²/sp³)
Buchwald-Hartwig Amine (Primary/Secondary)Pd(0) source + Bulky LigandNaOtBu, LiHMDSC(sp²)-N
Sonogashira Terminal AlkynePd(0) source + Cu(I) saltEt₃N, DIPEAC(sp²)-C(sp)

Conclusion

This compound stands out as a remarkably versatile and reactive scaffold for chemical synthesis. Its electronic nature allows for facile functionalization through two distinct and powerful mechanistic pathways. For the introduction of heteroatom nucleophiles, Nucleophilic Aromatic Substitution offers a direct and often high-yielding route. For the construction of more complex carbon-carbon and carbon-nitrogen bonds, a suite of robust palladium-catalyzed cross-coupling reactions provides unparalleled scope and reliability. A thorough understanding of the underlying principles and experimental nuances of these transformations, as detailed in this guide, empowers chemists to strategically design and execute syntheses for novel therapeutics, agrochemicals, and advanced materials.

References

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  • ResearchGate. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Request PDF. [Link]
  • Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. [Link]
  • ResearchGate. (2002). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Request PDF. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Innovare Academic Sciences. [Link]
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A Researcher's In-Depth Technical Guide to the Computational Chemistry of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for conducting computational chemistry studies on 2-bromopyrimidine-5-carbonitrile, a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. This document eschews a rigid template, instead offering a logically structured narrative that delves into the causality behind methodological choices, ensuring a self-validating and authoritative exploration of the topic.

Introduction: The Significance of this compound in Modern Drug Discovery

Pyrimidine scaffolds are cornerstone structures in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a versatile building block in this context. The presence of a bromine atom at the 2-position and a carbonitrile group at the 5-position offers two distinct reactive sites for further chemical modification. The bromine atom can participate in various cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities.

Understanding the electronic structure, reactivity, and intermolecular interaction potential of this compound is paramount for its effective utilization in the design of novel drug candidates. Computational chemistry provides a powerful and cost-effective avenue to elucidate these properties at the molecular level, offering insights that can guide synthetic efforts and accelerate the drug discovery pipeline. This guide will walk you through a comprehensive computational workflow to characterize this important molecule.

Part 1: Theoretical Foundations of the Computational Approach

A robust computational study is built upon a solid theoretical framework. For a molecule like this compound, a combination of Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) analysis provides a holistic understanding of its chemical behavior.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the most popular electronic structure method in computational chemistry due to its favorable balance of accuracy and computational cost.[1][2] It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] The core idea of DFT is that the properties of a many-electron system can be determined by its electron density, a much simpler quantity to work with than the many-electron wavefunction.[3]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex electron-electron interactions.[3] For organic molecules containing halogens, hybrid functionals such as B3LYP often provide reliable results.

Frontier Molecular Orbital (FMO) Theory: Unveiling Chemical Reactivity

FMO theory is a powerful application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] These "frontier" orbitals are the most important in chemical reactions.[6]

  • HOMO: The highest energy orbital occupied by electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons to an electrophile.[6]

  • LUMO: The lowest energy orbital that is unoccupied. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.[6]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

Molecular Electrostatic Potential (MEP): Mapping the Charge Distribution

MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule.[7] They are invaluable for understanding a molecule's charge distribution and predicting its sites for electrophilic and nucleophilic attack.[8][9] The color-coding on an MEP map reveals the regions of varying electrostatic potential:

  • Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

  • Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

  • Green/Yellow: Denotes regions of neutral or near-neutral potential.

Part 2: A Step-by-Step Computational Workflow for this compound

This section outlines a detailed, self-validating protocol for a comprehensive computational study of this compound. The choice of methods and basis sets is justified based on established best practices for similar molecular systems.

Molecular Structure Preparation and Optimization

The first step in any computational study is to obtain an accurate 3D structure of the molecule.

Protocol:

  • Obtain Initial Coordinates: The 2D structure of this compound can be drawn in a molecular editor and converted to a 3D structure. Alternatively, the SMILES string (N#Cc1cncnc1Br) can be used to generate a 3D model.[10]

  • Geometry Optimization: A full geometry optimization should be performed to find the minimum energy conformation of the molecule.

    • Method: DFT with the B3LYP hybrid functional is a robust choice for this type of molecule.

    • Basis Set: For molecules containing halogens like bromine, a basis set that can accurately describe the electron distribution around the halogen is crucial. The 6-311+G(d,p) basis set is a good starting point, providing a good balance between accuracy and computational cost. For higher accuracy, especially when studying intermolecular interactions like halogen bonding, larger basis sets such as aug-cc-pVTZ can be employed.[11][12]

    • Software: This calculation can be performed using various quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Causality: Geometry optimization is essential because all subsequent electronic property calculations are dependent on the molecular structure. An inaccurate geometry will lead to erroneous predictions of reactivity and spectroscopic properties. The choice of the B3LYP functional and a Pople-style or correlation-consistent basis set is a well-established practice for organic molecules, providing reliable geometries at a reasonable computational expense.

Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry.

Protocol:

  • Perform Frequency Calculation: Using the same level of theory (B3LYP/6-311+G(d,p)) as the geometry optimization, a vibrational frequency analysis is carried out.

  • Verify Minimum Energy Structure: The output should be checked for imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry needs to be re-optimized.

Causality: This step is a critical self-validation check for the geometry optimization. It also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for further validation of the computational method.[13]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of the molecule can be elucidated by analyzing the frontier molecular orbitals.

Protocol:

  • Extract Orbital Energies: From the output of the geometry optimization or a subsequent single-point energy calculation, extract the energies of the HOMO and LUMO.

  • Calculate HOMO-LUMO Gap: The energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

  • Visualize Orbitals: Generate and visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution and identify the regions of the molecule involved in electron donation and acceptance.

Causality: The HOMO and LUMO energies provide quantitative measures of the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO gap is a key descriptor of chemical reactivity and stability. Visualizing the orbitals helps in understanding the regioselectivity of reactions; for instance, a reaction with an electrophile is likely to occur at the atomic centers with the largest HOMO lobe.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution and reactive sites.

Protocol:

  • Calculate MEP: The MEP is calculated at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

  • Generate MEP Surface: The calculated electrostatic potential values are then mapped onto the molecule's electron density surface.

  • Analyze the Map: Identify the regions of most negative potential (red), most positive potential (blue), and neutral potential (green).

Causality: The MEP map provides a more intuitive picture of reactivity than orbital plots alone. The red regions, indicating high electron density, are likely sites for electrophilic attack, while the blue regions, indicating electron deficiency, are susceptible to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other molecules, such as biological targets.

Part 3: Data Presentation and Visualization

Clear presentation of computational data is essential for its interpretation and communication.

Table 1: Calculated Electronic Properties of this compound
ParameterValue (Hartree)Value (eV)
Total Energy To be calculatedTo be calculated
HOMO Energy To be calculatedTo be calculated
LUMO Energy To be calculatedTo be calculated
HOMO-LUMO Gap (ΔE) To be calculatedTo be calculated

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational study.

Computational_Workflow cluster_input Initial Input cluster_core_calc Core Calculations cluster_analysis Property Analysis cluster_output Key Outputs Input 2D Structure or SMILES of this compound Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Input->Opt Freq Vibrational Frequency Analysis Opt->Freq HOMOLUMO Frontier Molecular Orbital (HOMO-LUMO) Analysis Opt->HOMOLUMO MEP Molecular Electrostatic Potential (MEP) Mapping Opt->MEP Structure Optimized 3D Structure Freq->Structure Validation Energies Electronic Energies (HOMO, LUMO, Gap) HOMOLUMO->Energies Reactivity Reactivity Insights & Spectroscopic Data MEP->Reactivity Energies->Reactivity

Caption: A flowchart of the computational workflow for this compound.

Visualization of Key Molecular Properties

The relationship between the calculated properties and their implications can be visualized as follows:

Property_Implications cluster_calc Calculated Properties cluster_interp Chemical Interpretation HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Electron Donating Ability LUMO LUMO Energy LUMO->Reactivity Electron Accepting Ability Gap HOMO-LUMO Gap Stability Molecular Stability Gap->Stability Kinetic Stability MEP MEP Surface MEP->Reactivity Sites for Electrophilic/ Nucleophilic Attack Interaction Intermolecular Interactions MEP->Interaction Predicting Non-covalent Bonds

Caption: Relationship between calculated properties and their chemical interpretations.

Part 4: Validation and Trustworthiness

The protocols described in this guide are designed to be self-validating. The frequency analysis confirms the stability of the optimized geometry. However, for utmost confidence in the computational results, comparison with experimental data is highly recommended.[14] While a crystal structure for this compound may not be readily available, calculated spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, can be compared with experimentally obtained spectra. For instance, the calculated 1H NMR spectrum of the related 5-bromopyrimidine-2-carbonitrile could serve as a benchmark.[15] Any discrepancies between calculated and experimental data can often be rationalized and can provide deeper insights into the system.

Conclusion

This in-depth technical guide provides a robust and scientifically sound framework for conducting computational chemistry studies on this compound. By following the outlined workflow, researchers can gain valuable insights into the electronic structure, reactivity, and potential for intermolecular interactions of this important synthetic building block. The emphasis on understanding the theoretical underpinnings of the computational methods ensures that the results are not just numbers, but meaningful chemical information that can guide and accelerate the process of drug discovery and development.

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  • ResearchGate. (2014, August 7). Augmented Gaussian basis sets for the elements K, Sc-Kr, Rb, and Y-Xe: Application in HF, MP2, and DFT calculations of molecular electric properties.
  • CP Lab Safety. (n.d.). 2-Bromopyrimidine, 5g, Each.
  • Wikipedia. (n.d.). Basis set (chemistry).
  • PubChemLite. (n.d.). This compound (C5H2BrN3).
  • PubChem. (n.d.). 5-Bromopyrimidine-2-carbonitrile.
  • The Royal Society of Chemistry. (2015). Supporting Information.
  • PubChemLite. (n.d.). 5-bromopyrimidine-2-carbonitrile (C5H2BrN3).
  • NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • ResearchGate. (2003, December). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
  • NIH. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.

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Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Arylpyrimidine-2-carbonitriles

Substituted heteroarenes are fundamental core structures in a vast number of pharmacologically active agents.[1] Among these, the pyrimidine scaffold is of particular interest to medicinal chemists due to its prevalence in pharmaceuticals and functional organic materials. The specific motif, 5-arylpyrimidine-2-carbonitrile, serves as a versatile intermediate in drug discovery, enabling the synthesis of complex molecules with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction stands as the most widely utilized method for C-C bond formation in the elaboration of such heteroaromatic systems, prized for its functional group tolerance and generally mild reaction conditions.[1]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-bromopyrimidine-5-carbonitrile. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss critical parameters and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-determining step.[2] The C-Br bond is cleaved, and the palladium center is oxidized to Pd(II), forming a new complex. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[4]

  • Transmetalation : In this step, the organic group from the organoboron reagent (an arylboronic acid in this case) is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic fragments from the Pd(II) complex, forming the desired C-C bond in the product (5-arylpyrimidine-2-carbonitrile) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

dot graph Suzuki_Miyaura_Catalytic_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)Ln\nActive Catalyst", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#34A853"]; pd_complex1 [label="Ar-Pd(II)(X)Ln", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#EA4335"]; pd_complex2 [label="Ar-Pd(II)(Ar')Ln", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, fontcolor="#4285F4"]; product [label="Ar-Ar'\nProduct", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges representing the cycle pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_complex1; pd_complex1 -> transmetalation [label="Ar'-B(OR)2\nBase"]; transmetalation -> pd_complex2; pd_complex2 -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } "Suzuki-Miyaura Catalytic Cycle"

Challenges with Nitrogen-Containing Heterocycles

While powerful, the Suzuki-Miyaura coupling of nitrogen-containing heterocycles like this compound can present unique challenges. The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation or "catalyst poisoning," which can result in low product yields.[7] Additionally, the solubility of some heterocyclic compounds in common organic solvents can be poor, impeding reaction rates.[7][8] Careful selection of the catalyst system, including the palladium source and, crucially, the ligand, is paramount to overcoming these issues.[9] Electron-donating and sterically hindered phosphine ligands are often employed to promote the desired catalytic activity.[1]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization for specific substrates may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[11][12]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)[11][13]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[9]

  • Inert Atmosphere : Seal the vessel with a rubber septum or screw cap, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the anhydrous, degassed solvent.[13] This is followed by the addition of the palladium catalyst.[13] Degassing the solvent prior to use (e.g., by sparging with argon for 10-15 minutes) is crucial to prevent catalyst oxidation.[3]

  • Reaction : Heat the reaction mixture to the desired temperature, typically between 80-100 °C, and stir vigorously.[9] The reaction time can range from a few hours to 24 hours.[4]

  • Monitoring : Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts.[13]

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4] The crude product can then be purified by column chromatography on silica gel to yield the desired 5-arylpyrimidine-2-carbonitrile.[14]

G

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃The choice of catalyst and its associated ligand is critical.[9] For heteroaromatic substrates, catalysts with electron-rich and bulky phosphine ligands can be beneficial to promote oxidative addition and prevent catalyst deactivation.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBuThe base activates the boronic acid for transmetalation.[5] The strength and solubility of the base can influence reaction rates and yields. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used and often require an aqueous co-solvent.[12]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, THFThe solvent system must be capable of dissolving the reactants and catalyst.[15] Biphasic systems, such as dioxane/water, are frequently employed to facilitate the dissolution of both the organic substrates and the inorganic base.[5] The polarity of the solvent can also influence selectivity in some cases.[16]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, particularly for less reactive aryl bromides or chlorides.[9]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation (poisoning)[7]Ensure a strictly inert atmosphere. Consider using a more robust catalyst system with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[17]
Poor solubility of reactants[7]Screen different solvent systems or solvent mixtures. The addition of a co-solvent like water can sometimes improve the solubility of the base and boronic acid.[5]
Protodeboronation Unwanted cleavage of the C-B bond in the boronic acid[7]Use anhydrous solvents and ensure the reaction is run under inert conditions. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this side reaction.
Homocoupling Coupling of two boronic acid molecules or two aryl halide molecules[7]This can be promoted by the presence of oxygen.[7] Ensure thorough degassing of solvents and a robust inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable 5-arylpyrimidine-2-carbonitrile intermediates. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can successfully employ this reaction to access a wide range of complex molecules for applications in drug discovery and materials science. This guide provides a solid foundation for the execution and optimization of this important transformation.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Center for Biotechnology Information.
  • A Comparative Guide to Palladium Catalysts for 4-Bromopyrimidine Coupling Reactions. (n.d.). Benchchem.
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. (n.d.). Benchchem.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines. (n.d.). Benchchem.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Center for Biotechnology Information.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). Semantic Scholar.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Center for Biotechnology Information.
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025, October 15). ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Europe PMC.
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (n.d.). Semantic Scholar.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Center for Biotechnology Information.
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  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2025, August 7). Semantic Scholar.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025, August 6). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025, November 23). ResearchGate.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (n.d.). Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025, August 9). ResearchGate.

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Synthesis of Kinase Inhibitors Utilizing the 2-Bromopyrimidine-5-carbonitrile Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine-5-carbonitrile Moiety as a Privileged Scaffold in Kinase Inhibitor Design

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to mimic the purine core of ATP and effectively target the ATP-binding site of a vast array of protein kinases.[1][2] Its inherent structural features allow for versatile functionalization, enabling the development of potent and selective inhibitors for critical oncology targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Aurora kinases.[3][4][5]

This guide focuses on the strategic utilization of 2-bromopyrimidine-5-carbonitrile , a highly versatile and reactive starting material for the synthesis of diverse kinase inhibitor libraries. The presence of a bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitrile group at the 5-position influences the reactivity of the pyrimidine core. This document provides detailed protocols for the key synthetic transformations of this compound and showcases its application in the synthesis of potent kinase inhibitors.

Core Synthetic Strategies: Functionalization of the this compound Scaffold

The primary advantage of this compound lies in its amenability to two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position, which is crucial for modulating kinase selectivity and potency.

I. Suzuki-Miyaura Coupling for the Synthesis of 2-Arylpyrimidine-5-carbonitriles

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6] In the context of kinase inhibitor synthesis, this reaction is pivotal for introducing aryl or heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding pocket.

Scientific Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7] The base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

    • Triphenylphosphine [P(Ph)₃] (0.08 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyrimidine-5-carbonitrile.

II. Buchwald-Hartwig Amination for the Synthesis of 2-Aminopyrimidine-5-carbonitriles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction is instrumental in introducing the critical 2-amino group, which often forms key hydrogen bond interactions with the hinge region of the kinase.[9]

Scientific Rationale: The selection of the palladium precursor, phosphine ligand, and base is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.[10] A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active palladium-amido complex.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

    • Xantphos (0.04 equivalents)

    • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk tube.

    • Add anhydrous, degassed 1,4-dioxane (10 mL).

    • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminopyrimidine-5-carbonitrile derivative.

Application in the Synthesis of Specific Kinase Inhibitors

The following sections illustrate the application of these core synthetic strategies in the preparation of different classes of kinase inhibitors based on the 2-substituted pyrimidine-5-carbonitrile scaffold.

A. Synthesis of VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[12] Several pyrimidine-based VEGFR-2 inhibitors have been developed, and the 2-anilino-pyrimidine-5-carbonitrile scaffold is a common feature.[3][9]

Synthetic Workflow for a VEGFR-2 Inhibitor Scaffold:

G start This compound buchwald Buchwald-Hartwig Amination start->buchwald amine Substituted Aniline amine->buchwald product 2-Anilino-pyrimidine- 5-carbonitrile Scaffold (VEGFR-2 Inhibitor Core) buchwald->product

Caption: Synthetic workflow for a VEGFR-2 inhibitor core.

Representative VEGFR-2 Inhibitors with a Pyrimidine-5-carbonitrile Scaffold:

Compound IDStructureTarget KinaseIC₅₀ (µM)Reference
I-a 2-((4-chlorophenyl)amino)-4-phenylpyrimidine-5-carbonitrileVEGFR-20.53[9]
I-b 2-((3-methoxyphenyl)amino)-4-phenylpyrimidine-5-carbonitrileVEGFR-20.61[9]
I-c 2-((4-fluorophenyl)amino)-4-phenylpyrimidine-5-carbonitrileVEGFR-20.74[9]
B. Synthesis of PI3K/mTOR Inhibitors

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[13] Morpholinopyrimidine-5-carbonitrile derivatives have shown promise as dual PI3K/mTOR inhibitors.[4]

Synthetic Workflow for a PI3K/mTOR Inhibitor Scaffold:

G start This compound buchwald Buchwald-Hartwig Amination start->buchwald morpholine Morpholine morpholine->buchwald product 2-Morpholinopyrimidine- 5-carbonitrile Scaffold (PI3K/mTOR Inhibitor Core) buchwald->product G start This compound buchwald Buchwald-Hartwig Amination start->buchwald amine Heterocyclic Amine amine->buchwald product 2-(Heteroarylamino)pyrimidine- 5-carbonitrile Scaffold (Aurora Kinase Inhibitor Core) buchwald->product

Caption: Synthetic workflow for an Aurora kinase inhibitor core.

Representative Aurora Kinase Inhibitors with a Pyrimidine Scaffold:

Compound IDStructureTarget KinaseIC₅₀ (nM)Reference
III-a Thienopyrimidine derivativeAurora A/B2 / 1[2]
III-b Pyrimidine-based derivativeAurora A<200[5]
III-c VX-680 (Tozasertib)Aurora A/B/C0.6 / 18 / 4.6[14]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a diverse range of kinase inhibitors. The protocols outlined in this guide for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for researchers in drug discovery and development to generate novel and potent inhibitors targeting key oncogenic kinases. The continued exploration of this scaffold is expected to yield new therapeutic candidates with improved efficacy and selectivity profiles.

References

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
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  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
  • Suzuki Coupling: Mechanism & Examples. (2023). NROChemistry. [Link]
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Medicinal Chemistry Letters. [Link]
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). RSC Advances. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). Journal of Medicinal Chemistry. [Link]
  • Preparation method of 2-amino-5-bromopyrimidine compound. (2013).
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2023). Journal of Medicinal Chemistry. [Link]
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  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
  • Examples of VEGFR-2 inhibitor drugs used in clinical practice. (2023).
  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). Journal of Oncology. [Link]
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2018). Molecules. [Link]
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry. [Link]
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  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2019). Molecules. [Link]
  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. (2004).
  • United States Patent: 8,946,235. (2015).
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
  • Development of some derivatives of pyrimidine-5-carbonitrile as inhibitors of PI3K and screening of their anticancer activity. (2020).
  • Aurora inhibitor. (2023). Wikipedia. [Link]
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2022). RSC Medicinal Chemistry. [Link]
  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). Cancers. [Link]
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]
  • Aurora B Inhibitors as Cancer Therapeutics. (2022). International Journal of Molecular Sciences. [Link]
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Application Notes & Protocols: 2-Bromopyrimidine-5-carbonitrile as a Cornerstone Building Block for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Its ability to mimic endogenous purines allows it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1][3] Within this class, 2-bromopyrimidine-5-carbonitrile has emerged as a highly versatile and valuable starting material. This guide provides an in-depth analysis of its reactivity, outlines field-proven protocols for its key transformations, and illustrates its application in the synthesis of pharmaceutically relevant compounds, with a focus on kinase inhibitors.

The Strategic Value of this compound

The utility of this compound in drug discovery stems from its distinct and orthogonally reactive functional groups. This bifunctionality allows for sequential and controlled molecular elaboration, a critical requirement for building complex drug candidates.

  • The C2-Bromine Atom: This site is an excellent handle for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups via reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[4] The bromine's reactivity is tuned by the electron-deficient nature of the pyrimidine ring.

  • The C5-Carbonitrile Group: This electron-withdrawing group serves a dual purpose. Firstly, it activates the pyrimidine ring, rendering the C2, C4, and C6 positions more electrophilic and susceptible to nucleophilic attack.[4] Secondly, the nitrile itself can act as a key hydrogen bond acceptor, anchoring the molecule within the active site of a biological target.[5] It can also be chemically transformed into other functional groups like amides or tetrazoles if required.

  • The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 are key pharmacophoric features. They frequently form critical hydrogen bond interactions with the "hinge region" of protein kinases, a common binding motif for ATP-competitive inhibitors.[2]

This combination of features makes this compound a powerful starting point for generating libraries of compounds targeting critical enzyme families like Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[6][7][8]

Core Synthetic Transformations: Mechanisms and Protocols

The true power of this building block is realized through a set of robust and versatile chemical reactions. Understanding the principles behind these transformations is key to successful synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most important method for installing carbon-based substituents onto the pyrimidine core. It involves the coupling of the C2-bromine with an organoboron reagent, typically a boronic acid or ester.[9]

Expertise & Experience (Causality): The choice of catalyst, ligand, and base is critical for achieving high yields with heteroaryl halides. The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species.[9] For electron-deficient heteroaromatics like pyrimidines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or those on dppf) are often required. These ligands stabilize the Pd(0) state, promote the oxidative addition step, and facilitate the final reductive elimination to release the product. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. An aqueous solvent mixture (e.g., Dioxane/Water) is often used to solubilize the inorganic base.

Suzuki_Miyaura_Workflow start 2-Bromopyrimidine- 5-carbonitrile product 2-Arylpyrimidine- 5-carbonitrile start->product Suzuki Coupling reagents Ar-B(OH)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) reagents->product endpoint Kinase Inhibitor Scaffold product->endpoint

Caption: Suzuki coupling workflow for C-C bond formation.

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for introducing primary and secondary amines at the C2 position, a common feature in many kinase inhibitors that provides an additional vector for substitution and interaction.[10]

Expertise & Experience (Causality): The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[11][12] The choice of base is particularly important; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex.[13] The selection of the ligand is crucial to prevent catalyst decomposition and side reactions like β-hydride elimination.[11] Bulky biarylphosphine ligands (the "Buchwald ligands") are highly effective as they create a sterically hindered environment around the palladium that favors reductive elimination over competing pathways.[12]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, direct SNAr offers a complementary, metal-free approach for functionalization, particularly at the C2 and C4/C6 positions. The pyrimidine ring is inherently electron-deficient, and this character is amplified by the C5-nitrile group, making it susceptible to attack by strong nucleophiles.[14][15]

Expertise & Experience (Causality): SNAr proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[16] The stability of this intermediate determines the reaction's feasibility. For pyrimidines, nucleophilic attack at C2, C4, and C6 is favored because the negative charge in the intermediate can be delocalized onto the electronegative ring nitrogens, which is a stabilizing effect.[15] Attack at C5 is disfavored as this delocalization is not possible. The reaction typically requires a strong nucleophile (e.g., an alkoxide or an amine) and may require heat to overcome the initial energy barrier of disrupting the aromatic system.

Summary of Reaction Conditions

The following table provides representative starting conditions for the key transformations of this compound. Optimization is often necessary based on the specific coupling partners.

Reaction TypeCatalyst / LoadingLigand / LoadingBase (Equivalents)SolventTemperature (°C)Typical Yield
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (2 mol%)(if Pd₂(dba)₃ is used) SPhos (4-8 mol%)K₂CO₃ or Cs₂CO₃ (2-3)Dioxane/H₂O (4:1)80-11060-95%
Buchwald-Hartwig Pd₂(dba)₃ (2-5 mol%)XPhos or RuPhos (4-10 mol%)NaOtBu or K₃PO₄ (1.5-2.5)Toluene or Dioxane80-11055-90%
SNAr (Amination) NoneNoneK₂CO₃ or DIPEA (2-4)DMSO or NMP100-15050-85%

General Synthetic Workflow & Application Protocols

The following diagram and protocols illustrate how these core reactions are combined to build complex, drug-like molecules.

drug_synthesis_workflow cluster_0 start This compound step1_reagents Ar¹-B(OH)₂ Pd(dppf)Cl₂, K₂CO₃ start->step1_reagents intermediate1 Intermediate A (2-Arylpyrimidine) step1_reagents->intermediate1 Suzuki Coupling step2_reagents H-N(R)Ar² Pd₂(dba)₃, XPhos, NaOtBu final_product Final Product (Drug-like Scaffold) step2_reagents->final_product Buchwald-Hartwig (on a different scaffold) p1->step2_reagents start2 2,4-Dichloropyrimidine- 5-carbonitrile snar_reagents R¹-NH₂ DIPEA start2->snar_reagents intermediate2 Intermediate B (2-Amino-4-chloro...) snar_reagents->intermediate2 SₙAr (Regioselective) suzuki_reagents2 Ar²-B(OH)₂ Pd(dppf)Cl₂, K₂CO₃ intermediate2->suzuki_reagents2 final_product2 Final Product (e.g., JAK Inhibitor Core) suzuki_reagents2->final_product2 Suzuki Coupling

Sources

Application Notes & Protocols: The Buchwald-Hartwig Amination of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and practical protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-bromopyrimidine-5-carbonitrile. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to optimize this critical transformation for the synthesis of novel chemical entities.

The 2-aminopyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically relevant molecules, particularly as a "hinge-binding" motif in kinase inhibitors. The ability to efficiently and modularly synthesize derivatives of this core through C-N cross-coupling is therefore a cornerstone of modern drug discovery programs. The Buchwald-Hartwig amination has emerged as the preeminent method for this purpose, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution (SNAr) often fail or require harsh conditions.[1]

The Core Transformation: Mechanistic Underpinnings

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[2] The reaction couples an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine. The transformation is not spontaneous and relies on a sophisticated palladium catalyst system, which navigates a catalytic cycle to forge the desired C-N bond.[3][4]

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: A low-valent Palladium(0) species, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the pyrimidine. This forms a Pd(II) intermediate.[5][6] The electron-deficient nature of the pyrimidine ring facilitates this step.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][7] This is often the rate-determining step and highlights the critical role of the base beyond simple acid scavenging.[8][9][10]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the product is expelled from the palladium coordination sphere. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6][7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation product_complex Product Coordination amido_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-NR₂ product_complex->product start Ar-Br start->oa_complex amine R₂NH amine->amido_complex base Base base->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagents and Their Scientific Rationale

The success of coupling with an electron-deficient heteroaryl halide like this compound is highly dependent on the judicious selection of each component.

ComponentRecommended Choice(s)Rationale & Expert Insights
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Pre-formed Pd(0) catalysts complexed with ligands (precatalysts) can also be highly effective, offering greater reliability.[11]
Ligand Xantphos, BrettPhos, RuPhosThe choice of ligand is paramount.[12] For heteroaryl substrates, bulky and electron-rich biaryl phosphine ligands are often required.[2][13] They accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species, preventing catalyst decomposition and side reactions.[6] Xantphos is a robust, versatile choice for many heteroaromatic systems.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential for deprotonating the amine while it is coordinated to the palladium center.[3][9] NaOt-Bu is highly effective but can be incompatible with base-sensitive functional groups.[14] K₃PO₄ and Cs₂CO₃ are milder alternatives that can be effective, particularly with more electron-rich ligands.[4][15]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous and deoxygenated polar aprotic solvents are required.[3] These solvents effectively solubilize the reaction components without interfering with the catalytic cycle. Rigorous exclusion of air and moisture is critical to prevent catalyst oxidation and protodebromination side reactions.[11][14]

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine. Optimization of temperature, catalyst loading, and reaction time may be necessary for specific substrates.

Safety Precautions: This reaction must be performed under an inert atmosphere in a well-ventilated fume hood. Palladium reagents, phosphine ligands, and strong bases like NaOt-Bu are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

Experimental_Workflow prep 1. Vessel Preparation reagents 2. Reagent Addition prep->reagents Inert Atmosphere reaction 3. Reaction Conditions reagents->reaction Heating & Stirring monitoring 4. Progress Monitoring reaction->monitoring TLC / LC-MS workup 5. Workup & Extraction monitoring->workup Upon Completion purify 6. Purification workup->purify Crude Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials & Reagents
ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound184.001.01.0184 mg
Secondary Amine (e.g., Morpholine)87.121.21.2105 mg (102 µL)
Pd₂(dba)₃915.720.02 (Pd)0.029.2 mg
Xantphos578.680.040.0423.1 mg
Sodium tert-butoxide (NaOt-Bu)96.101.41.4135 mg
Anhydrous Toluene---5.0 mL
Step-by-Step Methodology
  • Inert Atmosphere Preparation: Place a magnetic stir bar into a dry Schlenk flask or oven-dried reaction vial. Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the rigorous exclusion of oxygen and moisture.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (184 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and Xantphos (23.1 mg, 0.04 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe, followed by the secondary amine (1.2 mmol).

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the desired 2-(substituted-amino)pyrimidine-5-carbonitrile product.

Troubleshooting & Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst due to oxygen/moisture exposure.Ensure all reagents are anhydrous and solvents are properly degassed. Use Schlenk techniques or a glovebox. Consider using a robust precatalyst.[16]
Suboptimal temperature.Screen temperatures from 80 °C to 120 °C. For stubborn couplings, microwave irradiation can sometimes be effective.
Incorrect ligand/base combination.The synergy between the ligand and base is crucial. If NaOt-Bu fails, try K₃PO₄ or Cs₂CO₃, which can be more effective with certain heteroaryl substrates.[17]
Hydrodehalogenation Presence of a proton source (e.g., water).Rigorously dry all glassware, reagents, and solvents.
(Bromine replaced by H)β-Hydride elimination from the amine.This is less common with secondary amines but can occur. Using a bulkier ligand can disfavor this side reaction.[2][7]
Poor Product Recovery Product is basic and may stick to silica gel.Treat the silica gel with triethylamine (1-2% in the eluent) or use a different stationary phase like alumina for chromatography.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • ResearchGate. (2019, September). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination.
  • The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination.
  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
  • Applied Organometallic Chemistry. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Sigma-Aldrich. Buchwald Catalysts & Ligands.
  • Benchchem. A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
  • Organic Letters. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
  • Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • MDPI. Synthesis of 2-Cyanopyrimidines.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ResearchGate. (2011, June 20). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI.
  • PubMed. (2011, August). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • ChemicalBook. 2-Amino-5-bromopyrimidine synthesis.
  • Organic Letters. (2017). A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination.
  • ResearchGate. (2025, October 16). Synthesis of 2-Cyanopyrimidines.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • The Journal of Organic Chemistry. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • Common Conditions. Amine to Amide (Coupling).
  • Benchchem. Synthesis routes of 2-Amino-5-cyanopyridine.

Sources

Application Notes & Protocols for the Synthesis of 2-Amino-5-Cyanopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Amino-5-Cyanopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in essential biomolecules like nucleic acids and vitamins.[1][2] Among its myriad derivatives, the 2-amino-5-cyanopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry and drug development. The strategic placement of the amino and cyano groups offers versatile handles for synthetic elaboration, enabling the creation of libraries of compounds with diverse pharmacological activities. These derivatives have demonstrated significant potential as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[3][4]

This guide provides an in-depth exploration of robust and efficient synthetic strategies for accessing 2-amino-5-cyanopyrimidine derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and present data to guide researchers in their synthetic endeavors. The focus is on providing not just a set of instructions, but a framework for understanding and optimizing these crucial synthetic transformations.

Core Synthetic Strategy: One-Pot Three-Component Condensation

The most elegant and atom-economical approach to synthesizing 4,6-disubstituted-2-amino-5-cyanopyrimidines is the one-pot, three-component reaction, often considered a variant of the Biginelli reaction.[5] This strategy involves the condensation of an aromatic aldehyde, an active methylene compound (typically ethyl cyanoacetate or malononitrile), and a guanidine salt.[5][6]

Mechanistic Rationale

The reaction proceeds through a cascade of interconnected equilibria, the course of which can be directed by careful selection of catalysts and reaction conditions. The generally accepted mechanism is as follows:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde ( 1 ) and the active methylene compound, ethyl cyanoacetate ( 2 ), to form an α,β-unsaturated intermediate, the arylidene ethyl cyanoacetate ( 3 ). The base (e.g., NaOH, KOH) deprotonates the active methylene group, generating a carbanion that attacks the aldehydic carbonyl.

  • Michael Addition: Guanidine ( 4 ), a potent nucleophile, then undergoes a conjugate Michael addition to the electron-deficient double bond of the Knoevenagel adduct ( 3 ). This forms a non-cyclic intermediate ( 5 ).

  • Cyclization and Tautomerization: The intermediate ( 5 ) undergoes an intramolecular cyclization via nucleophilic attack of the second amino group of the guanidine moiety onto the ester carbonyl. This is followed by dehydration and subsequent tautomerization to yield the thermodynamically stable 2-amino-5-cyano-6-hydroxy-4-arylpyrimidine ( 6 ).[6]

The use of guanidine hydrochloride is common, as it is a stable, crystalline solid that serves as the N-C-N building block for the pyrimidine ring.[7][8]

Visualization of the Synthetic Pathway

One_Pot_Synthesis cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_intermediates Intermediates cluster_product Final Product Aldehyde Ar-CHO (1) Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel + (2) Base Catalyst ECA NC-CH2-COOEt (2) Ethyl Cyanoacetate ECA->Knoevenagel Guanidine H2N-C(=NH)-NH2 (4) Guanidine Michael Michael Addition Guanidine->Michael Adduct Ar-CH=C(CN)COOEt (3) Knoevenagel Adduct Knoevenagel->Adduct Michael_Adduct Open-Chain Adduct (5) Michael->Michael_Adduct Cyclization Intramolecular Cyclization & Tautomerization Product 2-Amino-5-cyano-4-aryl- 6-hydroxypyrimidine (6) Cyclization->Product Adduct->Michael + (4) Michael_Adduct->Cyclization

Caption: One-pot, three-component synthesis of 2-amino-5-cyanopyrimidine derivatives.

Advanced Synthetic Protocol: Microwave-Assisted Organic Synthesis (MAOS)

To address the demand for faster, more efficient, and environmentally benign synthetic methods, microwave-assisted organic synthesis (MAOS) has been successfully applied to the production of 2-amino-5-cyanopyrimidine derivatives.[1][2] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid and uniform heating.[1]

Causality Behind MAOS Enhancement

The efficiency of MAOS in this context stems from the high dielectric constant of the polar reactants and solvents (like DMF or ethanol) used. The rapid oscillation of the electromagnetic field causes efficient internal heating through molecular rotation and ionic conduction, leading to a significant acceleration of the reaction rates for the Knoevenagel condensation, Michael addition, and subsequent cyclization steps. This often allows the reaction to be performed under milder conditions or even solvent-free, aligning with the principles of green chemistry.[9]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization.

Protocol 1: Conventional One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-hydroxy-5-cyanopyrimidine

This protocol is adapted from a highly efficient, one-step synthesis methodology.[6]

Materials and Reagents:

  • 4-Chlorobenzaldehyde (1.40 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Guanidine hydrochloride (0.95 g, 10 mmol)[7]

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In the 100 mL round-bottom flask, dissolve potassium hydroxide (0.56 g, 10 mmol) in 30 mL of ethanol with stirring until a clear solution is obtained.

  • Reactant Addition: To the ethanolic KOH solution, add 4-chlorobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and guanidine hydrochloride (10 mmol) sequentially.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress using TLC (e.g., Ethyl Acetate:Hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid product will precipitate. Pour the mixture into 50 mL of ice-cold water and acidify with dilute HCl to pH ~6.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Drying and Characterization: Dry the product under vacuum. The expected product is a solid. Characterize by melting point, IR, and NMR spectroscopy to confirm its structure and purity.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-5-cyano-4,6-disubstituted Pyrimidines

This protocol leverages the speed and efficiency of microwave irradiation.[1][2]

Materials and Reagents:

  • Appropriate α-cyanoketene S,N-acetal (10 mmol)

  • Guanidine nitrate (1.22 g, 10 mmol)

  • Sodium hydride (NaH), 50% dispersion in oil (0.48 g, 10 mmol)

  • Dimethylformamide (DMF), anhydrous (15 mL)

  • Microwave synthesizer with sealed reaction vessels

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • Base Preparation: In a dry microwave reaction vessel, suspend sodium hydride (10 mmol) in 10 mL of DMF. Caution: NaH is highly reactive with water. Add guanidine nitrate (10 mmol) and subject the mixture to a short burst of microwave irradiation (e.g., 20 W for 1 minute) to form the sodium salt of guanidine.[1]

  • Reactant Addition: Filter the solution to remove any unreacted NaH and add the α-cyanoketene S,N-acetal (10 mmol) to the filtrate.

  • Microwave Reaction: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 80 W) for 25-50 minutes.[1] Monitor the reaction by taking aliquots for TLC analysis every 5-10 minutes.

  • Work-up and Isolation: Upon completion, cool the reaction vessel to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by filtration and wash it with water. Recrystallize the crude product from a suitable solvent system (e.g., DMF-ethanol) to obtain the pure 2-amino-5-cyano-4,6-disubstituted pyrimidine.[1]

  • Drying and Characterization: Dry the purified product under vacuum and characterize by standard spectroscopic methods (NMR, IR, Mass Spectrometry).

Visualization of Experimental Workflow

Workflow start Start prep Prepare Reagents & Setup Reaction Vessel start->prep reaction Reaction Step (Conventional Heat or Microwave) prep->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Precipitation) monitor->workup Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify characterize Characterize Final Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of pyrimidine derivatives.

Data Summary: Substrate Scope and Yields

The one-pot three-component synthesis is highly versatile, accommodating a wide range of substituted aromatic aldehydes. The following table summarizes representative results from the literature for conventionally heated reactions.[6]

EntryAromatic Aldehyde (Ar-)Reaction Time (h)Yield (%)
1Phenyl488
24-Methylphenyl590
34-Methoxyphenyl492
44-Chlorophenyl594
54-Nitrophenyl685
62-Hydroxyphenyl682

Microwave-assisted methods generally show a significant improvement in both reaction time and yield across a similar range of substrates.[1][2]

Conclusion

The synthesis of 2-amino-5-cyanopyrimidine derivatives is a critical process in modern drug discovery. The one-pot, three-component condensation reaction stands out as a particularly robust and efficient method. Further enhancements in speed and yield can be achieved through the application of microwave-assisted organic synthesis, which also offers significant environmental benefits. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize these valuable scaffolds and accelerate the development of novel therapeutics.

References

  • Vertex AI Search. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing.
  • Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere.
  • ResearchGate. Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine.
  • ResearchGate. Reaction involved in synthesis of pyrimidine derivatives.
  • Gupta, R., et al. (2014). A “One Pot,” Environmentally Friendly, Multicomponent Synthesis of 2-Amino-5-cyano-4-[(2-aryl)-1 H -indol-3-yl]-6-hydroxypyrimidines and Their Antimicrobial Activity. ResearchGate.
  • Jain, K. S., et al. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. ResearchGate.
  • Deshmukh, M. B., et al. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ResearchGate.
  • Katritzky, A. R., et al. (2010). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC.
  • Jain, K. S., et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. PDF.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI.
  • Goldberg, F. W. A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment.
  • Alchemist-chem. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China.
  • Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis.
  • El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC.
  • Google Patents. Preparation process of 2-cyano pyrimidine.
  • Regan, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry.

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Application Notes & Protocols: Leveraging 2-Bromopyrimidine-5-carbonitrile for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of life—DNA and RNA—and its role in a multitude of approved therapeutic agents.[1][2] Its structural versatility and ability to form key hydrogen bonds with biological targets have made it a focal point in the design of targeted therapies, particularly in oncology.[3][4] Within this class, derivatives featuring a 5-carbonitrile group have emerged as potent inhibitors of various protein kinases, a critical family of enzymes often dysregulated in cancer.[5][6][7]

This guide focuses on 2-bromopyrimidine-5-carbonitrile , a highly versatile and strategic building block for the synthesis of these next-generation anticancer agents. The molecule's reactivity is elegantly partitioned: the bromine atom at the C2 position serves as an excellent reactive handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), while the electron-withdrawing nitrile group at the C5 position not only enhances the reactivity of the C2 position but also acts as a crucial pharmacophoric element for target engagement.[8] This dual functionality allows for the systematic and efficient construction of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize lead compounds.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of this compound is primarily exploited through three robust reaction classes. The choice of reaction is dictated by the desired bond formation (C-C, C-N, etc.) and the overall synthetic strategy for the target molecule.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is the method of choice for introducing aryl or heteroaryl substituents at the C2 position, a common feature in many kinase inhibitors. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

  • Causality: The use of a palladium catalyst, typically with phosphine ligands, is essential to facilitate the coupling between the sp²-hybridized carbon of the pyrimidine and the sp²-hybridized carbon of the boronic acid. The base is crucial for the transmetalation step, activating the boronic acid component.

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

For installing diverse amine functionalities, the Buchwald-Hartwig amination is unparalleled. This reaction is critical for synthesizing compounds where a substituted amino group at the C2 position is required for target binding and modulating physicochemical properties.[9]

  • Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a specialized ligand (e.g., Xantphos, BINAP) to mediate the formation of the C-N bond. An inert atmosphere is critical as the Pd(0) catalytic species is sensitive to oxygen.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further amplified by the 5-carbonitrile group, makes the C2-bromide susceptible to displacement by strong nucleophiles like amines and thiols.[10]

  • Causality: This reaction does not typically require a metal catalyst. The rate is driven by the stability of the Meisenheimer intermediate, which is enhanced by the electron-withdrawing properties of the ring nitrogens and the nitrile substituent. This makes it a cost-effective and straightforward method for introducing certain functionalities.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution (SNAr) main This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base main->suzuki_reagents buchwald_reagents R¹R²NH Pd Catalyst, Ligand, Base main->buchwald_reagents snar_reagents Nucleophile (e.g., R-NH₂) Solvent, Heat main->snar_reagents suzuki_product 2-Arylpyrimidine-5-carbonitrile (C-C Bond Formation) suzuki_reagents->suzuki_product buchwald_product 2-Aminopyrimidine-5-carbonitrile (C-N Bond Formation) buchwald_reagents->buchwald_product snar_product 2-Substituted-pyrimidine-5-carbonitrile (C-Nu Bond Formation) snar_reagents->snar_product

Caption: Key synthetic transformations of this compound.

Application Case Study I: Synthesis of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer and other malignancies. Many pyrimidine-5-carbonitrile derivatives have been designed as ATP-competitive inhibitors that target both wild-type (WT) and mutant forms of EGFR, such as the resistance-conferring T790M mutation.[5][7]

A recently developed series of potent EGFR inhibitors demonstrated that a key synthetic step involves the reaction of a pyrimidine core with various amines.[11] For example, compound 11b from this series showed exceptional activity, being 4.5- to 8.4-fold more potent than the approved drug erlotinib against several cancer cell lines.[5][11] The synthesis of such compounds can be readily achieved starting from this compound.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR P P EGFR->P Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Pyrimidine-5-carbonitrile Inhibitor (e.g., 11b) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling cascade by pyrimidine derivatives.

Table 1: Biological Activity of Representative EGFR Inhibitors

CompoundHCT-116 IC₅₀ (µM)HepG-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)EGFRWT IC₅₀ (µM)EGFRT790M IC₅₀ (µM)
11b [5]3.373.044.142.40.094.03
Erlotinib [5]15.1225.5118.7311.20.0028[7]-
10b [7]-3.567.685.850.00829-

Data extracted from referenced literature.[5][7]

Application Case Study II: Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Pyrimidine-5-carbonitrile derivatives have been successfully designed and synthesized as potent VEGFR-2 inhibitors.[12]

The synthesis often involves building a complex molecule around the pyrimidine core. A typical route may start with the S-alkylation of a thiouracil, followed by chlorination and subsequent SNAr reactions with various amines, demonstrating the step-wise functionalization enabled by the pyrimidine scaffold.[12]

Table 2: Biological Activity of Representative VEGFR-2 Inhibitors

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
11e [12]1.141.540.61
12b [12]1.251.870.53
Sorafenib [12]3.614.520.19

Data extracted from referenced literature.[12]

Experimental Protocols

Disclaimer: These protocols are generalized procedures based on established literature. Researchers must conduct their own risk assessments and optimize conditions for their specific substrates and equipment. All reactions, especially those involving palladium catalysts, should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the C-C bond formation at the C2 position of the pyrimidine ring.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture or DMF)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-arylpyrimidine-5-carbonitrile.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the C-N bond formation at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • To a dry Schlenk flask, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine via syringe. If the amine is a solid, add it with the other solids in step 1.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

G start Start: This compound + Coupling Partner reaction Reaction Setup: - Inert Atmosphere - Catalyst/Base/Ligand - Solvent & Heat start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization: NMR, MS, HPLC purification->analysis bio_eval Biological Evaluation: - Kinase Assays - Cell Proliferation (IC₅₀) analysis->bio_eval

Caption: General experimental workflow from synthesis to biological evaluation.

Conclusion

This compound is an undeniably valuable and powerful building block in the modern medicinal chemist's toolkit. Its predictable and versatile reactivity allows for the efficient implementation of key synthetic strategies, including Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct libraries of novel pyrimidine-based compounds. As demonstrated in the case studies of EGFR and VEGFR-2 inhibitors, this scaffold is central to the development of potent and selective anticancer agents. The protocols provided herein offer a robust starting point for researchers aiming to leverage this key intermediate in their own drug discovery programs.

References

  • Vertex AI Search. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI.
  • Vertex AI Search. Recent Advances in Pyrimidine-Based Drugs - MDPI.
  • Vertex AI Search. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed.
  • Vertex AI Search. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH.
  • Vertex AI Search. Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research.
  • Vertex AI Search. CN104557945A - Synthesis method of ibrutinib - Google Patents.
  • Vertex AI Search. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed.
  • Vertex AI Search. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - OUCI.
  • Vertex AI Search. Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem.
  • Vertex AI Search. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH.
  • Vertex AI Search. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.
  • Vertex AI Search. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing.
  • Vertex AI Search. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing).
  • Vertex AI Search. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
  • Vertex AI Search. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed.
  • Vertex AI Search. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
  • Vertex AI Search. Buy this compound (EVT-2671966) | 1209458-08-1 - EvitaChem.
  • Vertex AI Search. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab.
  • Vertex AI Search. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.

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The Strategic Application of 2-Bromopyrimidine-5-carbonitrile in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Crop Protection

The pyrimidine ring system is a foundational structural motif in a significant portion of commercially successful agrochemicals. Its prevalence stems from its ability to mimic endogenous biomolecules, thereby effectively interacting with a wide array of biological targets in pests and weeds. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's bioactivity, selectivity, and physicochemical properties. Within the diverse palette of pyrimidine-based building blocks, 2-Bromopyrimidine-5-carbonitrile has emerged as a particularly valuable intermediate for the synthesis of novel fungicides, herbicides, and insecticides.

The unique arrangement of substituents on this molecule offers a distinct synthetic advantage. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, while the electron-withdrawing nitrile group at the 5-position modulates the reactivity of the entire ring system and can itself be a key pharmacophoric feature or a precursor for other functional groups. This application note will provide a detailed exploration of the synthetic utility of this compound in the agrochemical sector, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Core Reactivity and Synthetic Strategy

The primary synthetic utility of this compound lies in the reactivity of the C2-Br bond. This position is readily functionalized through several key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The choice of reaction pathway allows for the strategic introduction of a wide range of aryl, heteroaryl, amino, and alkoxy moieties, which are frequently found in potent agrochemicals.

Synthetic_Pathways cluster_fungicides Fungicide Synthesis cluster_herbicides Herbicide Synthesis cluster_insecticides Insecticide Synthesis main This compound SnAr Nucleophilic Aromatic Substitution (SnAr) (e.g., with phenols) main->SnAr Base buchwald Buchwald-Hartwig Amination (e.g., with anilines) main->buchwald Pd Catalyst, Ligand, Base suzuki Suzuki-Miyaura Coupling (e.g., with heteroarylboronic acids) main->suzuki Pd Catalyst, Base fungicide 2-Aryloxy-5-cyanopyrimidine (e.g., Strobilurin Analogs) SnAr->fungicide herbicide 2-Anilino-5-cyanopyrimidine (e.g., ALS Inhibitors) buchwald->herbicide insecticide 2-Heteroaryl-5-cyanopyrimidine (e.g., Neonicotinoid Analogs) suzuki->insecticide

Key synthetic transformations of this compound.

Application in Fungicide Synthesis: Crafting Novel Strobilurin Analogs and Beyond

The pyrimidine core is a key component of several classes of fungicides, including the widely successful anilinopyrimidines and strobilurin analogs.[1] The synthesis of 2-aryloxy-5-cyanopyrimidine derivatives, which can act as mimics of the strobilurin pharmacophore, represents a significant application of this compound.

Protocol 1: Synthesis of a 2-Phenoxy-5-cyanopyrimidine Derivative via Nucleophilic Aromatic Substitution (SNAr)

This protocol details a representative synthesis of a 2-aryloxy-5-cyanopyrimidine, a scaffold with potential fungicidal properties. The reaction proceeds via a nucleophilic aromatic substitution, where the phenoxide displaces the bromide at the electron-deficient C2 position of the pyrimidine ring.

Reaction Scheme:

Synthesis of a 2-phenoxy-5-cyanopyrimidine derivative.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound183.9910.01.0
Phenol94.1112.01.2
Potassium Carbonate (K₂CO₃)138.2120.02.0
N,N-Dimethylformamide (DMF), anhydrous73.09--

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.84 g, 10.0 mmol), phenol (1.13 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenoxy-5-cyanopyrimidine.

Expected Yield: 75-85%.

Herbicide Development: Targeting Essential Plant Enzymes

The 2-anilinopyrimidine scaffold is a well-established pharmacophore in herbicides, often targeting essential enzymes in amino acid biosynthesis, such as acetolactate synthase (ALS).[1] The Buchwald-Hartwig amination reaction provides a powerful and versatile method for the synthesis of these derivatives from this compound.[2]

Protocol 2: Synthesis of a 2-Anilino-5-cyanopyrimidine Derivative via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aniline derivative. The choice of phosphine ligand is critical for achieving high yields and can be optimized for different aniline substrates.

Reaction Scheme:

Synthesis of a 2-anilino-5-cyanopyrimidine derivative.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound183.995.01.0
Aniline93.136.01.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.050.01
XPhos476.650.120.024
Sodium tert-butoxide (NaOtBu)96.107.01.4
Toluene, anhydrous92.14--

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (57 mg, 0.12 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol).

  • Add this compound (920 mg, 5.0 mmol).

  • Seal the Schlenk tube with a septum, remove it from the glovebox, and place it under an inert atmosphere.

  • Add anhydrous toluene (25 mL) via syringe, followed by aniline (0.55 mL, 6.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 2-anilino-5-cyanopyrimidine.

Expected Yield: 70-90%.

Insecticide Design: Accessing Novel Heterocyclic Scaffolds

The introduction of a heteroaryl group at the 2-position of the pyrimidine ring can lead to compounds with potent insecticidal activity, potentially acting on novel molecular targets. The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and versatile method for forging the crucial C-C bond between this compound and a heteroarylboronic acid.

Protocol 3: Synthesis of a 2-(Thiophen-2-yl)pyrimidine-5-carbonitrile via Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a heteroarylboronic acid, a key step in the synthesis of novel insecticidal candidates.

Reaction Scheme:

Synthesis of a 2-heteroaryl-5-cyanopyrimidine derivative.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound183.995.01.0
Thiophene-2-boronic acid127.966.01.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.250.05
Sodium Carbonate (Na₂CO₃)105.9910.02.0
1,2-Dimethoxyethane (DME)90.12--
Water18.02--

Procedure:

  • To a 100 mL round-bottom flask, add this compound (920 mg, 5.0 mmol), thiophene-2-boronic acid (768 mg, 6.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).

  • Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water (40 mL).

  • Add sodium carbonate (1.06 g, 10.0 mmol) to the mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 85 °C under an inert atmosphere and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure 2-(thiophen-2-yl)pyrimidine-5-carbonitrile.

Expected Yield: 80-95%.

Conclusion

This compound stands as a highly valuable and versatile building block in the design and synthesis of novel agrochemicals. Its well-defined reactivity at the 2-position allows for the predictable and efficient installation of diverse structural motifs through robust and scalable synthetic methodologies such as Nucleophilic Aromatic Substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this intermediate, paving the way for the discovery of next-generation fungicides, herbicides, and insecticides with improved efficacy, selectivity, and environmental profiles.

References

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Application Notes and Protocols: 2-Bromopyrimidine-5-carbonitrile as a Pivotal Intermediate for the Synthesis of Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a transmembrane receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is fundamental for normal physiological functions such as embryonic development and wound healing. However, in pathological conditions, particularly cancer, angiogenesis is a critical step for tumor growth, invasion, and metastasis.[2] Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their rapid proliferation.[2]

The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4] Given its pivotal role in tumor angiogenesis, VEGFR-2 has emerged as a key therapeutic target for the development of anticancer drugs.[5] Inhibition of VEGFR-2 signaling can effectively block the formation of new blood vessels, thereby starving the tumor and impeding its growth and spread.[6]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions within the kinase hinge region.[7][8] Among pyrimidine-based intermediates, 2-bromopyrimidine-5-carbonitrile is a highly versatile and valuable building block for the synthesis of a diverse range of potent VEGFR-2 inhibitors. The bromine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various substituted anilines and other amine-containing moieties. The cyano group at the 5-position can also be further manipulated or can contribute to the overall binding affinity of the final inhibitor.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a key intermediate in the synthesis of VEGFR-2 inhibitors. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds.

VEGFR-2 Signaling Pathway

The activation of VEGFR-2 by its ligand, VEGF-A, initiates a complex network of intracellular signaling events that are crucial for angiogenesis. Understanding this pathway is essential for appreciating the mechanism of action of VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src VEGFA VEGF-A VEGFA->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration & Invasion FAK->Migration MEK MEK Raf->MEK Survival Cell Survival & Anti-apoptosis mTOR->Survival ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Cascade.

Synthetic Strategy and Experimental Protocols

The primary synthetic route leveraging this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring nitrogens and the cyano group activates the C2 position, making the bromine atom susceptible to displacement by a nucleophile, typically an aniline derivative. This reaction forms the core 2-aminopyrimidine-5-carbonitrile scaffold of the target VEGFR-2 inhibitor.

General Synthetic Workflow

The following workflow illustrates the general strategy for the synthesis of VEGFR-2 inhibitors from this compound.

Synthetic_Workflow Start1 2-Bromopyrimidine- 5-carbonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) Start1->Reaction Start2 Substituted Aniline (R-Ar-NH2) Start2->Reaction Intermediate 2-(Arylamino)pyrimidine- 5-carbonitrile Intermediate Reaction->Intermediate Modification Optional Further Modifications Intermediate->Modification Product Final VEGFR-2 Inhibitor Intermediate->Product Modification->Product

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of a 2-(Arylamino)pyrimidine-5-carbonitrile Intermediate

This protocol describes the synthesis of a representative intermediate, 2-((3-(trifluoromethyl)phenyl)amino)pyrimidine-5-carbonitrile, a core structure found in some potent kinase inhibitors.

Materials and Reagents:

  • This compound

  • 3-(Trifluoromethyl)aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 3-(trifluoromethyl)aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the flask. The reaction mixture is typically set up at a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-((3-(trifluoromethyl)phenyl)amino)pyrimidine-5-carbonitrile.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The use of a palladium catalyst, such as Pd(OAc)2, in combination with a bulky electron-rich phosphine ligand like Xantphos, is crucial for facilitating the C-N cross-coupling reaction (a type of SNAr). This catalytic system is known to be effective for the coupling of aryl halides with amines.

  • Base: Cesium carbonate is a strong inorganic base that is essential for deprotonating the aniline, making it a more potent nucleophile, and for neutralizing the HBr generated during the reaction.

  • Solvent: Anhydrous 1,4-dioxane is a common high-boiling point aprotic solvent for palladium-catalyzed cross-coupling reactions. Its anhydrous nature is important to prevent catalyst deactivation.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Biological Evaluation of Pyrimidine-5-carbonitrile Based VEGFR-2 Inhibitors

The synthesized compounds are evaluated for their ability to inhibit VEGFR-2 kinase activity and their anti-proliferative effects on cancer cell lines that overexpress VEGFR-2.

Data Presentation: In Vitro Activity of Representative Pyrimidine-5-carbonitrile VEGFR-2 Inhibitors

The following table summarizes the biological activity of a series of pyrimidine-5-carbonitrile derivatives, demonstrating the potential of this scaffold for VEGFR-2 inhibition.[9]

Compound IDVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
9d 2.41 ± 0.1610.33 ± 0.139.89 ± 0.11
11e 0.61 ± 0.011.14 ± 0.011.54 ± 0.01
12b 0.53 ± 0.073.25 ± 0.033.87 ± 0.03
12d 1.61 ± 0.188.76 ± 0.099.12 ± 0.08
Sorafenib 0.19 ± 0.158.96 ± 0.0811.83 ± 0.14

Data is presented as mean ± standard deviation.[9]

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against VEGFR-2 kinase.

Materials and Reagents:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase buffer to the wells of a 384-well plate.

  • Add the test compounds to the appropriate wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).

  • Add the VEGFR-2 kinase to all wells except for the no-enzyme control wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.

  • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

This compound has proven to be a highly effective and versatile intermediate for the synthesis of potent VEGFR-2 inhibitors. The straightforward and robust synthetic methodologies, primarily centered around nucleophilic aromatic substitution, allow for the generation of diverse chemical libraries for structure-activity relationship studies. The resulting 2-aminopyrimidine-5-carbonitrile scaffold has demonstrated significant potential in targeting the ATP-binding site of VEGFR-2, leading to the development of compounds with potent anti-angiogenic and anti-proliferative activities.

Future research in this area will likely focus on the further optimization of these inhibitors to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel substituents on the aniline moiety and modifications to the pyrimidine core will continue to be a fruitful avenue for the discovery of next-generation VEGFR-2 inhibitors with improved therapeutic profiles for the treatment of cancer and other angiogenesis-related diseases.

References

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(31), 20118-20141. [Link]
  • Fallah, A., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 89. [Link]
  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]
  • Takahashi, T., et al. (1999). A single autophosphorylation site on KDR/Flk-1 is essential for VEGF-A-dependent activation of PLC-gamma and DNA synthesis in vascular endothelial cells. The EMBO Journal, 18(9), 2471–2481. [Link]
  • Simons, M., et al. (2016). VEGFA/VEGFR2 signaling in angiogenesis: a focus on endothelial cell migration. Journal of Cell Science, 129(8), 1551-1560. [Link]
  • Wu, F., et al. (2019). Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in Breast Cancer. Cancers, 11(11), 1815. [Link]
  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
  • Bio-Rad.
  • Ellis, L. M., & Hicklin, D. J. (2008). VEGF-targeted therapy: mechanisms of anti-tumour activity. Nature Reviews Cancer, 8(8), 579-591. [Link]
  • Carmeliet, P. (2005). Angiogenesis in life, disease and medicine.
  • Hanahan, D., & Weinberg, R. A. (2011).
  • Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature Reviews Drug Discovery, 15(6), 385-403. [Link]
  • Roskoski, R., Jr. (2017). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 120, 82-101. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Bromopyrimidine-5-carbonitrile for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-bromopyrimidine-5-carbonitrile as a strategic building block in modern heterocyclic synthesis. We delve into the core reactivity of this versatile scaffold, focusing on its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind procedural choices to empower researchers in developing novel molecular entities for pharmaceutical and material science applications.

Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its nitrogen atoms act as key hydrogen bond acceptors, while the aromatic system allows for diverse functionalization, influencing the pharmacokinetic and pharmacodynamic profiles of a molecule. The addition of a carbonitrile group at the 5-position further enhances its utility; the nitrile is a potent electron-withdrawing group that modulates the electronic properties of the ring and serves as a versatile synthetic handle for further transformations.

This compound (C₅H₂BrN₃, MW: 183.99) is an exceptionally useful bifunctional building block.[2] Its value stems from two key reactive sites:

  • The C2-Bromine Atom: This site is highly susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions or direct nucleophilic aromatic substitution (SNAr). This allows for the controlled introduction of carbon, nitrogen, oxygen, and sulfur substituents.

  • The C5-Nitrile Group: This group activates the pyrimidine ring towards nucleophilic attack and can be elaborated into other functional groups, such as primary amines, carboxylic acids, or tetrazoles, providing a secondary point for diversification.

This guide will focus on the primary transformations at the C2 position, providing both the theoretical basis and practical, field-tested protocols for its derivatization.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[3][4] For this compound, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents at the 2-position, creating complex biaryl structures that are prevalent in medicinal chemistry and functional materials.[3][5]

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.

  • Catalyst/Ligand System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a more stable Pd(0) source like Pd₂(dba)₃. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are essential. They stabilize the palladium center, promote the oxidative addition step (the insertion of Pd(0) into the C-Br bond), and facilitate the final reductive elimination step that forms the product.[6]

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[4][6]

  • Solvent: Anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene are typically used, often with a small amount of water to aid in dissolving the inorganic base.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep Oven-dried Schlenk tube under Argon atmosphere reagents Add this compound, Boronic Acid (1.2 eq), Base (e.g., K2CO3, 2.0 eq), Pd Catalyst & Ligand prep->reagents solvent Add degassed solvent (e.g., Dioxane/H2O) reagents->solvent heat Heat mixture with stirring (e.g., 80-100 °C) solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Dilute and filter through Celite cool->filter extract Perform aqueous extraction filter->extract purify Purify by column chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the boronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-substituted-pyrimidine-5-carbonitrile product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic Acid PartnerProductTypical Yield
1Phenylboronic acid2-Phenylpyrimidine-5-carbonitrile85-95%
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile80-92%
3Pyridine-3-boronic acid2-(Pyridin-3-yl)pyrimidine-5-carbonitrile75-88%
4Thiophene-2-boronic acid2-(Thiophen-2-yl)pyrimidine-5-carbonitrile70-85%

Yields are representative and may vary based on reaction scale and purification efficiency.

Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[7][8][9] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, providing access to 2-aminopyrimidine derivatives that are key components of many kinase inhibitors and other therapeutic agents.

Causality of Experimental Design: The mechanism shares similarities with the Suzuki coupling but has distinct requirements.[10]

  • Catalyst/Ligand System: While similar Pd sources are used, the ligands are often tailored for C-N bond formation. Bidentate ligands like BINAP and DPPF were early successes, while modern, sterically hindered monophosphine ligands (e.g., XPhos, BrettPhos) often provide superior results, especially for challenging substrates.[7]

  • Base: A strong, non-nucleophilic base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[9] Sodium tert-butoxide (NaOtBu) is the most common choice, though weaker bases like K₃PO₄ can be used with more reactive systems.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are required to prevent quenching of the strong base.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br amido Palladium-Amido Complex ox_add->amido + HNR¹R², Base amido->pd0 product Ar-NR¹R² amido->product Reductive Elimination SNAr_Mechanism start Start: this compound meisenheimer Meisenheimer Intermediate (Resonance Stabilized) start->meisenheimer Addition of Nu⁻ product Product: 2-Substituted Pyrimidine meisenheimer->product Elimination of Br⁻ bromide Bromide (Br⁻) nucleophile Nucleophile (Nu⁻)

Sources

Application Notes and Protocols: The Strategic Use of 2-Bromopyrimidine-5-carbonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with profound biological activity.[1] In particular, 2,5-disubstituted pyrimidines are privileged scaffolds found in a multitude of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[2][3] 2-Bromopyrimidine-5-carbonitrile has emerged as a highly valuable and versatile starting material for the synthesis of these complex molecules. Its chemical architecture is primed for facile modification via nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds.[4]

The strategic placement of a bromine atom at the C2 position and a potent electron-withdrawing nitrile (-CN) group at the C5 position synergistically activate the pyrimidine ring, rendering it highly susceptible to attack by a wide array of nucleophiles. This application note provides a detailed exploration of the mechanistic underpinnings, a field-tested experimental protocol, and practical insights for successfully employing this compound in SNAr reactions.

Part 1: Mechanistic Principles of SNAr on an Activated Pyrimidine System

Nucleophilic aromatic substitution is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring.[5][6] Unlike the electron-rich benzene ring, which is generally unreactive towards nucleophiles, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified in this compound.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:[7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-poor carbon atom bearing the leaving group (C2). This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[8] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[5] The stability of this complex is paramount for the reaction to proceed. In the case of this compound, the negative charge is effectively delocalized across the pyrimidine ring nitrogens and, crucially, by the powerful electron-withdrawing nitrile group at the C5 position.[9]

  • Rearomatization and Expulsion of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the elimination of the bromide leaving group.

The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive when compared to SN2 reactions.[10] This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step.[8][10] While bromine is not as activating as fluorine, it is an excellent leaving group, ensuring the second step of the mechanism proceeds efficiently.

Caption: The Addition-Elimination Mechanism of SNAr.

Part 2: Experimental Protocol - Synthesis of 2-(Anilino)pyrimidine-5-carbonitrile

This protocol details a representative SNAr reaction using aniline as the nucleophile. The procedure is robust and can be adapted for a variety of primary and secondary amines.

Objective: To synthesize 2-(anilino)pyrimidine-5-carbonitrile from this compound and aniline.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound38275-56-8184.001.0 g (5.43 mmol)Starting material. Irritant.[11]
Aniline62-53-393.130.56 mL (6.0 mmol, 1.1 eq)Nucleophile. Toxic.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.14 mL (6.52 mmol, 1.2 eq)Non-nucleophilic base.
2-Propanol (IPA)67-63-060.1020 mLSolvent.
Ethyl Acetate (EtOAc)141-78-688.11~100 mLExtraction solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01~50 mLFor aqueous wash.
Brine (Saturated aq. NaCl)7647-14-558.44~50 mLFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.
Silica Gel7631-86-960.08As neededFor column chromatography.
Round-bottom flask (50 mL)--1Reaction vessel.
Magnetic stirrer and stir bar--1-
Reflux condenser--1-
Inert atmosphere setup (N₂ or Ar)--1-

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.43 mmol).

  • Solvent and Reagent Addition: Add 2-propanol (20 mL) to the flask. Stir the mixture to dissolve the starting material. Sequentially add aniline (0.56 mL, 1.1 eq) and DIPEA (1.14 mL, 1.2 eq) to the solution at room temperature. Causality Note: A non-nucleophilic base like DIPEA is essential to neutralize the HBr generated during the reaction. This prevents the protonation of the aniline nucleophile, which would render it inactive and halt the reaction.[10]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) under an inert atmosphere of nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). Causality Note: The bicarbonate wash removes any remaining acidic byproduct (HBr) and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(anilino)pyrimidine-5-carbonitrile as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A 1. Add this compound to 50 mL RBF B 2. Add 2-Propanol, Aniline, and DIPEA A->B C 3. Heat to reflux (82°C) under N₂ for 4-6h B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and concentrate via rotary evaporation D->E F 6. Partition between EtOAc and H₂O E->F G 7. Wash organic layer with NaHCO₃ and Brine F->G H 8. Dry (MgSO₄), filter, and concentrate G->H I 9. Purify via column chromatography H->I J 10. Characterize Product I->J

Caption: Experimental workflow for the synthesis of 2-(anilino)pyrimidine-5-carbonitrile.

Part 3: Safety, Handling, and Troubleshooting

Safety Precautions:

  • This compound: This compound is an irritant. Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated fume hood.[12]

  • Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Solvents: 2-Propanol and Ethyl Acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[12][13]

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive nucleophile (protonated).2. Insufficient reaction temperature or time.3. Degradation of starting material.1. Ensure an adequate amount of base (e.g., DIPEA, Et₃N) is used (at least 1.1 eq).2. Confirm reflux temperature is reached. Extend reaction time and monitor by TLC.3. Use high-purity starting materials.
Incomplete Reaction 1. Insufficient heating.2. Steric hindrance from a bulky nucleophile.1. Increase reaction temperature if possible (switch to a higher boiling solvent like DMF or DMA, use microwave heating).[14]2. For bulky nucleophiles, consider palladium-catalyzed Buchwald-Hartwig amination as an alternative strategy.
Formation of Side Products 1. Reaction with solvent (e.g., solvolysis).2. Dimerization or other side reactions.1. Use an aprotic solvent like DMF, DMSO, or Acetonitrile.2. Lower the reaction temperature. Ensure slow addition of reagents if the reaction is highly exothermic.

Conclusion

This compound is a powerful and versatile building block for accessing a wide range of functionalized pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, enhanced by a strategically placed nitrile group, facilitates efficient nucleophilic aromatic substitution with a broad scope of nucleophiles, including amines, thiols, and alkoxides.[15] The protocol described herein provides a reliable and scalable method for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives, which are key intermediates in the development of novel therapeutics.[16][17] A thorough understanding of the SNAr mechanism and careful attention to reaction conditions are crucial for achieving high yields and purity.

References

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(1):346-350. Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. [Link]
  • Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(33), 148–156. [Link]
  • Buncel, E., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health (NIH). [Link]
  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7508. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4339. [Link]
  • El-Damasy, D. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). [Link]
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
  • 5-Bromopyrimidine-2-carbonitrile. (n.d.). PubChem. [Link]
  • Breman, H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(16), 5940-5946. [Link]
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
  • Breman, H., et al. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]
  • Nucleophilic aromatic substitution. (n.d.). BYJU'S. [Link]
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. [Link]
  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. (n.d.). WuXi Biology. [Link]
  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. [Link]
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2019). MDPI. [Link]
  • Lab 5 - S N 2 Reactions of Alkyl Halides. (n.d.). WebAssign. [Link]

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Application Notes and Protocols: 2-Bromopyrimidine-5-carbonitrile in Advanced Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Bromopyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a critical building block in the fields of materials science and medicinal chemistry. Its structure is characterized by a pyrimidine ring, which is a privileged scaffold in many biologically active molecules, functionalized with two key groups: an electron-withdrawing carbonitrile (-C≡N) group at the 5-position and a synthetically versatile bromine atom at the 2-position.[1][2] This specific arrangement of functional groups makes the molecule an ideal precursor for creating complex molecular architectures with tailored electronic and photophysical properties.

The bromine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the straightforward formation of new carbon-carbon and carbon-nitrogen bonds.[3] This reactivity is the cornerstone of its utility, allowing researchers to conjugate the pyrimidine core with a wide array of other molecular fragments. The strong electron-accepting nature of the cyano-substituted pyrimidine ring is particularly valuable in the design of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[4][5]

This guide provides an in-depth look at the applications of this compound, with a focus on detailed, field-proven protocols for its use in synthesizing advanced materials.

Chemical Properties
IUPAC Name This compound
CAS Number 1209458-08-1
Molecular Formula C₅H₂BrN₃
Molecular Weight 183.99 g/mol [6]
Appearance Solid[6]
SMILES N#CC1=CN=C(Br)N=C1[7]

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in materials synthesis stems from its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position is susceptible to oxidative addition to a Pd(0) complex, initiating a catalytic cycle that can form new bonds with high efficiency and selectivity.[3] Among these, the Suzuki-Miyaura coupling is one of the most robust and widely used methods for creating biaryl or vinyl-aryl structures.[8]

Causality of the Suzuki-Miyaura Reaction: The reaction couples an organic halide (this compound) with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[9]

  • Catalyst (Pd(0)): The active catalytic species that cycles between Pd(0) and Pd(II) states.

  • Base: Crucial for the transmetalation step, where it activates the organoboron species to facilitate the transfer of its organic group to the palladium center.[8]

  • Ligand: Stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences its reactivity and selectivity.

Below is a generalized diagram of the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling Reactants 2-Bromopyrimidine-5-CN (R-X) + Boronic Acid (R'-B(OH)2) OxAdd Oxidative Addition Reactants->OxAdd R-X Transmetalation Transmetalation (Base Assisted) Reactants->Transmetalation R'-B(OH)2 Pd0 Pd(0)L2 Catalyst Pd0->OxAdd PdII_Complex R-Pd(II)L2-X OxAdd->PdII_Complex PdII_Complex->Transmetalation PdII_Diorgano R-Pd(II)L2-R' Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (R-R') RedElim->Product Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation A 1. Add Solids to Flask (Pyrimidine, Boronic Acid, K3PO4) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Add Catalyst/Ligand (Pd2(dba)3 / SPhos) C->D E 5. Heat to 100 °C (Stir for 12-24h) D->E F 6. Cool & Dilute (Water & Ethyl Acetate) E->F G 7. Extract Organic Layer F->G H 8. Dry & Evaporate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, Mass Spec) I->J K 11. Measure Photophysical Properties (UV-Vis, PL) J->K

Caption: Experimental workflow for the synthesis and validation of a D-A emitter.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 9-phenyl-9H-carbazole-3-boronic acid, and K₃PO₄. [10]2. Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment. An inert atmosphere is critical because Pd(0) catalysts are sensitive to oxygen. [9]3. Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent mixture is crucial; dioxane solubilizes the organic reagents while water is necessary to dissolve the inorganic base. [8]4. Catalyst Addition: In a separate vial, dissolve the Pd₂(dba)₃ and SPhos ligand in a small amount of dioxane and add this solution to the reaction flask via syringe. The ligand protects the palladium center and facilitates the catalytic steps.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. This step separates the desired organic product from the inorganic salts. [11]8. Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [12]9. Purification: Purify the crude product by column chromatography on silica gel to obtain the pure D-A emitter. [9]10. Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the expected molecular structure.

  • Further Characterization: The synthesized material should be characterized for its material properties, including UV-Vis absorption, photoluminescence (PL) spectroscopy, and thermal stability (TGA/DSC), to evaluate its potential for use in OLED devices. [4]

    Expected Photophysical Properties Value Range Significance
    Emission Wavelength (λₑₘ) 450 - 550 nm Determines the color of light (Blue to Green) [4]
    Photoluminescence Quantum Yield (Φₚₗ) > 70% Measures the efficiency of light emission
    S₁-T₁ Energy Gap (ΔEₛₜ) < 0.2 eV A small gap is essential for efficient TADF [5]

    | Delayed Fluorescence Lifetime (τₗ) | 1 - 10 µs | Shorter lifetimes can improve device stability [5]|

Application II: Precursor for Functional Polymers and Ligands

The versatility of this compound extends beyond discrete molecules to the synthesis of functional macromolecules.

  • Conjugated Polymers: By reacting it with a di-boronic acid or other bifunctional coupling partner, the pyrimidine unit can be incorporated into the backbone of a conjugated polymer. These materials are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the electron-deficient pyrimidine unit can facilitate electron transport. [13]* Ligands for Metal Complexes & MOFs: The nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions. By first functionalizing the molecule via cross-coupling, bespoke ligands can be designed to create metal complexes with specific photophysical or catalytic properties. These ligands are also potential building blocks for creating porous Metal-Organic Frameworks (MOFs), where the properties of the framework can be tuned by the ligand's electronics and geometry. [2]

Polymerization Monomer1 Br-(Pyrimidine)-CN Coupling Pd-Catalyzed Polymerization Monomer1->Coupling Monomer2 B(OH)2-(Linker)-B(OH)2 Monomer2->Coupling Polymer ...-(Pyrimidine)-(Linker)-... Coupling->Polymer Elipsis2 ... Polymer->Elipsis2 Elipsis1 ... Elipsis1->Polymer

Caption: Conceptual scheme for creating a conjugated polymer using this compound.

Broader Context: Relevance in Drug Development

While this guide focuses on materials science, it is crucial for interdisciplinary researchers to recognize the significance of the pyrimidine-5-carbonitrile scaffold in medicinal chemistry. This core structure is found in numerous compounds designed as kinase inhibitors for anti-cancer therapies. [14][15]For example, derivatives have been synthesized and evaluated as dual inhibitors of EGFR and PI3K, or as VEGFR-2 inhibitors, which are critical targets in oncology. [14][15]This dual relevance underscores the importance of this compound as a high-value intermediate for both materials and life sciences.

Conclusion

This compound is a powerful and versatile building block for advanced materials research. Its well-defined reactive sites—a bromine atom amenable to a host of cross-coupling reactions and an electron-deficient core—provide chemists with a reliable platform for designing molecules with precisely controlled electronic and photophysical properties. From high-efficiency TADF emitters for next-generation displays to functional polymers and complex ligands, the applications are extensive and impactful. The protocols and insights provided herein serve as a foundational guide for researchers looking to leverage this compound in their synthetic endeavors.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organ, M. G., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 103829-103834.
  • Chem-Space. (n.d.). Exploring Pyrimidine Derivatives: The Utility of 2-Bromopyrimidine in Chemical Synthesis.
  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 686546, 5-Bromopyrimidine-2-carbonitrile.
  • Gudeika, D. (2018). Synthesis and properties of organic light-emitting compounds based on benzanthrone and pyrimidine-5-carbonitrile moieties (Doctoral dissertation, Kaunas University of Technology).
  • Patel, H., et al. (2014). Synthesis and characterization of derivatives of pyrimidine-5-carbonitrile and their biological screening. Journal of Saudi Chemical Society, 18(5), 536-543.
  • Markevitch, D. Y. (2003). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
  • Thanki, P., et al. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350.
  • Lee, J. H., et al. (2020). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 8(2), 584-593.
  • ResearchGate. (n.d.). Synthesis and Fluorescence of 2H-Pyrone Derivatives for Organic Light-Emitting Diodes (OLED).
  • Wang, Y., et al. (2023). A new bright future for organic light-emitting transistors. Cell Reports Physical Science, 4(6), 101460.
  • ResearchGate. (n.d.). Organic Light-Emitting Diodes.
  • Farzi, N., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3123.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, November 14). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.
  • Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 145, 107185.
  • Abou-seri, S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1140-1158.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Bromopyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their coupling reactions involving this specific, and often challenging, substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical field experience.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry. However, its electronic properties—an electron-deficient pyrimidine ring due to the two nitrogen atoms and the strongly electron-withdrawing nitrile group—present unique challenges for the Suzuki-Miyaura coupling. These characteristics can impede the crucial oxidative addition step and increase the likelihood of catalyst deactivation and undesirable side reactions.[1][2] This guide will provide a systematic approach to overcoming these hurdles.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses the most common issues encountered during the Suzuki coupling of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted this compound.

Potential Cause 1: Inactive Catalyst System.

The palladium catalyst is the heart of the Suzuki reaction. Its activity can be compromised by several factors.

  • Explanation: The electron-deficient nature of the pyrimidine ring can make the oxidative addition of the palladium(0) species to the C-Br bond the rate-limiting step.[2] Furthermore, the Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3][4]

  • Solutions:

    • Catalyst and Ligand Selection: For electron-deficient substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[5] Consider using more robust systems. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[6]

      • Recommended Systems: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are often highly effective.[2][7][8] Well-defined palladium precatalysts, such as XPhos Pd G3 or G4, can also offer improved activity and stability.[9]

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to the formation of palladium black and a loss of catalytic activity.[10][11]

      • Protocol: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes or using several freeze-pump-thaw cycles).[12][13] Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[10]

Potential Cause 2: Suboptimal Base or Solvent Choice.

The base and solvent play critical roles in the catalytic cycle, particularly in the transmetalation step.

  • Explanation: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[14] The solvent must solubilize all components and be compatible with the reaction conditions.

  • Solutions:

    • Base Selection: For challenging couplings, stronger bases are often necessary.[2]

      • Recommended Bases: Instead of weaker bases like Na₂CO₃, consider using K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][12][15] The choice of base can be substrate-dependent, so screening may be required.[2]

    • Solvent Systems: Aprotic polar solvents are commonly used. The addition of water is often necessary to facilitate the dissolution of the base and promote the transmetalation step.[16][17]

      • Recommended Solvents: Common choices include 1,4-dioxane/water, THF/water, or toluene/water mixtures.[9][12][18] Anhydrous conditions can sometimes be beneficial in minimizing side reactions like protodeboronation, but this must be balanced with the need for the base to be active.[7]

Potential Cause 3: Insufficient Reaction Temperature.

The activation energy for the oxidative addition to an electron-deficient aryl bromide can be high.

  • Explanation: Thermal energy is required to overcome the activation barrier of the rate-limiting step.

  • Solution: Gradually increase the reaction temperature. While many Suzuki couplings proceed at 80-100°C, temperatures up to 120°C may be necessary for reluctant substrates.[12][19] Microwave-assisted heating can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[2][10][17]

Issue 2: Formation of Significant Side Products

Your starting material is consumed, but the desired product is accompanied by major impurities, complicating purification and lowering the yield.

Side Product 1: Protodeboronation of the Boronic Acid.

This is the protonolysis of the boronic acid, where the boron group is replaced by a hydrogen atom, leading to the formation of an arene byproduct from your coupling partner.[10][20]

  • Explanation: This side reaction is common, especially with heteroaryl boronic acids, and is facilitated by the presence of proton sources like water.[4][20] It effectively reduces the concentration of the active nucleophile.

  • Solutions:

    • Use Boronic Esters: Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[10][16][20][21]

    • Minimize Water Content: While some water is often beneficial, excess water can promote protodeboronation. Use the minimum amount of water necessary for the reaction to proceed efficiently. Using anhydrous solvents is another option to consider.[2][10]

    • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the incidence of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.

Side Product 2: Homocoupling of the Boronic Acid.

This results in the formation of a biaryl product derived from the boronic acid coupling with itself.

  • Explanation: The presence of oxygen can promote the homocoupling of boronic acids.[7] It can also be a sign of a sluggish transmetalation step.

  • Solutions:

    • Strict Inert Atmosphere: Rigorous degassing of the reaction mixture is crucial to minimize oxygen levels.[10]

    • Use a Pd(0) Source: Using a Pd(0) precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) precursors.[10]

Side Product 3: Dehalogenation of this compound.

This involves the replacement of the bromine atom with a hydrogen, leading to the formation of pyrimidine-5-carbonitrile.

  • Explanation: This reductive pathway can be promoted by certain solvents, bases, or impurities.[10] It competes with the desired cross-coupling reaction.

  • Solution: Changing the solvent or using a different, non-coordinating base may help to suppress this side reaction.[10]

Side Product 4: Hydrolysis of the Nitrile Group.

The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under certain conditions.

  • Explanation: While nitriles are relatively stable, prolonged heating in the presence of strong acid or base and water can lead to hydrolysis.[22][23][24][25][26]

  • Solutions:

    • Use Milder Bases: If nitrile hydrolysis is observed, consider using a weaker base like KF or a carbonate instead of stronger bases like phosphates or hydroxides, if the reaction still proceeds efficiently.[14]

    • Control Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures.

    • pH Control During Workup: During the aqueous workup, avoid strongly acidic or basic conditions if the product is sensitive.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr Byproduct M-Br + B(OR)₂(OH) Transmetal->Byproduct RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArBr 2-Bromopyrimidine- 5-carbonitrile (Ar-Br) ArBr->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal caption The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_side_products Side Product Mitigation Start Low Yield or No Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckConditions Are Reaction Conditions Appropriate? Start->CheckConditions CheckSideProducts Are Side Products the Main Issue? Start->CheckSideProducts UseBuchwald Use Buchwald Ligands (XPhos, SPhos) CheckCatalyst->UseBuchwald UsePrecatalyst Use Precatalyst (e.g., XPhos Pd G3/G4) CheckCatalyst->UsePrecatalyst InertAtmosphere Ensure Strict Inert Atmosphere CheckCatalyst->InertAtmosphere StrongerBase Switch to Stronger Base (K₃PO₄, Cs₂CO₃) CheckConditions->StrongerBase IncreaseTemp Increase Temperature (e.g., >100°C or Microwave) CheckConditions->IncreaseTemp ScreenSolvents Screen Solvents (Dioxane, THF, Toluene + Water) CheckConditions->ScreenSolvents UseBoronicEster Protodeboronation: Use Boronic Ester (Bpin) CheckSideProducts->UseBoronicEster DegasThoroughly Homocoupling: Degas Rigorously CheckSideProducts->DegasThoroughly ChangeBaseSolvent Dehalogenation: Change Base/Solvent CheckSideProducts->ChangeBaseSolvent MildConditions Nitrile Hydrolysis: Use Milder Base/Shorter Time CheckSideProducts->MildConditions caption A logical workflow for troubleshooting Suzuki coupling reactions.

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound less reactive than other aryl bromides?

A1: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a strong electron-withdrawing group like a nitrile (-CN) further decreases the electron density on the ring. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the reaction.[1][2][27]

Q2: I am using a boronic acid. Should I switch to a boronic ester?

A2: It is highly recommended to try a boronic ester, such as a pinacol ester (Bpin). Boronic esters are generally more robust and less prone to competitive side reactions like protodeboronation, which is a common cause of low yields.[10][20][21] This can be particularly beneficial in reactions that require higher temperatures or longer reaction times.

Q3: What is the best palladium catalyst to use for this substrate?

A3: While there is no single "best" catalyst for all Suzuki reactions, for challenging electron-deficient heteroaryl bromides, modern catalyst systems are generally superior to traditional ones like Pd(PPh₃)₄.[5][8] Systems based on bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or the use of pre-formed catalysts like XPhos Pd G3/G4, are excellent starting points and have a high success rate.[7][9]

Q4: How critical is the choice of base?

A4: The choice of base is critical. It must be strong enough to form the active boronate species to facilitate transmetalation but not so harsh that it causes degradation of the starting materials or the product, or promotes unwanted side reactions. A common optimization strategy is to screen bases, with K₃PO₄ and Cs₂CO₃ often providing superior results for difficult couplings compared to Na₂CO₃ or K₂CO₃.[2][8]

Q5: My reaction turns black immediately. Is this normal?

A5: It is common for the reaction mixture to change color, often turning dark brown or black. This can be indicative of the formation of finely divided palladium(0), known as palladium black, which is an active catalyst.[28] However, if this happens very rapidly and is accompanied by precipitation and a stall in the reaction, it could indicate catalyst decomposition. This can be caused by the presence of oxygen or other impurities. Ensuring a strictly inert atmosphere is key.[10][11]

Experimental Protocol Example: Optimized Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic pinacol ester.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 0.02 equiv)

  • SPhos (0.04 mmol, 0.04 equiv)

  • K₃PO₄ (powdered, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic pinacol ester, and powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8][18]

Summary Table of Recommended Conditions

ParameterRecommendationRationale
Aryl Halide This compoundElectron-deficient substrate requiring optimized conditions.[1][27]
Boron Reagent Arylboronic Pinacol EsterIncreased stability, reduces protodeboronation side reactions.[10][20][21]
Catalyst System Pd(OAc)₂ / SPhos or XPhosBulky, electron-rich ligand facilitates oxidative addition.[2][7]
Base K₃PO₄ or Cs₂CO₃Stronger base often required for challenging couplings.[2]
Solvent 1,4-Dioxane / Water (4:1 or 5:1)Good solubility for reactants and facilitates transmetalation.[8][18]
Temperature 100-120 °C or MicrowaveOvercomes activation energy for the rate-limiting step.[2][17]
Atmosphere Strictly Inert (Argon or N₂)Prevents catalyst oxidation and homocoupling side reactions.[10][11]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Wikipedia. (n.d.). Protodeboronation.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Benchchem. (n.d.). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Benchchem. (n.d.). Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction.
  • Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction.

Sources

Technical Support Center: Purification of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromopyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this key synthetic intermediate. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your purification outcomes.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a successful purification strategy. Key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₂BrN₃[1][2][3]
Molecular Weight 183.99 g/mol [1][4]
Appearance Off-white to light yellow solid[1][4]
Melting Point 138 - 142 °C[1]
Solubility in Water Low / Slightly soluble[1][4]
Solubility (Organic) Soluble in dichloromethane, chloroform[1]
Storage Conditions Store in a cool, dry, well-ventilated area; keep container tightly sealed[1][5]

Recrystallization Workflow Overview

The following diagram outlines the standard workflow for the recrystallization of this compound. Each step is a potential control point for ensuring purity and yield.

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying SolventScreen 1. Solvent Screening Dissolve 2. Dissolve in Minimal Hot Solvent SolventScreen->Dissolve HotFilter 3. Hot Filtration (If Insoluble Impurities) Dissolve->HotFilter Insoluble particles present Cooling 4. Slow Cooling to Room Temperature Dissolve->Cooling Clear solution HotFilter->Cooling IceBath 5. Ice Bath Cooling Cooling->IceBath Collect 6. Vacuum Filtration IceBath->Collect Wash 7. Wash with Ice-Cold Solvent Collect->Wash Dry 8. Dry Crystals Wash->Dry Analysis 9. Purity Analysis (MP, NMR, etc.) Dry->Analysis

Caption: Standard workflow for recrystallization purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Question 1: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What should I do?

Answer: This is a classic case of either using too much solvent or the solution becoming supersaturated.[6][7] Here is a systematic approach to induce crystallization:

  • Underlying Cause: For crystallization to occur, the solution must be saturated with the compound at a given temperature. If an excess of solvent was used, the concentration of this compound may not reach its saturation point even at low temperatures.[6][8] Alternatively, a very clean solution can sometimes resist nucleation and become supersaturated.

  • Step-by-Step Solution:

    • Induce Nucleation: First, try to provide a surface for crystal growth. Scratch the inside of the flask just below the surface of the solution with a clean glass rod.[6][7][9][10] The microscopic scratches on the glass can act as nucleation sites.

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed crystal" provides a template for further crystal lattice formation.[7]

    • Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used.[6][8][10] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the more concentrated solution to cool again.

    • Final Resort: If crystallization remains impossible, you can recover the crude material by removing all the solvent on a rotary evaporator and attempting the recrystallization again with a different solvent or a more carefully controlled volume.[6][10]

Question 2: Instead of forming crystals, my product has separated as an oily liquid. How can I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[8] Often, the presence of significant impurities can depress the melting point of the mixture, exacerbating this issue.[6]

  • Underlying Cause: The solubility curve of your compound in the chosen solvent is such that the solution becomes saturated while it is still hot enough for the solute to be in a molten state. Rapid cooling can also promote oiling out over crystallization.[10]

  • Step-by-Step Solution:

    • Re-dissolve: Heat the mixture until the oil completely redissolves into the solution.

    • Add More Solvent: Add a small amount of additional hot solvent (5-10% more) to decrease the saturation temperature of the solution.[10] This ensures that when the compound does precipitate, the solution temperature is below its melting point.

    • Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask by placing it on a wooden block or several layers of paper towels can prevent rapid temperature drops.[10] Slow cooling is critical for forming a well-ordered crystal lattice rather than an amorphous oil.[8]

    • Consider Solvent System: If the problem persists, the chosen solvent may be unsuitable. The boiling point of the solvent might be too high relative to the compound's melting point.[8] Consider a lower-boiling point solvent or a mixed-solvent system.

Question 3: My final yield of purified this compound is very low. What are the likely causes?

Answer: A low yield is a common and frustrating issue in recrystallization. The primary culprits are using an excessive amount of solvent or premature crystallization during a hot filtration step.

  • Underlying Cause: A portion of your compound will always remain dissolved in the solvent after cooling (this is the "mother liquor"). Using too much solvent dramatically increases the amount of product lost in this way.[10]

  • Step-by-Step Solution & Prevention:

    • Minimize Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This ensures you are as close as possible to the minimum required volume.[9][11]

    • Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated (e.g., by placing them on the steam bath or in an oven) to prevent the solution from cooling and depositing crystals on the filter paper.

    • Wash Correctly: When washing the collected crystals, use only a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[7]

    • Check the Mother Liquor: After filtering, you can cool the filtrate (mother liquor) further in an ice-salt bath to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.

Troubleshooting Decision Tree

Use this diagram to navigate common recrystallization problems and identify the appropriate corrective actions.

TroubleshootingTree Start Issue After Cooling NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound Oiled Out Start->OiledOut LowYield Yield is Poor Start->LowYield CheckSaturation Is solution supersaturated or unsaturated? NoCrystals->CheckSaturation CheckTemp Is saturation temp > MP of compound? OiledOut->CheckTemp CheckVolume Was minimal solvent used? LowYield->CheckVolume Action_Scratch 1. Scratch flask with glass rod 2. Add a seed crystal CheckSaturation->Action_Scratch Supersaturated Action_Boil Too much solvent used. Boil off a portion of solvent and cool again. CheckSaturation->Action_Boil Unsaturated Action_AddSolvent 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool very slowly CheckTemp->Action_AddSolvent Yes Action_Optimize Optimize solvent volume in next attempt. CheckVolume->Action_Optimize No Action_CheckWash Ensure washing is done with minimal ice-cold solvent. CheckVolume->Action_CheckWash Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: How do I choose the best starting solvent for recrystallizing this compound?

A: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11][12] Given its known solubility in dichloromethane and chloroform[1], and its polar nitrile and pyrimidine functionalities, good candidates to screen would include ethyl acetate, acetone, acetonitrile, or isopropanol. A small-scale screening is the most reliable method:

  • Place ~50 mg of your crude material into several test tubes.

  • Add a potential solvent (~0.5 mL) to each tube at room temperature. A good candidate solvent will not dissolve the compound well when cold.[13]

  • Heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating and then reappears as a crystalline solid upon cooling, you have found a promising solvent.[13]

Q: What are the likely impurities in my crude this compound?

A: Impurities typically stem from the synthetic route. They can include unreacted starting materials, reagents, or byproducts from side reactions. For instance, if the synthesis involves DMF as a solvent at high temperatures, thermal decomposition products of DMF could be present.[14] If the synthesis proceeds from a precursor like 2,5-dibromopyridine, this starting material could be a potential impurity.[15] Colored impurities are often polymeric byproducts and can be removed with activated charcoal.[16]

Q: Can I use a mixed-solvent system?

A: Yes, a mixed-solvent system is an excellent alternative if no single solvent provides the desired solubility profile.[12] This typically involves a "solvent/antisolvent" approach.

  • Dissolve the this compound in a minimal amount of a hot solvent in which it is highly soluble (the "solvent").

  • Slowly add a second solvent in which the compound is poorly soluble (the "antisolvent") dropwise until the solution becomes persistently cloudy (turbid). The two solvents must be miscible with each other.

  • Add a drop or two of the first solvent to redissolve the precipitate and make the solution clear again.

  • Allow this solution to cool slowly. The gradual change in solvent polarity will induce crystallization.

Standard Operating Protocol: Single-Solvent Recrystallization

This protocol provides a detailed methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flasks (2 sizes)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent to maximize yield.[9]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow the boiling to subside, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove insoluble matter.[8]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Slow cooling is essential for the formation of pure, large crystals.[10][11] Do not disturb the flask during this period.

  • Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to complete the crystallization process.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow air to be drawn through the crystals on the filter for several minutes to begin the drying process. Then, transfer the solid to a watch glass and dry to a constant weight, either air-drying or in a vacuum oven at a temperature well below the melting point.

  • Verification: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (138-142 °C) is a good indicator of purity.

References

  • Title: Solvent Choice Source: University of York, Chemistry Teaching Labs URL:[Link]
  • Title: Finding the best solvent for recrystallisation student sheet Source: RSC Educ
  • Title: this compound Source: Methylamine Supplier (Nanjing Finechem Holding Co.,Limited) URL:[Link]
  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]
  • Title: Experiment : Recrystallization – Part I: Solvent Selection Source: Science Learning Center, University of Colorado Boulder URL:[Link]
  • Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: Recrystallization - Single Solvent Source: University of California, Los Angeles - Web Hosting URL:[Link]
  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]
  • Title: Problems with Recrystallisations Source: University of York, Chemistry Teaching Labs URL:[Link]
  • Title: Recrystalliz
  • Title: Recrystallization1 Source: California St
  • Title: 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546 Source: PubChem URL:[Link]
  • Title: Cas 38275-57-9,5-Bromopyrimidine-2-carbonitrile Source: lookchem URL:[Link]
  • Title: 4-Amino-2-Bromopyrimidine-5-Carbonitrile CAS #: 94741-70-5 Source: American Elements URL:[Link]
  • Title: this compound (C5H2BrN3) Source: PubChemLite URL:[Link]
  • Title: A kind of preparation method of 2 nitro 5 bromopyridines Source: Google Patents URL
  • Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib Source: ACS Omega via PMC URL:[Link]
  • Title: Purification by Recrystallization Source: CUNY, Queensborough Community College URL:[Link]
  • Title: An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile Source: Taylor & Francis Online URL:[Link]
  • Title: An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF Source: ResearchG

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Technical Support Center: Overcoming Low Reactivity in 2-Bromopyrimidine-5-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with 2-bromopyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently functionalize this versatile but sometimes challenging heterocyclic building block. Here, we will address common issues of low reactivity and provide detailed, field-proven troubleshooting strategies and in-depth answers to frequently asked questions.

Understanding the Reactivity of this compound

This compound is a valuable intermediate in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a bromine atom at the 2-position and a strong electron-withdrawing nitrile group at the 5-position, presents a unique reactivity profile. The pyrimidine ring is inherently electron-deficient, which can influence its participation in various coupling reactions. The bromine at the C-2 position is the primary site for transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.[4] However, the electronic nature of the ring can sometimes lead to sluggish reactions or catalyst inhibition. This guide will help you overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion to the desired product, even after extended reaction times. What could be the problem?

Answer: This is a frequent challenge. The low reactivity can stem from several factors related to the catalyst system, reaction conditions, and the stability of your reagents.

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and slowing down the catalytic cycle.[5][6][7]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and DavePhos are designed to promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.[8] N-heterocyclic carbene (NHC) ligands such as IPr and SIMes are also highly effective for challenging couplings due to their strong σ-donating properties.[8]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyrimidine ring may require a highly active catalyst for efficient oxidative addition.[9]

    • Solution: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). Also, consider using a pre-formed palladium(0) source like Pd(PPh₃)₄ or a more active precatalyst such as a G3 or G4 Buchwald precatalyst.[10]

  • Protodeboronation of Boronic Acid: Your boronic acid coupling partner can degrade, especially in the presence of water or at high temperatures, reducing the amount of nucleophile available.[7][8]

    • Solution: Use anhydrous solvents and reagents. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[5][11] Switching to a more stable boronic ester, like a pinacol ester, can also mitigate this side reaction.[5]

  • Inappropriate Base: The choice and strength of the base are critical for activating the boronic acid for transmetalation.[8][12]

    • Solution: Screen different bases. While stronger bases like NaOtBu are often used, they can sometimes promote side reactions. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often very effective, particularly in polar aprotic solvents like dioxane or THF.[5][13]

Troubleshooting Workflow for Low-Yield Suzuki Coupling

Reaction_Choice Start Goal: Functionalize 2-position of This compound Bond_Type What type of bond to form? Start->Bond_Type Suzuki Suzuki-Miyaura Coupling (Boronic Acid/Ester) Bond_Type->Suzuki C-C Bond Buchwald Buchwald-Hartwig Amination (Amine) Bond_Type->Buchwald C-N Bond Sonogashira Sonogashira Coupling (Terminal Alkyne) Bond_Type->Sonogashira C-C (alkyne) Bond SNAr Nucleophilic Aromatic Substitution (Strong Nucleophile) Bond_Type->SNAr C-Nu Bond (non-metal catalyzed) Suzuki_Outcome Forms 2-Aryl/Vinyl Pyrimidine Suzuki->Suzuki_Outcome Buchwald_Outcome Forms 2-Amino Pyrimidine Buchwald->Buchwald_Outcome Sonogashira_Outcome Forms 2-Alkynyl Pyrimidine Sonogashira->Sonogashira_Outcome SNAr_Outcome Potentially low reactivity. Consider Buchwald-Hartwig as an alternative for C-N bonds. SNAr->SNAr_Outcome

Caption: Logical workflow for selecting the appropriate reaction to functionalize the 2-position.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?

A1: The primary challenge arises from the electron-deficient nature of the pyrimidine ring and the presence of two nitrogen atoms. These nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. [5][6][7]This requires the use of specialized, highly active catalyst systems, typically involving bulky and electron-rich ligands, to achieve good yields. [8] Q2: Can I use standard palladium catalysts like Pd(PPh₃)₄ for Suzuki coupling with this substrate?

A2: While Pd(PPh₃)₄ is a versatile catalyst, it often proves to be inefficient for challenging substrates like this compound. [7]The oxidative addition step can be slow, and the catalyst is more prone to deactivation. For higher yields and more reliable results, it is strongly recommended to use a more modern catalyst system with bulky biarylphosphine ligands (e.g., SPhos, XPhos) or a robust precatalyst. [8][10] Q3: What is the typical order of halide reactivity in cross-coupling reactions, and where does 2-bromopyrimidine fit in?

A3: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl. [9]As a bromo-substituted heterocycle, this compound is generally more reactive than its chloro-analogue but less reactive than the corresponding iodo-pyrimidine. However, the electronic properties of the pyrimidine ring make even the C-Br bond challenging to activate without an optimized catalyst system. [13] Q4: Are there any specific safety precautions I should take when working with this compound and the associated reagents?

A4: Yes, standard laboratory safety procedures should be strictly followed. This compound is a chemical compound and should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many of the reagents used in cross-coupling reactions, such as palladium catalysts, phosphine ligands, and strong bases, can be toxic, air-sensitive, or flammable. All reactions, especially those involving heating, should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q5: For a Suzuki coupling, is it better to use a boronic acid or a boronic ester?

A5: Boronic acids are commonly used and often more reactive. [14]However, they can be prone to decomposition via protodeboronation, especially under harsh conditions. [7][8]Boronic esters, such as pinacol esters (Bpin), are generally more stable and less susceptible to this side reaction. [5]If you are experiencing issues with low yields that may be related to the stability of your coupling partner, switching to a boronic ester is an excellent troubleshooting step.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. [5]4. Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. [4]5. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. [4]6. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). [4]7. Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [4]

General Protocol for Buchwald-Hartwig Amination

This protocol is a reliable starting point for the amination of this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111.
  • Makki, M. S. T., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 2, 312-321.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.
  • El-Damasy, A. K., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(48), 30209-30224.
  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
  • Gouda, M. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38), 26733-26755.
  • El-Damasy, A. K., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 121, 105670.
  • Ledingham, L. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 299.
  • ResearchGate. (2001). N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • El-Shoukrofy, M. S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances, 11(4), 2271-2283.
  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Pearson, D. M., & Thomson, R. J. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6.
  • May, J. H., et al. (2022). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 144(1), 138-145.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Al-Karadaghi, S., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(12), 14107-14118.
  • Yang, Y., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 54(44), 13021-13025.
  • PubMed Central. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
  • PubChemLite. (n.d.). This compound (C5H2BrN3).
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • SciSpace. (2001). Bis(pyrimidine)-based palladium catalysts: synthesis, X-ray structure and applications in Heck–, Suzuki–, Sonogashira–Hagihara couplings and amination reactions.
  • PubChem. (n.d.). 5-Bromopyrimidine-2-carbonitrile.
  • Chemical Reviews. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Semantic Scholar. (2021). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes.
  • ACS Publications. (2022). Challenges and Opportunities of Functionalized Cucurbiturils for Biomedical Applications.

Sources

Technical Support Center: Synthesis of 2-Bromopyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromopyrimidine-5-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during synthesis. My aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve your challenges.

Question 1: Why is my yield of this compound unexpectedly low when starting from 2-amino-5-cyanopyrimidine via a Sandmeyer reaction?

Answer:

Low yields in the Sandmeyer reaction for this substrate are a frequent issue and can often be traced back to the instability of the intermediate diazonium salt and competing side reactions. Let's break down the potential causes and solutions.

Root Causes and Solutions:

  • Decomposition of the Diazonium Salt: Pyrimidine diazonium salts are notoriously unstable. Decomposition can occur if the temperature is not rigorously controlled, leading to the formation of various byproducts. The primary side reaction is often the reaction with water to form a 2-hydroxypyrimidine-5-carbonitrile derivative.[1]

    • Troubleshooting Protocol:

      • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times. Use an ice-salt bath for cooling.

      • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the 2-aminopyrimidine. This prevents localized overheating.

      • Immediate Use: Use the diazonium salt solution immediately in the subsequent bromination step. Do not let it warm up or stand for extended periods.

  • Formation of Phenolic Byproducts: As mentioned, the reaction of the diazonium salt with water is a common side reaction that forms the corresponding 2-hydroxy derivative.[1]

    • Troubleshooting Protocol:

      • Anhydrous Conditions (where possible): While the diazotization is aqueous, ensuring the subsequent steps are as dry as possible can help.

      • Optimized Acidity: Maintain the correct acidic conditions. Insufficient acidity can lead to the formation of unwanted diazoamino compounds.

  • Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts, where two pyrimidine rings are coupled together.[2][3]

    • Troubleshooting Protocol:

      • Efficient Copper(I) Catalyst: Ensure your copper(I) bromide (CuBr) is active. If it has been exposed to air and oxidized to copper(II), its efficacy will be reduced. Consider using freshly prepared or purified CuBr.

Experimental Workflow: Optimized Sandmeyer Reaction

Sandmeyer Reaction Workflow cluster_diazotization Diazotization (0-5 °C) cluster_bromination Bromination A 2-Amino-5-cyanopyrimidine in HBr (aq) B Add NaNO2 (aq) dropwise A->B Cool to 0-5 °C C Diazonium Salt (Unstable Intermediate) B->C Stir for 30 min at 0-5 °C E Add Diazonium Salt Solution Slowly C->E Use Immediately D Solution of CuBr in HBr (aq) D->E Vigorous Stirring F 2-Bromopyrimidine- 5-carbonitrile E->F Warm to RT, then heat to 50-60 °C

Caption: Optimized workflow for the Sandmeyer synthesis.

Question 2: I am observing a significant impurity in my final product with a mass corresponding to the addition of water. What is happening and how can I prevent it?

Answer:

This is a classic case of nitrile group hydrolysis. The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or work-up.[4] This will convert your desired nitrile into a carboxamide (-CONH2) or a carboxylic acid (-COOH).[5][6][7][8]

Hydrolysis Pathways and Prevention:

  • Acid-Catalyzed Hydrolysis: Can occur if your reaction is run in strong acid for a prolonged period, especially at elevated temperatures.

  • Base-Catalyzed Hydrolysis: Can happen during a basic work-up (e.g., washing with sodium bicarbonate or carbonate solution) if the exposure is too long or the base is too concentrated.

Troubleshooting Protocol:

  • Control Reaction pH and Time: If possible, buffer your reaction mixture. Minimize the time the reaction is exposed to harsh acidic or basic conditions.

  • Careful Work-up: When performing a basic wash, use a dilute solution (e.g., 5% NaHCO3) and perform the extraction quickly. Do not let the layers sit for an extended time.

  • Temperature Control During Work-up: Perform aqueous washes at room temperature or below to minimize the rate of hydrolysis.

  • Anhydrous Conditions: Ensure your solvents and reagents are dry if the reaction chemistry allows, as water is a necessary reactant for this side reaction.[9]

Table 1: Common Hydrolysis Byproducts

Byproduct NameMolecular Weight IncreaseCommon Analytical Signature
2-Bromopyrimidine-5-carboxamide+18 DaBroad singlet in 1H NMR for -NH2, C=O stretch in IR
2-Bromopyrimidine-5-carboxylic acid+19 DaVery broad singlet in 1H NMR for -OH, C=O and O-H stretch in IR
Question 3: My bromination of a pyrimidine precursor is resulting in a mixture of mono- and di-brominated products. How can I improve the selectivity?

Answer:

Achieving selective monobromination can be challenging, especially on electron-rich pyrimidine rings.[10] The formation of multiple brominated species is usually due to the reaction conditions being too harsh or the brominating agent being too reactive.

Strategies for Selective Monobromination:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): This is often a milder and more selective reagent than liquid bromine.[11] It is easier to handle and can provide better control over the reaction.

    • 1,3-dibromo-5,5-dimethylhydantoin (DBH): Another effective and often selective brominating agent.[12]

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-bromination. Start with 1.0-1.1 equivalents of the brominating agent.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity by slowing down the rate of the second bromination more than the first.

Step-by-Step Protocol for Selective Bromination with NBS:

  • Dissolve the pyrimidine substrate (1.0 mmol) in a suitable solvent like acetonitrile (2 mL) in a round-bottom flask.[11]

  • Cool the solution to 0 °C using an ice bath.[11]

  • Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.[11]

  • Stir the resulting mixture at 0 °C for 30 minutes, monitoring the reaction by TLC or LC-MS.[11]

  • Once the starting material is consumed, quench the reaction and proceed with your standard work-up.

Frequently Asked Questions (FAQs)

  • Q: What are the most common synthetic routes to this compound?

    • A: The two most common routes are:

      • Sandmeyer Reaction: Starting from 2-aminopyrimidine-5-carbonitrile, which is diazotized and then treated with a copper(I) bromide catalyst.[2][3]

      • Nucleophilic Substitution: Starting from a 2-chloropyrimidine-5-carbonitrile and performing a halogen exchange reaction, for example, by heating with HBr in acetic acid.[11]

  • Q: Can I use bromine (Br2) for the bromination of pyrimidines?

    • A: Yes, but it is a very reactive and hazardous reagent. It is often less selective than NBS or DBH and can lead to over-bromination.[13] If used, it is typically done in the presence of an acid and at elevated temperatures, which can lead to other side reactions.[14]

  • Q: My reaction seems to be degrading the starting material into a complex mixture of acyclic side-products. What should I do?

    • A: This indicates your reaction conditions are too harsh.[4] Consider the following modifications:

      • Lower the reaction temperature.

      • Use a milder reagent.

      • Reduce the reaction time.

      • Screen different solvents to find one that promotes the desired reaction at a lower temperature.

  • Q: Are there any particular safety concerns I should be aware of?

    • A: Yes. When running Sandmeyer reactions, be aware that diazonium salts can be explosive when isolated and dry. Always use them in solution. Also, be cautious of the potential formation of genotoxic nitrosamine impurities if there are secondary amines present.[4] Always handle brominating agents like Br2 and NBS in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway via the Sandmeyer reaction and highlights the key side reactions to be aware of.

Reaction_Pathways Start 2-Amino-5-cyanopyrimidine Diazonium Diazonium Salt Start->Diazonium NaNO2, HBr 0-5 °C Product This compound (Desired Product) Diazonium->Product CuBr Side1 2-Hydroxy-5-cyanopyrimidine (Phenolic Impurity) Diazonium->Side1 H2O (Decomposition) Side2 Biaryl Dimer Diazonium->Side2 Radical Coupling Side3 2-Bromo-5-carboxamide (Hydrolysis Product) Product->Side3 H2O (Acid/Base) (During work-up)

Caption: Desired reaction and major side pathways.

References

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Google Patents. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • ResearchGate. (n.d.). The hydrolysis process for 2-cyanopyrimidine to pymca.
  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
  • Journal of the Chemical Society C. (n.d.). Bromination of pyrrolo[1,2-c]pyrimidines.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

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Improving solubility of 2-Bromopyrimidine-5-carbonitrile for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Bromopyrimidine-5-carbonitrile (CAS 1209458-08-1). This versatile heterocyclic building block is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a reactive bromine atom and an electron-withdrawing nitrile group, makes it highly valuable for constructing novel chemical entities, particularly via cross-coupling reactions.[3]

However, a common challenge encountered by researchers is its limited solubility in many common organic solvents, which can impede reaction kinetics and overall success. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome solubility challenges and achieve optimal results in your synthetic applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the basic physical properties and handling recommendations for this compound?

A1: Understanding the fundamental properties of your starting material is the first step to successful experimentation.

This compound is typically an off-white to light yellow solid with a melting point in the range of 138-142 °C.[4] Due to its chemical nature, proper storage is crucial to maintain its integrity. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, heat, and strong oxidizing agents.[4]

For a summary of its key physicochemical properties, please refer to the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1209458-08-1 [5][6]
Molecular Formula C₅H₂BrN₃ [4][7]
Molecular Weight ~184.00 g/mol [4][8]
Appearance Off-white to light yellow solid [4]
Melting Point 138 - 142 °C [4]
Water Solubility Low [4]

| Organic Solubility | Soluble in select organic solvents (e.g., Dichloromethane, Chloroform) |[4] |

Q2: I'm struggling to dissolve this compound for my reaction. Which solvents should I try?

A2: This is the most common issue researchers face. While some sources describe it as soluble in polar solvents, this primarily refers to polar aprotic solvents.[1] Its solubility in water and some polar protic solvents is low.[4] The key is to systematically screen a range of solvents to find the optimal medium for your specific reaction.

The Causality: The compound's rigid, planar heterocyclic structure and the polar nitrile group contribute to strong crystal lattice energy, making it difficult for solvent molecules to break the solid apart. A suitable solvent must effectively overcome these intermolecular forces.

We recommend a systematic solvent screening approach as the first step.

Protocol 1: Small-Scale Solubility Test

  • Preparation: Weigh approximately 5-10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (see Table 2 for suggestions).

  • Observation at Room Temp: Vigorously vortex or stir each vial for 1-2 minutes. Observe and record the degree of dissolution.

  • Gentle Heating: If the compound is not fully dissolved, gently warm the vial to 40-50 °C using a heat gun or water bath. Caution: Do not boil the solvent. Observe any changes in solubility.

  • Documentation: Record your findings to guide your reaction setup.

Table 2: Recommended Solvents for Initial Screening

Solvent Type Rationale & Common Use Cases
Dioxane Polar Aprotic Frequently used and cited for Suzuki-Miyaura reactions involving heterocyclic halides.[9][10]
Dimethylformamide (DMF) Polar Aprotic Excellent solvating power for many polar organic compounds.
Acetonitrile (ACN) Polar Aprotic Common solvent for a variety of organic reactions, including palladium-catalyzed couplings.
Tetrahydrofuran (THF) Polar Aprotic A versatile solvent, though often less effective for highly crystalline compounds than DMF or Dioxane.
Dichloromethane (DCM) Nonpolar Known to dissolve this compound and is useful for reactions run at lower temperatures.[4]

| Toluene | Nonpolar | Often used in higher-temperature cross-coupling reactions. |

Q3: My compound still has poor solubility even after screening solvents. What is the next step for setting up my Suzuki-Miyaura coupling?

A3: If a single solvent is insufficient, a combination of techniques is required. Poor solubility creates a heterogeneous reaction mixture, which lowers the effective concentration of your substrate and can drastically reduce reaction rates or prevent the reaction from proceeding altogether.[11]

Follow this systematic troubleshooting workflow to address the issue.

dot

G cluster_0 Troubleshooting Workflow for Poor Solubility Start Poor Solubility Observed Purity 1. Verify Starting Material Purity Start->Purity Solvent 2. Perform Solvent Screening (Table 2) Purity->Solvent Purity Confirmed Cosolvent 3. Employ a Co-Solvent System Solvent->Cosolvent Still Insoluble Success Reaction Proceeds Homogeneously Solvent->Success Soluble Heat 4. Apply Gentle Heating (40-80 °C) Cosolvent->Heat Still Insoluble Cosolvent->Success Soluble Sonication 5. Consider Brief Sonication Heat->Sonication Still Insoluble Heat->Success Soluble Sonication->Success Soluble

Caption: Logical workflow for addressing solubility issues.

Step-by-Step Guidance:

  • Verify Purity: First, ensure your starting material is pure. Impurities can sometimes inhibit dissolution.

  • Solvent Screening: If you haven't already, perform the small-scale test outlined in Protocol 1.

  • Use a Co-Solvent System: This is a highly effective technique.[12][13] The goal is to modify the polarity of the solvent mixture to better match the solute.[14] For Suzuki reactions, which often use water-soluble inorganic bases (e.g., K₂CO₃, K₃PO₄), a mixture of an organic solvent and water is standard. A common starting point is a Dioxane/Water or THF/Water mixture (e.g., 4:1 or 5:1 v/v). The water helps dissolve the base while the organic solvent dissolves the substrate.

  • Apply Gentle Heat: Increasing the temperature provides the energy needed to break the crystal lattice, significantly enhancing solubility. Most Suzuki reactions are run at elevated temperatures (e.g., 80-100 °C).[10] When setting up your reaction, assemble all components at room temperature and then gradually heat the mixture with vigorous stirring. Often, the compound will dissolve as the reaction approaches its target temperature.

  • Consider Sonication: If solids persist, brief sonication of the reaction flask in an ultrasonic bath can help break up aggregates and promote dissolution.[15]

Q4: What are the risks associated with heating my reaction to improve solubility?

A4: While heating is a standard and effective method, it must be done judiciously. The primary risks are the potential degradation of your starting material, reagents (especially the palladium catalyst and phosphine ligands), or the desired product.[11] The nitrile group itself is generally stable, but the overall molecule's stability at high temperatures should be considered.

Self-Validating Protocol:

  • Monitor Progress: Always monitor your reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Check for Degradation: When analyzing your reaction, look for the appearance of new, unexpected spots (TLC) or masses (LC-MS) that could indicate decomposition.

  • Control the Temperature: Do not exceed the boiling point of your solvent. If using a microwave reactor, be mindful that the temperatures can exceed the solvent's atmospheric boiling point, which can accelerate both the desired reaction and potential decomposition pathways.[10]

Experimental Protocols & Methodologies

The Suzuki-Miyaura Reaction: Mechanism and Key Components

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[16] Understanding the catalytic cycle helps in troubleshooting. The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation with the boronic acid/ester, and (3) Reductive Elimination to form the C-C bond and regenerate the catalyst.[16]

dot

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Product) pd2_trans->r1r2 r1x R¹-X (this compound) r1x->pd2_complex r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->pd2_trans base Base base->pd2_trans

Caption: The key steps of the Suzuki-Miyaura reaction.

Protocol 2: Generalized Suzuki-Miyaura Coupling of this compound

This is a representative protocol. Specific conditions such as catalyst, ligand, base, and temperature may require optimization for your specific substrates.

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.[11]

  • Solvent Addition: Under the inert atmosphere, add the chosen solvent or co-solvent system (e.g., Dioxane/H₂O 4:1, to a concentration of ~0.1 M with respect to the limiting reagent). Stir the resulting suspension.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand. Add this mixture to the reaction vessel. Alternatively, add the catalyst and ligand directly as solids.

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 85-100 °C) with vigorous stirring. The mixture should become homogeneous as it heats. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate technique, such as flash column chromatography on silica gel.

References

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-bromopyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve success in your synthetic endeavors.

Introduction: The unique challenge of this compound

This compound is a valuable building block in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules.[1] However, its electronic nature presents a specific set of challenges in palladium-catalyzed cross-coupling reactions. The pyrimidine ring is inherently electron-deficient, and this effect is significantly amplified by the strongly electron-withdrawing nitrile group (-CN) at the 5-position. This electronic feature makes the C-Br bond at the 2-position highly susceptible to oxidative addition, but it can also influence catalyst stability and the propensity for side reactions.

This guide will provide a structured approach to catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve common problems encountered when working with this compound.

Issue 1: Low to No Product Formation

This is one of the most common issues. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause & Recommended Solution

  • Incorrect Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. The electron-deficient nature of the substrate may require a more electron-rich and bulky ligand to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]

    • For Suzuki Coupling: Start with a robust catalyst system known for its effectiveness with electron-deficient aryl halides. A good starting point is a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst such as XPhos Pd G2, paired with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos.[2][4]

    • For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky biarylphosphine ligands are often effective.[3][5] Consider ligands like BINAP, Xantphos, or BrettPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[5]

    • For Sonogashira Coupling: A standard system of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is a good starting point.[5][6]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4]

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to prevent catalyst oxidation.[5] Consider using a more robust pre-catalyst or increasing the ligand-to-palladium ratio to improve catalyst stability.[7]

  • Sub-optimal Reaction Temperature: The reaction temperature must be sufficient to overcome the activation energy for oxidative addition without causing decomposition of the starting materials, product, or catalyst.

    • Solution: A temperature screen, typically from 80 °C to 110 °C, is recommended.[5] Microwave irradiation can sometimes offer rapid and uniform heating, potentially improving yields.[8]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle.

    • For Suzuki Coupling: A moderately strong base is needed to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[4][5]

    • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine.[5]

    • For Sonogashira Coupling: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and can often serve as the solvent or co-solvent.[5][6]

  • Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction will be slow or may not proceed at all.

    • Solution: For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with an aqueous solution of the base is common.[5] If solubility remains an issue, consider a different solvent system or the use of a phase-transfer catalyst.[9]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired product.

Potential Cause & Recommended Solution

  • Homocoupling of the Boronic Acid (Suzuki Coupling): This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate homocoupling.[10]

    • Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[5]

  • Protodebromination (Replacement of -Br with -H): This can occur if there is a source of protons in the reaction mixture that can react with the organopalladium intermediate before cross-coupling.

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents. The choice of base can also be critical; for instance, in some cases, using KF as a base in Suzuki couplings can minimize this side reaction.[9]

  • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to harsh basic conditions, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.

    • Solution: If nitrile hydrolysis is observed, screen milder bases (e.g., K₂CO₃ instead of K₃PO₄ in Suzuki coupling) or consider running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Suzuki coupling with this compound?

A3: A reliable starting point for a Suzuki coupling with an arylboronic acid would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) or XPhos Pd G2 (2 mol%).[4]

  • Base: K₃PO₄ (2-3 equivalents).[4][5]

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

  • Temperature: 90-100 °C.[5]

  • Atmosphere: Inert (e.g., Argon or Nitrogen).[5]

Q2: For a Buchwald-Hartwig amination, which class of ligands is most likely to be successful?

A2: For C-N bond formation with this electron-deficient substrate, bulky, electron-rich biarylphosphine ligands are highly recommended.[3][5] Ligands such as Xantphos, BINAP, and BrettPhos have a proven track record in similar systems.[5] The choice of ligand can be dependent on the specific amine coupling partner, so some screening may be necessary.

Q3: Can I perform a Sonogashira coupling on this substrate without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in cases where copper-mediated side reactions (like alkyne homocoupling) are a concern.[11][12] These conditions often employ a palladium catalyst with a suitable phosphine ligand and an amine base.

Q4: How does the nitrile group at the 5-position affect the reactivity compared to a simple 2-bromopyrimidine?

A4: The strongly electron-withdrawing nitrile group significantly increases the electrophilicity of the pyrimidine ring. This makes the C-Br bond at the 2-position more susceptible to oxidative addition by the palladium catalyst. While this can lead to faster reaction rates, it can also increase the likelihood of certain side reactions or catalyst inhibition if not properly managed with the right choice of ligand and conditions.

Data Presentation: Recommended Starting Conditions for Cross-Coupling

The following table summarizes recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require optimization for specific substrates.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-dioxane/water (4:1)10012-2470-95[4]
Buchwald-Hartwig Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-1108-1675-98[5]
Sonogashira Pd(PPh₃)₄ (5)-Et₃N (2)DMF806-1260-88[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).[5]

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[4]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[5]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[5]

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[5]

  • The vessel is evacuated and backfilled with an inert gas.[5]

  • Add the degassed solvent (e.g., toluene).[5]

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[5]

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]

  • After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[5]

General Protocol for Sonogashira Coupling
  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[5]

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[5]

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored.[5]

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.[5]

Visualizations

Troubleshooting_Workflow start Low or No Product Formation cat_check Check Catalyst System (Pd Source + Ligand) start->cat_check temp_check Optimize Temperature (Screen 80-110 °C) cat_check->temp_check If no improvement success Reaction Successful cat_check->success Problem Resolved base_check Verify Base Choice (Suzuki: K3PO4, B-H: NaOtBu) temp_check->base_check If no improvement temp_check->success Problem Resolved reagent_check Ensure Reagent Purity & Anhydrous/Degassed Conditions base_check->reagent_check If no improvement base_check->success Problem Resolved reagent_check->success Problem Resolved

Caption: Troubleshooting workflow for low product yield.

Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition Complex pd0->ox_add Ar-Br transmetal Transmetalation Intermediate ox_add->transmetal Nu-M red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Product reagents Ar-Br + Nu-M product Ar-Nu

Caption: Generalized catalytic cycle for cross-coupling.

References

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • MacMillan, D. W. C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2023).
  • American Chemical Society. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. pubs.acs.org. [Link]
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • National Institutes of Health. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]
  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • Wipf Group. (2008).
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • MDPI. (2017).
  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.

Sources

Technical Support Center: Palladium Catalyst Removal in 2-Bromopyrimidine-5-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal from reactions involving 2-bromopyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions, troubleshooting advice, and in-depth protocols to ensure the purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my this compound reaction?

A1: The most effective methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves using solid-supported materials that bind to the palladium species, which are then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers like functionalized silica gels (e.g., with thiol or thiourea groups).[1][2]

  • Crystallization: Purifying your final product through crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[2][3] The efficiency of this method can be improved by using additives that enhance the solubility of palladium species in the solvent.[2]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from your product.[4]

  • Filtration: For heterogeneous palladium catalysts like palladium on carbon (Pd/C), simple filtration through a filter aid such as Celite® can remove the bulk of the catalyst.[1][4]

  • Chromatography: Techniques like column chromatography are often used for purification and can separate the desired compound from the palladium catalyst.[3][4] However, it's important to note that chromatography alone may not be sufficient to meet strict regulatory limits for palladium residues.[5][6][7]

Q2: How do I select the most suitable palladium removal method for my specific reaction?

A2: The optimal method depends on several factors:

  • The nature of your product: Consider its solubility, stability, and any functional groups that might chelate with palladium.

  • The form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.

  • The scale of your reaction: Some methods are more amenable to large-scale production than others.

  • The required purity level: For active pharmaceutical ingredients (APIs), stringent limits on palladium residues (often below 5 ppm) must be met.[8][9]

Below is a decision-making workflow to guide your selection:

G cluster_alternatives Alternative/Additional Purification start Start: Crude Reaction Mixture (this compound derivative) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenging Palladium Scavenging (Activated Carbon or Silica Scavenger) is_heterogeneous->scavenging No analyze_filtrate Analyze Filtrate for Residual Pd (ICP-MS) filtration->analyze_filtrate is_pd_low Is Pd level below target? analyze_filtrate->is_pd_low end Purified Product is_pd_low->end Yes is_pd_low->scavenging No scavenging->analyze_filtrate crystallization Crystallization scavenging->crystallization extraction Liquid-Liquid Extraction scavenging->extraction chromatography Column Chromatography scavenging->chromatography crystallization->analyze_filtrate extraction->analyze_filtrate chromatography->analyze_filtrate

Caption: Decision logic for selecting a palladium removal strategy.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have set strict limits for platinum group metals (which includes palladium) in APIs, often requiring levels to be below 5 ppm.[2][8][9]

Q4: Is activated carbon a good option for palladium removal, and what are its limitations?

A4: Activated carbon is a cost-effective and commonly used adsorbent for removing palladium residues.[1] However, a significant drawback is its lack of selectivity, which can lead to the non-specific adsorption of your desired product, resulting in yield loss.[10] The efficiency of palladium removal by activated carbon can also be lower when compared to more specialized metal scavengers.[11]

Troubleshooting Guides

Issue 1: High Residual Palladium Levels After Initial Purification

If you are still detecting high levels of palladium after initial purification steps like filtration or a single crystallization, consider the following:

  • Identify the Palladium Species: The nature of the palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II)) can affect the efficiency of removal methods. Some scavengers are more effective for specific oxidation states.

  • Optimize Scavenger Selection: Not all scavengers are created equal. Functionalized silica scavengers, such as those with thiol or thiourea groups, often exhibit higher selectivity and efficiency for palladium compared to activated carbon.[8][9][11] It is advisable to screen a small panel of scavengers to identify the most effective one for your system.

  • Increase Scavenger Loading and/or Contact Time: The efficiency of scavenging is dependent on the amount of scavenger used and the duration of contact with the reaction mixture. Systematically increase the weight equivalents of the scavenger and the stirring time to optimize palladium removal.

  • Consider a Multi-Step Approach: A combination of methods is often more effective than a single technique. For instance, an initial filtration to remove heterogeneous palladium can be followed by treatment with a scavenger and then a final crystallization step.

G start High Residual Pd Detected screen_scavengers Screen a Panel of Scavengers (e.g., Thiol, Thiourea Silica) start->screen_scavengers optimize_conditions Optimize Scavenging Conditions (Loading, Time, Temperature) screen_scavengers->optimize_conditions multi_step Implement Multi-Step Purification (e.g., Scavenging + Crystallization) optimize_conditions->multi_step analyze_pd Analyze for Residual Pd (ICP-MS) multi_step->analyze_pd is_pd_low Is Pd Level Below Target? analyze_pd->is_pd_low is_pd_low->start No, Re-evaluate end Purified Product is_pd_low->end Yes

Caption: Troubleshooting workflow for high residual palladium.

Issue 2: Significant Product Loss During Palladium Scavenging

Product loss during scavenging is a common issue, often due to non-specific adsorption onto the scavenger material.[10]

  • Screen for Selectivity: Test different scavengers to find one that has a high affinity for palladium but a low affinity for your this compound derivative.

  • Minimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon that effectively removes the palladium to the desired level.

  • Solvent Optimization: The choice of solvent can impact the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.

  • Alternative Purification Methods: If product loss remains high, consider switching to a different purification strategy such as crystallization or extraction.

Scavenger TypeTypical Loading (wt% vs. crude product)AdvantagesDisadvantages
Activated Carbon 10-50%Cost-effectiveLow selectivity, potential for high product loss[10]
Thiol-functionalized Silica 5-20%High selectivity for Pd(II)[11]Higher cost than carbon
Thiourea-functionalized Silica 5-20%Effective for various Pd species[11]Higher cost than carbon
Issue 3: Inconsistent Palladium Removal from Batch to Batch

Inconsistent results can be frustrating and may point to subtle variations in your reaction or workup procedure.

  • Standardize Reaction Quenching: The way you quench your reaction can influence the final state of the palladium catalyst. Ensure a consistent quenching procedure for all batches.

  • Control Solvent Purity: Impurities in solvents can sometimes interfere with the scavenging process. Use high-purity, degassed solvents, especially for the scavenging step.

  • Monitor Reaction Completion: Ensure the reaction has gone to completion before initiating the workup. Unreacted starting materials or intermediates could potentially interfere with palladium removal.

  • Characterize the Palladium Species: If possible, try to characterize the nature of the palladium in your crude mixture. Changes in the palladium's oxidation state or coordination sphere between batches could explain the variability in removal efficiency.

Experimental Protocols

Protocol 1: Palladium Removal Using Functionalized Silica Scavengers

This protocol provides a general guideline for using silica-based scavengers. Optimal conditions should be determined empirically.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).

  • Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS Thiol or Thiourea) to the solution. A typical starting point is 10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS or a similar sensitive analytical technique.[12]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. A starting point of 20 wt% is common.[10]

  • Stirring: Stir the mixture, often at a slightly elevated temperature (e.g., 45 °C), for an extended period (e.g., 18 hours).[10]

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh, hot solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389–400.
  • Welch, C. J., et al. (2005). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 9(2), 198–202.
  • Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(4), 951–957.
  • Magano, J., & Dunetz, J. R. (2012). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Summerton, L., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 12(3), 453–459.
  • Adams, D. J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(46), 8583–8591.
  • University of Cambridge. (2021, January 1). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • Reddit. (n.d.). Your trick to remove residual palladium.
  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd).
  • Wikipedia. (n.d.). Palladium on carbon.
  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • Johnson Matthey Technology Review. (2016, October). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?
  • Reddit. (2019, July 16). What would be a good way to kill leftover palladium from a reaction mixture?
  • National Institutes of Health. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
  • Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction.
  • ResearchGate. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center for pyrimidine synthesis. As a foundational scaffold in medicinal chemistry and drug development, the efficient synthesis of pyrimidines is paramount.[1][2] However, even the most robust protocols can be plagued by byproduct formation, leading to reduced yields and complex purification challenges.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. My goal is not just to provide steps, but to explain the underlying chemical principles. A mechanistic understanding is the most powerful tool for effective troubleshooting, transforming frustrating outcomes into rational, solvable problems.

Section 1: The Biginelli Reaction: A Workhorse Prone to Pitfalls

The Biginelli reaction, a one-pot, three-component condensation, is a cornerstone of dihydropyrimidinone (DHPM) synthesis.[3][4] Its operational simplicity, however, belies a complex interplay of competing equilibria that can easily lead to unwanted side products.

FAQ 1.1: My reaction is stalling, yielding primarily the Knoevenagel condensation product. How can I favor the desired cyclization?

Answer: This is one of the most common failure modes. The Knoevenagel condensation between the aldehyde and the β-ketoester is a significant competing side reaction.[5] The formation of this adduct indicates that the initial steps of the reaction are occurring, but the crucial cyclocondensation with urea is not favored.

Causality and Strategy: The reaction mechanism proceeds through a key N-acyliminium ion intermediate, formed from the aldehyde and urea.[3][4][6] The Knoevenagel pathway competes with the formation of this intermediate. To favor your desired product, you must push the equilibrium towards the N-acyliminium ion and facilitate the subsequent cyclization.

Troubleshooting Steps:

  • Catalyst Choice is Critical: While classical Brønsted acids (like HCl) can work, they are often not optimal.[7] Modern Lewis acids such as Ytterbium triflate (Yb(OTf)₃), Indium(III) chloride (InCl₃), or Zinc chloride (ZnCl₂) have been shown to be superior.[6][7][8] They are more effective at activating the aldehyde and promoting the formation of the key iminium intermediate, thereby outcompeting the Knoevenagel pathway.[8]

  • Adjust Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium away from the Knoevenagel side reaction.[8][9]

  • Solvent and Temperature Optimization: Higher temperatures can sometimes promote the decomposition of urea into ammonia, which favors a competing Hantzsch-type dihydropyridine byproduct.[7][10] Conversely, insufficient temperature may fail to provide the activation energy for the final cyclization-dehydration step.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[7] While ethanol is a common solvent, polar aprotic solvents like acetonitrile may improve yields.[7] Solvent-free conditions, often with microwave irradiation or ball-milling, can also dramatically accelerate the desired reaction.[8][11]

Table 1: Influence of Catalyst and Solvent on a Model Biginelli Reaction

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield of DHPM (%)Reference
HClEthanolReflux1845-60[12]
Yb(OTf)₃Acetonitrile50492[6]
InCl₃THFReflux688[8]
NoneSolvent-Free (Ball Mill)Ambient0.5>98[11]
FAQ 1.2: My reaction seems complete by TLC, but after workup, I isolate an uncyclized, open-chain ureide intermediate. What's preventing ring closure?

Answer: Isolating the open-chain adduct means the initial C-C bond formation between the enol and the N-acyliminium ion was successful, but the final intramolecular cyclization and dehydration has failed. This is a common issue, especially with sterically hindered substrates.[8]

Causality and Strategy: The final ring-closing step involves a nucleophilic attack of the terminal urea nitrogen onto a ketone carbonyl. This step requires sufficient activation energy and is often acid-catalyzed.

Troubleshooting Steps:

  • Increase Acid Catalyst Strength/Loading: The rate of the final cyclization is often dependent on the acid catalyst.[8] Increasing the catalyst loading or switching to a stronger Brønsted acid for this final step can provide the necessary push.

  • Increase Temperature: Heating the reaction mixture provides the activation energy for the ring closure. If you ran the reaction at a lower temperature to avoid byproducts, you may need to increase the heat toward the end of the reaction to drive the cyclization to completion.[8]

  • Water Removal: The cyclization step is a dehydration reaction. The presence of excess water can inhibit the reaction by Le Chatelier's principle. If heating alone is insufficient, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water and drive the equilibrium toward the cyclized product.[13][14]

Logical Workflow: Diagnosing Biginelli Reaction Failures

Biginelli_Troubleshooting start Low Yield or Impure Product identify Identify Byproduct (TLC, LC-MS, NMR) start->identify decision Major Byproduct Identified? identify->decision knoevenagel Knoevenagel Adduct decision->knoevenagel Yes ureide Open-Chain Ureide decision->ureide Yes other Other Impurities/ Unreacted SMs decision->other No k_sol1 Change Catalyst (e.g., Yb(OTf)₃) knoevenagel->k_sol1 k_sol2 Use Excess Urea (1.2-1.5 eq) k_sol1->k_sol2 k_sol3 Consider Solvent-Free k_sol2->k_sol3 u_sol1 Increase Temperature or Reaction Time ureide->u_sol1 u_sol2 Increase Acid Catalyst Loading u_sol1->u_sol2 u_sol3 Remove Water (Dean-Stark) u_sol2->u_sol3 o_sol1 Verify Purity of Starting Materials other->o_sol1 o_sol2 Optimize Work-up & Purification o_sol1->o_sol2

Caption: A systematic workflow for troubleshooting common Biginelli reaction issues.

Section 2: The Pinner Synthesis: Sensitivity is Key

The Pinner synthesis, involving the condensation of an amidine with a β-dicarbonyl compound, is another powerful tool for creating pyrimidines.[5] However, its success is highly dependent on rigorous control of reaction conditions.

FAQ 2.1: My Pinner reaction is messy, with multiple products and low yield of the desired pyrimidine. What are the critical parameters to control?

Answer: The Pinner synthesis is notoriously sensitive to reaction conditions. The primary culprits for a messy reaction are typically water, improper pH, and suboptimal temperature.[5]

Causality and Strategy: The reaction involves nucleophilic attack and cyclization, with intermediates that are susceptible to hydrolysis or self-condensation.[5][10] Success hinges on maintaining a reaction environment that exclusively favors the desired intramolecular pathway.

Troubleshooting Steps:

  • Ensure Strictly Anhydrous Conditions: This is the most critical parameter. Water can hydrolyze the amidine starting material or other reaction intermediates.[8][10] Always use freshly distilled, anhydrous solvents, dry your glassware in an oven, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Control Temperature: While heat is often required to drive the final cyclization, excessive temperatures can promote side reactions, such as the self-condensation of the amidine to form triazines or the decomposition of the dicarbonyl compound.[5][10] Monitor the reaction by TLC to find the sweet spot.

  • Amidine Quality: Use high-purity, freshly prepared amidine hydrochloride. Amidines can be hygroscopic and degrade over time.[8][10]

  • pH Control: The reaction can be catalyzed by acid or base.[5] The optimal pH will depend on your specific substrates. If you are experiencing amidine self-condensation, adjusting the pH may disfavor this side reaction.[5]

Protocol: General Protocol for a Pinner Pyrimidine Synthesis

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the amidine hydrochloride (1.0 eq) and anhydrous ethanol.

  • Amidine Formation: To the stirred suspension, carefully add a solution of sodium ethoxide (1.05 eq) in ethanol. Stir for 30-60 minutes at room temperature to generate the free amidine in situ.

  • Addition: Add the β-dicarbonyl compound (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress every hour using TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with 1M HCl until the pH is ~7.

  • Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Section 3: Universal Troubleshooting

FAQ 3.1: How do I confidently identify the structure of an unknown byproduct?

Answer: A systematic analytical approach is essential for accurate byproduct identification, which is the first step to rational troubleshooting.

Analytical Workflow:

  • Separation & Initial Assessment (TLC/LC-MS): Thin Layer Chromatography (TLC) is your first line of attack to determine the number of components in your crude mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable; it separates the components and provides the molecular weight of each one. This immediately tells you if a byproduct results from missing starting material fragments, self-condensation, or an unexpected rearrangement.[15]

  • Functional Group Analysis (IR Spectroscopy): Infrared (IR) spectroscopy can provide quick information on the functional groups present. For example, the appearance of a strong, broad peak around 3300 cm⁻¹ might suggest an alcohol, while the disappearance of a carbonyl peak could indicate its participation in the side reaction.[15][16]

  • Definitive Structural Elucidation (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) is the gold standard for structural analysis. ¹H and ¹³C NMR will reveal the carbon-hydrogen framework of the molecule.[15][16] Comparing the NMR of the byproduct to your starting materials and expected product will often make the structure immediately obvious. For example, in a Biginelli reaction, the Knoevenagel byproduct will lack the characteristic N-H signals from the urea moiety.[8]

Workflow: Byproduct Identification

Byproduct_ID start Crude Reaction Mixture lcms LC-MS Analysis start->lcms lcms_out Separate Components & Obtain Molecular Weights lcms->lcms_out isolate Isolate Byproduct (Column Chromatography) lcms_out->isolate nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolate->nmr ir IR Spectroscopy isolate->ir nmr_out Determine C-H Framework & Connectivity nmr->nmr_out structure Propose Structure & Devise Mitigation Strategy nmr_out->structure ir_out Identify Key Functional Groups ir->ir_out ir_out->structure

Caption: A standard analytical workflow for identifying unknown reaction byproducts.

References

  • Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem Technical Support.
  • Benchchem. (2025).
  • Benchchem. (2025). Overcoming side reactions in pyrimidine synthesis. Benchchem Technical Support.
  • Gouda, M. A., et al. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Shaikh, R. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Ma, Y., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864-3868.
  • de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743.
  • Benchchem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines. Benchchem Technical Support.
  • Wikipedia. (2023). Biginelli reaction.
  • Smaily, F. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.
  • Name-Reaction.com. (2025). Biginelli reaction.
  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.
  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-136.
  • J&K Scientific LLC. (2021). Biginelli Reaction.
  • Boruah, P., et al. (2023).
  • da Silva, W. A., et al. (2015). The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. Catalysis Science & Technology, 5, 147-156.
  • Shahid, A., et al. (2021). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process.
  • Martins, M. A. P., et al. (2018). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 23(11), 2956.
  • All Chemistry. (n.d.).
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry.
  • Kumar, A. (2025). Synthesis of Pyrimidines and Its Bio-Evaluation.
  • Mamedov, V. A., & Vdovina, T. A. (2011). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. ….
  • Bior, J. T. (2022). Pinner pyrimidine synthesis. Slideshare.
  • InfinityLearn NEET. (2025). Tricks to Identify Organic Reaction Products Instantly. YouTube.
  • The Organic Chemistry Tutor. (2021). Biginelli Reaction. YouTube.
  • Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry.
  • Student Helper Guide. (2023). Methods for identifying Reaction Mechanism - Lecture 2 (BNU, BCU)
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting low conversion rates in Knoevenagel reactions. Benchchem Technical Support.
  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania.

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Technical Support Center: Navigating the Scale-Up of 2-Bromopyrimidine-5-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists and process chemists. This guide is designed to provide expert insights and practical solutions for the challenges encountered when transitioning reactions involving 2-bromopyrimidine-5-carbonitrile from the laboratory bench to pilot or production scale. As a key intermediate in the synthesis of numerous pharmaceutical agents, mastering its chemistry at scale is critical. This document provides troubleshooting advice and frequently asked questions to ensure your scale-up process is efficient, safe, and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the scale-up planning phase.

Q1: What are the primary safety concerns when scaling up reactions involving this compound and its derivatives?

A1: The primary safety concerns are thermal runaway and the handling of hazardous reagents. Many pyrimidine syntheses are exothermic, and what is easily managed in a small flask can become a significant hazard at a larger scale.[1] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, creating a dangerous feedback loop of increasing reaction rate and temperature.[2] This can lead to a rapid pressure increase, potentially causing vessel rupture or explosions.[2][3]

A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) is essential to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR) before any scale-up is attempted.[2][3] Additionally, reagents often used in pyrimidine synthesis, such as phosphorus oxychloride (POCl₃), can react violently with water, posing a significant risk during quenching.[3]

Q2: My reaction yield drops significantly when moving from a 10g scale to a 1kg scale. What are the most likely causes?

A2: A drop in yield upon scale-up is a frequent challenge, typically rooted in physical phenomena rather than a change in the chemical reaction itself.[4] The main culprits are:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[1] The surface-area-to-volume ratio decreases dramatically as the vessel size increases, making heat dissipation far less efficient.[5]

  • Exotherm Control: Poorly managed exotherms can lead to impurity formation and reduce yield.[1]

  • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. Minor contaminants that were insignificant before can now inhibit the reaction or catalyze side reactions.[1] It is crucial to qualify suppliers and perform rigorous quality control on all incoming materials.

  • Changes in Reaction Kinetics: The altered surface-area-to-volume ratio and different mixing dynamics can affect the overall reaction kinetics, necessitating re-optimization of parameters like temperature and catalyst loading.[1]

Q3: How do I choose an appropriate solvent for scaling up a reaction with this compound, given its poor water solubility?

A3: this compound is a solid with low solubility in water but is soluble in organic solvents like dichloromethane and chloroform.[6] When selecting a solvent for scale-up, consider the following:

  • Solubility: The solvent must fully dissolve the starting materials and intermediates to ensure a homogeneous reaction.

  • Boiling Point: A solvent with a suitable boiling point can aid in temperature control, for example, by running the reaction at reflux.[3]

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental regulations associated with the solvent.

  • Downstream Processing: The solvent should be easily removable during workup and product isolation (e.g., via distillation).

  • Cost: Solvent cost becomes a significant factor at large scales. Reducing solvent volume can increase the reaction rate and lower operational costs but may concentrate heat, requiring more robust cooling systems.[5]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Solubility and Reaction Heterogeneity

Q: My this compound starting material isn't fully dissolving at the kilogram scale, leading to inconsistent results and stalled reactions. What can I do?

A: This is a classic solid-liquid phase issue exacerbated by scale. This compound is an off-white to light yellow solid with a melting point of 138-142 °C.[6] Inconsistent dissolution leads to variable reaction rates and unpredictable outcomes.

Troubleshooting Steps:

  • Optimize Agitation: Ensure the reactor's stirring mechanism (impeller type, speed) is sufficient for the vessel geometry to keep solids suspended and promote dissolution. Inefficient mixing is a common failure point in large reactors.[1]

  • Solvent System Screening: If a single solvent is inadequate, consider a co-solvent system. A small amount of a more polar or non-polar solvent (depending on your system) can significantly improve solubility.

  • Controlled Heating: Gently warming the mixture can improve solubility before initiating the reaction. However, ensure the temperature is well below the point where degradation or side reactions occur.

  • Reagent Addition Strategy: Consider adding the solid reactant in portions (portioned addition) or as a slurry in one of the solvents to a pre-heated reaction mixture to facilitate immediate dissolution.

Problem 2: Exothermic Reaction and Thermal Control Failure

Q: I'm observing a dangerous temperature spike during my reaction scale-up. How can I effectively control the exotherm?

A: Uncontrolled exotherms are a major safety risk.[7] The key is to manage the rate of heat generation relative to the reactor's cooling capacity.

Recommended Solutions:

  • Semi-Batch or Continuous Feeding: Instead of adding all reactants at once, add one of the key reactants gradually (dropwise or via a syringe pump).[2][3] This allows the cooling system to keep pace with the heat being generated.

  • Increase Dilution: Using a larger volume of an appropriate solvent increases the thermal mass of the reaction mixture, helping to absorb heat without a rapid temperature increase.[3]

  • Enhance Cooling Efficiency: Ensure your reactor's cooling system is properly sized and functioning. This includes checking the coolant flow rate and temperature.[3]

  • Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly slow the rate of heat evolution, making it more manageable.[3]

Problem 3: Unexpected Impurity Formation

Q: My scaled-up batch shows several new impurities by HPLC analysis that were not present or were negligible at the lab scale. How can I identify and minimize them?

A: Impurity profiles often change on scale-up due to longer reaction times, localized high temperatures, or the magnified effect of raw material contaminants.[1]

Common Impurities & Mitigation Strategies:

Impurity TypePotential CauseMitigation Strategy
Dimerized Byproducts High local concentration of reactants due to poor mixing.Improve agitation; use a semi-batch addition strategy to keep the concentration of the reactive intermediate low.
Hydrolysis Products Presence of moisture in reagents or solvents.Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Oxidation Products Exposure to atmospheric oxygen, especially if the dihydropyrimidine ring is involved.Conduct the reaction under an inert atmosphere.[1]
Solvent-Adducts Reaction of a reactive intermediate with the solvent, especially at elevated temperatures.Screen for a more inert solvent; optimize the reaction to run at a lower temperature.
Problem 4: Challenges in Product Isolation and Purification

Q: Column chromatography is not a viable option for purifying my 5 kg batch of product. What are the best large-scale purification alternatives?

A: Scaling purification requires moving away from chromatography towards more industrially feasible methods like crystallization or distillation.[7][8]

Recommended Alternatives:

  • Crystallization: This is the most common and cost-effective method for purifying solids at scale.

    • Action: Systematically screen for a suitable crystallization solvent or solvent/anti-solvent system. Key parameters to optimize include temperature profile, cooling rate, and agitation.[9] Seeding the solution with a small amount of pure product can help induce crystallization and control particle size.

  • Distillation: If your product is a thermally stable liquid or a low-melting solid, vacuum distillation can be an effective purification method.[7]

  • Slurry Wash: Slurrying the crude solid in a solvent that dissolves impurities but not the product can be a simple and effective purification step.

  • Extraction: Optimize liquid-liquid extraction procedures to remove impurities. To break emulsions, which can be problematic at scale, try adding brine or a small amount of a different organic solvent.[7]

Problem 5: Catalyst Deactivation in Cross-Coupling Reactions

Q: I'm performing a Suzuki-Miyaura coupling with this compound, and the reaction stalls before completion at the pilot scale. I suspect catalyst deactivation. What can I do?

A: Catalyst deactivation is a common issue in large-scale cross-coupling reactions. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[10]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical. For electron-deficient heteroaryl halides like this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective as they promote the reductive elimination step and stabilize the active Pd(0) species.[10]

  • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[10][11]

  • Reagent Purity: Impurities in the starting materials or base can poison the catalyst. Use high-purity reagents.

  • Base Selection: The choice of base is crucial. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than organic bases.[10][12]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. An optimal temperature must be found that balances reaction speed with catalyst stability.[10]

Part 3: Experimental Protocols & Data

General Protocol: Scaled-Up Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction involving this compound at a larger scale. Note: This is a representative protocol and must be optimized for your specific substrate and equipment.

  • Reactor Setup: In a clean, dry, and inerted jacketed reactor, charge the arylboronic acid (1.2-1.5 equiv.) and the base (e.g., K₃PO₄, 2-3 equiv.).[10]

  • Reagent Addition: Add the this compound (1.0 equiv.).

  • Inerting: Purge the reactor with Argon or Nitrogen for at least 30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[10]

  • Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).[10]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) with efficient stirring.[10]

  • Monitoring: Monitor the reaction progress by taking samples periodically for HPLC or LC-MS analysis.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by crystallization.[12]

Part 4: Visualizations

Diagrams for Workflow and Decision Making

YieldLossTroubleshooting start Yield Loss at Scale-Up mass_transfer Check Mass & Heat Transfer start->mass_transfer reagents Verify Reagent Quality start->reagents kinetics Re-evaluate Kinetics start->kinetics improve_mixing Improve Agitation mass_transfer->improve_mixing control_exotherm Control Exotherm mass_transfer->control_exotherm qualify_supplier Qualify Supplier & Test Purity reagents->qualify_supplier reoptimize Re-optimize Temp & Concentration kinetics->reoptimize ThermalHazardAssessment step1 Step 1: Literature Review (Search for similar transformations) step2 Step 2: Calorimetry (DSC/RC) (Determine ΔHrxn, MTSR) step1->step2 step3 Step 3: Worst-Case Scenario Analysis (Calculate adiabatic temperature rise) step2->step3 step4 Step 4: Implement Control Measures (Semi-batch, Dilution, Cooling) step3->step4

Caption: Workflow for thermal hazard assessment.

SuzukiCycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add R-Br deactivation Deactivation (e.g., Pyrimidine Coordination, Oxidation) pd0->deactivation pd_complex R-Pd(II)-Br(L2) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R-Pd(II)-Ar(L2) transmetalation->diorgano_pd boronic_acid ArB(OH)2 + Base boronic_acid->transmetalation reductive_elim Reductive Elimination diorgano_pd->reductive_elim reductive_elim->pd0 product R-Ar (Product) reductive_elim->product

Caption: Suzuki-Miyaura cycle with potential deactivation.

References

  • BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Methylamine Supplier.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025).
  • CatSci Ltd. (n.d.).
  • Reddit. (2021, October 27).
  • Reddit. (2019, October 12). Why are some reactions difficult to scale up?
  • BenchChem. (2025). challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Molecules. (2020).
  • ResearchGate. (2020).
  • MDPI. (2017).

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Preventing degradation of 2-Bromopyrimidine-5-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromopyrimidine-5-carbonitrile (CAS No. 1209458-08-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. In our experience, inconsistent experimental outcomes can often be traced back to the subtle degradation of key starting materials. This document provides in-depth, field-proven insights into preventing, identifying, and troubleshooting the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere.[1][2] The ideal temperature range is between 2-8°C, such as in a laboratory-grade refrigerator.[3] The container must be tightly sealed to prevent exposure to moisture and air, which are primary drivers of degradation.[1][4]

Q2: I've noticed the color of my this compound has changed from off-white to a distinct yellow or brownish hue. What does this indicate?

A visible color change is a primary indicator of chemical degradation. This compound is typically an off-white to light yellow solid.[1][5] Darkening suggests the formation of chromophoric impurities, which can arise from several pathways, including photo-oxidation or reactions with atmospheric contaminants. If you observe a significant color change, we strongly recommend performing a purity analysis before using the material in a reaction.

Q3: Is this compound sensitive to atmospheric moisture?

Yes, it is explicitly classified as moisture-sensitive.[3][5][6] The pyrimidine ring, being an electron-deficient system, makes the C-Br bond susceptible to nucleophilic attack. Water can act as a nucleophile, leading to hydrolysis where the bromine atom is replaced by a hydroxyl group.[7][8] This process not only consumes your starting material but also introduces a new, reactive impurity (2-Hydroxy-pyrimidine-5-carbonitrile) into your experiments.

Q4: How significant is the risk of degradation from light exposure?

The risk is significant. Bromopyrimidines are known to absorb VUV and near-UV radiation, which can excite the molecule and lead to photochemical reactions.[9] This process, known as photodegradation, can cleave the C-Br bond or induce other structural changes.[10][11] Standard laboratory lighting, and especially direct sunlight, can initiate this process over time. Therefore, storage in an amber or opaque vial is mandatory.

Q5: What common laboratory chemicals are incompatible with this compound?

You must avoid storing this compound with strong oxidizing agents and strong acids.[1] Oxidizers can react with the electron-rich nitrile group or the pyrimidine ring, while strong acids can catalyze hydrolysis of the C-Br bond.[8] Always store it separately from these chemical classes.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.

Problem 1: HPLC/UPLC analysis shows a new impurity peak that was not present upon receipt.
  • Causality: The appearance of new peaks is definitive evidence of degradation. The retention time of the new peak can offer clues to its polarity and, by extension, the degradation pathway. A more polar impurity (earlier retention time in reversed-phase HPLC) often suggests hydrolysis, as the introduction of a hydroxyl group increases polarity.

  • Troubleshooting Workflow:

    • Review Storage History: Was the vial left on the bench? Was it stored in a clear container? Was the cap properly sealed? Has it been stored for an extended period in a standard freezer prone to defrost cycles (which can introduce moisture)?

    • Characterize the Impurity (if possible): If your system is connected to a mass spectrometer (LC-MS), determine the mass of the impurity. A mass corresponding to the replacement of Br (79/81 m/z) with OH (17 m/z) is a strong indicator of hydrolysis.

    • Implement Corrective Actions: Immediately transfer the remaining solid to a fresh, dry amber vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly with a high-quality cap. Store in a desiccator inside a 2-8°C refrigerator.

Problem 2: The solid material has become clumped, sticky, or difficult to handle.
  • Causality: This is a classic sign of moisture absorption.[3][5] The solid is hygroscopic, and absorbed water can act as a plasticizer, causing the crystals to clump. This is often the first physical sign before significant hydrolytic degradation is detectable by analytical methods.

  • Troubleshooting Workflow:

    • Verify Container Integrity: Check the cap and threads of the vial for any damage that might compromise the seal.

    • Enhance Drying: Store the vial within a larger secondary container or a laboratory desiccator containing a suitable desiccant (e.g., Drierite, silica gel). This is especially important in humid environments.

    • Pre-Use Check: Before weighing, allow the container to warm to ambient temperature in a desiccator. This prevents condensation from forming on the cold solid when the vial is opened.

Problem 3: My reaction yield is unexpectedly low or the reaction fails entirely.
  • Causality: Assuming all other reagents and conditions are correct, a lower-than-expected purity of this compound is a likely cause. Degradation reduces the molar quantity of the active reagent. Furthermore, the degradation byproducts can sometimes interfere with or inhibit the desired reaction.

  • Recommended Self-Validating Protocol:

    • Establish a Baseline: Upon receiving a new bottle of the reagent, immediately run an HPLC or qNMR analysis to confirm its initial purity. Retain this chromatogram or spectrum as the "time zero" reference.

    • Periodic Purity Checks: For critical applications, re-analyze the reagent's purity at regular intervals (e.g., every 6 months) or if you suspect a storage breach has occurred.

    • Pre-Reaction Verification: If a reaction is particularly sensitive or high-stakes, running a quick purity check on the starting material is a prudent, time-saving step that validates the integrity of your key reagent before committing other valuable materials.

Visualized Workflows and Degradation Pathways

Key Degradation Factors

The following diagram illustrates the primary environmental factors that contribute to the degradation of this compound.

cluster_main This compound Degradation cluster_factors Environmental Stressors Reagent This compound (Stable Solid) Degraded Degraded Product (Impurities, Color Change, Lower Purity) Reagent->Degraded Degradation Pathways Moisture Moisture/Humidity Moisture->Degraded Hydrolysis Light UV/Visible Light Light->Degraded Photodegradation Heat Elevated Temperature Heat->Degraded Thermal Decomposition Air Atmospheric Oxygen Air->Degraded Oxidation

Caption: Primary environmental factors leading to compound degradation.

Recommended Handling Workflow

This workflow ensures the compound's integrity from receipt to use.

A 1. Receive Compound B 2. Inspect Container Seal A->B C 3. Log & Date Bottle B->C D 4. Store Immediately: - Amber Vial - 2-8°C - Dark & Dry Location C->D E 5. For Use: Equilibrate to RT in Desiccator D->E Preparation for Use F 6. Weigh & Aliquot Under Inert Gas (if possible) E->F G 7. Purge Headspace with Inert Gas F->G H 8. Reseal Tightly & Return to Storage G->H H->D Return

Caption: Step-by-step workflow for proper handling and storage.

Protocols & Data Summary

Table 1: Storage Condition Guidelines
ParameterRecommended ConditionPoor Condition (Risk)Likely Degradation Pathway
Temperature 2–8 °CAmbient benchtop (>25°C)Increased rate of all reactions, potential thermal decomposition at high heat[13]
Atmosphere Inert gas (Argon, Nitrogen)Ambient AirOxidation, Hydrolysis (from air moisture)[1]
Light Opaque or Amber Vial[14]Clear VialPhotodegradation[9]
Moisture Tightly sealed container in a dry location/desiccator[2]Loose cap, humid environmentHydrolysis[7][8]
Chemical Proximity Segregated from acids/oxidizersStored with strong acids or oxidizersAcid-catalyzed hydrolysis, Oxidation[1][12]
Protocol 1: Standard Operating Procedure for Aliquoting

This protocol minimizes exposure to atmospheric contaminants during handling.

  • Preparation: Place the sealed primary container of this compound, along with the necessary number of smaller, tared amber vials, spatulas, and weighing paper into a laboratory desiccator. Allow all items to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation.

  • Inert Environment (Optimal): If available, transfer all materials into a glovebox with an inert atmosphere.

  • Inert Environment (Standard Lab): If a glovebox is not available, perform the transfer quickly in a fume hood. Set up a gentle stream of argon or nitrogen to flow over the weighing and transfer area. This creates a localized inert environment.

  • Transfer: Open the primary container. Using a clean, dry spatula, quickly weigh and transfer the desired amount of the solid into the smaller aliquot vials.

  • Sealing: Before sealing each new aliquot vial, briefly purge the headspace with a stream of inert gas. Immediately cap the vial tightly.

  • Storage: Label the new aliquots appropriately and place them back into the recommended 2-8°C storage. Return the primary container to storage after purging its headspace as well.

Protocol 2: General Purpose HPLC Purity Assessment

This method provides a baseline for assessing purity. Method optimization may be required for your specific instrumentation.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15][16]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Accurately prepare a solution of ~0.5 mg/mL in acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks in the chromatogram. Compare the chromatogram to your "time zero" reference to identify any new impurity peaks.

By implementing these rigorous storage and handling protocols, you can ensure the long-term stability of your this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Methylamine Supplier. (n.d.). This compound.
  • Kurth, M. J., et al. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. The Journal of Organic Chemistry, 67(7), 2382–2385.
  • PubChem. (n.d.). 5-Bromopyrimidine-2-carbonitrile.
  • MDPI. (2022). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 27(19), 6569.
  • LookChem. (n.d.). 5-Bromopyrimidine-2-carbonitrile.
  • ResearchGate. (n.d.). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • RD Laboratories. (n.d.). Photostability.
  • OUCI. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage.
  • NRC Publications Archive. (n.d.). Thermal decomposition products of polyacrylonitrile.

Sources

Technical Support Center: HPLC Purity Analysis of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Bromopyrimidine-5-carbonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting robust HPLC methods for purity assessment. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions and solve problems effectively during your method development journey.

Part 1: Frequently Asked Questions (FAQs) - Foundational Method Development

This section addresses the initial questions you'll have when designing a purity method from the ground up.

Q1: What are the key physicochemical properties of this compound that influence HPLC method development?

A1: Understanding the analyte's properties is the first step to a logical method development strategy. For this compound (MW: ~184 g/mol [1][2]), three properties are critical:

  • Basicity (pKa): The pyrimidine ring contains nitrogen atoms, making the molecule basic. Pyridine and its derivatives typically have a pKa in the range of 5 to 6.[3][4] This means the molecule's charge state is highly dependent on the mobile phase pH. At a pH below its pKa, the molecule will be protonated (positively charged), which significantly affects its interaction with the stationary phase.

  • Polarity: The presence of the polar carbonitrile (-C≡N) group and the nitrogen atoms in the pyrimidine ring, combined with the nonpolar bromo-aromatic structure, gives the molecule an intermediate polarity. This makes it an ideal candidate for reversed-phase (RP) chromatography.

  • UV Absorbance: As an aromatic heterocyclic compound, it possesses a strong chromophore. Studies on related bromopyrimidines show significant UV absorbance in the ranges of 217-270 nm and 270-335 nm.[5][6] A photodiode array (PDA) detector is invaluable for determining the optimal detection wavelength (λmax) to maximize sensitivity for both the parent compound and its potential impurities. A common starting point for pyridine-containing molecules is 254 nm or 275 nm.[3]

Q2: Which HPLC column is a good starting point for this analysis?

A2: A modern, end-capped C18 (octadecyl) column is the industry-standard starting point for an analyte of this nature.[4][7]

  • Causality: The C18 stationary phase provides hydrophobic interactions with the aromatic ring of the analyte, which is the primary mechanism of retention in reversed-phase HPLC.[8] A "modern" column implies one made from high-purity silica with minimal metal content. "End-capping" is a crucial feature where residual silanol groups (Si-OH) on the silica surface are chemically deactivated. This is vital for basic compounds like this compound, as it minimizes secondary ionic interactions that lead to severe peak tailing.[9]

Column ParameterRecommended Starting PointRationale
Stationary Phase C18 (L1 Classification)Excellent hydrophobic retention for aromatic compounds.
Particle Size 3 µm or 5 µmGood balance of efficiency and backpressure for standard HPLC systems.
Dimensions 150 mm x 4.6 mmStandard analytical column dimensions providing good resolving power.
End-capping Yes (High-density)Minimizes silanol interactions, crucial for good peak shape of basic analytes.[10]
Q3: How should I select the initial mobile phase composition?

A3: The mobile phase must be tailored to the analyte's basicity. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.[11]

  • Organic Modifier: Acetonitrile (ACN) is generally the preferred choice over methanol for aromatic compounds as it often provides sharper peaks and lower viscosity.

  • Aqueous Phase & pH Control: This is the most critical parameter. To ensure good peak shape for a basic analyte, the mobile phase pH should be adjusted to pH < 3 .[8][10]

    • Mechanism: At a low pH, the nitrogen atoms on the pyrimidine ring are consistently protonated (positively charged). Simultaneously, the acidic surface silanols on the column are also protonated (neutral). This prevents the strong ionic attraction between the positively charged analyte and any potentially deprotonated (negatively charged) silanols, which is the primary cause of peak tailing.[4]

  • Recommended Starting Mobile Phase:

    • Phase A: 0.1% Formic Acid or Phosphoric Acid in Water

    • Phase B: Acetonitrile (ACN)

Q4: What are the potential impurities I should be trying to separate?

A4: Impurities can originate from the synthesis process or from degradation. While a specific synthesis route dictates the exact process-related impurities, common ones for this type of molecule could include:

  • Unreacted starting materials.

  • By-products from side reactions (e.g., substitution of the bromine atom).

  • Hydrolysis of the nitrile group to an amide or carboxylic acid. The most definitive way to identify potential degradation products and prove the method's specificity is through forced degradation studies .[12][13][14]

Part 2: Experimental Protocols & Workflows

This section provides actionable workflows for developing and validating a stability-indicating HPLC method.

Protocol 1: Initial Method Development Workflow

This protocol outlines the initial steps from sample preparation to the first gradient run.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detector: PDA/UV at 260 nm (or optimal wavelength from spectrum)

  • Gradient Elution (Screening): A broad gradient is used to elute all potential impurities.

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Equilibration)

  • Analysis: Inject the sample and analyze the chromatogram. Look for the main peak, any impurity peaks, and assess the peak shape. Based on the retention time of the main peak, the gradient can be optimized (made shallower) to improve resolution around the main peak and related impurities.

G cluster_prep Preparation cluster_run Execution cluster_eval Evaluation prep_sample Prepare Sample (0.5 mg/mL in 50:50 ACN/H2O) setup Set Initial Conditions (C18, 1 mL/min, 30°C, 260 nm) prep_sample->setup prep_mobile Prepare Mobile Phase (A: 0.1% HCOOH, B: ACN) prep_mobile->setup inject Inject & Run Broad Gradient (5-95% B over 20 min) setup->inject eval_peak Evaluate Peak Shape (Tailing Factor < 1.5?) inject->eval_peak eval_res Evaluate Resolution (Rs > 2.0 for all peaks?) eval_peak->eval_res If Yes optimize Optimize Gradient Profile (Adjust slope, time, %B) eval_peak->optimize If No, Troubleshoot eval_res->optimize If No end Method Optimized eval_res->end If Yes optimize->inject Re-inject

Caption: Initial HPLC method development workflow.

Protocol 2: Forced Degradation Studies (Stability-Indicating Method)

To ensure your method can separate the active pharmaceutical ingredient (API) from its degradation products, forced degradation studies are essential as per ICH guidelines.[12][15] The goal is to achieve 5-20% degradation of the API.[16]

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve API in 50:50 ACN/0.1 M HCl. Heat at 60°C for 4-8 hours. Neutralize before injection.To assess degradation in acidic conditions.[16]
Base Hydrolysis Dissolve API in 50:50 ACN/0.1 M NaOH. Keep at room temp for 1-4 hours. Neutralize before injection.To evaluate degradation in alkaline conditions.[16]
Oxidation Dissolve API in 50:50 ACN/3% H₂O₂. Keep at room temp for 4-8 hours.To test susceptibility to oxidative degradation.[16]
Thermal Degradation Store solid API at 80°C for 24 hours. Dissolve and inject.To determine the effect of heat on the drug substance.[16]
Photolytic Degradation Expose solid API to light (≥1.2 million lux hours and ≥200 watt-hours/m²). Dissolve and inject.To evaluate stability under light exposure as per ICH Q1B.

After stressing, run each sample using the optimized HPLC method. A true stability-indicating method will show a decrease in the main peak area and the appearance of new, well-resolved impurity peaks. Use a PDA detector to perform peak purity analysis on the API peak in each stressed sample to confirm it is not co-eluting with any degradants.

Part 3: Troubleshooting Guide

Even with a logical approach, problems arise. This section provides solutions to common issues encountered during the analysis of basic compounds like this compound.

Issue: My main peak is tailing severely (Asymmetry > 1.5).

Q: What causes peak tailing for this compound, and how can I fix it?

A: Peak tailing for basic compounds is almost always caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the column's silica surface.[8][9]

Solutions, in order of application:

  • Lower Mobile Phase pH: Ensure your aqueous mobile phase pH is firmly in the 2.5-3.0 range. This is the most effective way to suppress silanol ionization.[10] If using a buffer, ensure it has sufficient capacity (e.g., 20-25 mM phosphate buffer).

  • Confirm Column Quality: Use a high-quality, modern column with high-density end-capping. Older or lower-quality C18 columns have more active silanols. If the column is old, its performance may be degraded.

  • Reduce Sample Mass Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Try reducing the injection volume or sample concentration.

  • Use a Different Column: If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group, which provides additional shielding of the silica surface.

G cluster_solutions Troubleshooting Steps start Problem: Peak Tailing (Asymmetry > 1.5) cause1 Primary Cause: Silanol Interactions (Analyte Base <-> Si-OH) start->cause1 solution1 Step 1: Lower Mobile Phase pH (e.g., to pH 2.5 with H3PO4) cause1->solution1 solution2 Step 2: Check Column (Is it a modern, end-capped C18?) solution1->solution2 If problem persists end Resolution: Symmetrical Peak (Asymmetry < 1.5) solution1->end If resolved solution3 Step 3: Reduce Sample Load (Inject less mass) solution2->solution3 If problem persists solution2->end If resolved solution4 Step 4: Change Column Chemistry (e.g., Polar-Embedded Phase) solution3->solution4 If problem persists solution3->end If resolved solution4->end

Caption: Troubleshooting logic for peak tailing.

Troubleshooting Quick Reference Table
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Inappropriate mobile phase strength; Wrong organic modifier; Poor column efficiency.Optimize the gradient slope; Switch from ACN to Methanol (or vice versa) to alter selectivity; Use a longer column or one with smaller particles.[4]
Shifting Retention Times Inadequate column equilibration; Mobile phase preparation inconsistency; Column temperature fluctuation.Ensure at least 10 column volumes of equilibration between runs; Prepare fresh mobile phase daily and sonicate; Use a column thermostat.
Ghost Peaks Sample carryover; Contaminated mobile phase or diluent; Late eluting peaks.Add a strong needle wash step (e.g., 80% ACN/20% IPA); Filter all solvents and use high-purity reagents; Extend the run time or add a high-organic wash at the end of the gradient.
High Backpressure Blocked column frit; Sample precipitation; System blockage.Reverse-flush the column (if permitted by manufacturer); Ensure sample is fully dissolved and filtered; Systematically disconnect components to isolate the blockage.

Part 4: System Suitability and Method Validation

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be adequate for the intended analysis. This is done through System Suitability Testing (SST) as described in pharmacopeias like the USP.[17]

Typical SST Parameters (as per USP <621>):

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry for accurate integration.
Resolution (Rs) Rs ≥ 2.0 (between API and closest impurity)Confirms that adjacent peaks are adequately separated.
Relative Standard Deviation (RSD) RSD ≤ 2.0% (for area of 5 replicate injections)Demonstrates the precision and reproducibility of the system.[18]
Theoretical Plates (N) N > 2000Measures the efficiency and performance of the column.
Method Validation Overview

Once developed, the method must be formally validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[19][20][21]

Validation ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.[18] (Proven by forced degradation).
Linearity To show that the method's response is directly proportional to the analyte concentration over a specific range.
Accuracy To determine the closeness of the test results to the true value (e.g., via recovery studies).
Precision To assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
Range The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[21]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).[19]

By following this comprehensive guide, you will be well-equipped to develop a scientifically sound, robust, and reliable HPLC method for the purity analysis of this compound, capable of withstanding the rigors of regulatory scrutiny.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • U.S. Pharmacopeia. (2022). <621> Chromatography.
  • Mamatha, T. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Ravisankar, P., et al. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Chemistry.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • U.S. Pharmacopeia. (2021). <621> Chromatography.
  • Reddy, B., & Kumar, K. (2013). The role of forced degradation studies in stability indicating HPLC method development.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • J-STAR Research. (n.d.). Method Development & Forced Degradation.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
  • Mastelf. (2024). How to Choose the Best Mobile Phase in HPLC for Optimal Results.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (n.d.). High-resolution VUV photoabsorption spectrum of 2-bromopyrimidine.
  • PubChem. (n.d.). 5-Bromopyrimidine-2-carbonitrile.
  • Methylamine Supplier. (n.d.). This compound.
  • National Institutes of Health (NIH). (n.d.). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations.

Sources

Technical Support Center: Managing Moisture Sensitivity of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the moisture sensitivity of pyrimidine intermediates. The inherent hygroscopicity and reactivity of many pyrimidine derivatives towards water can lead to compound degradation, reaction failures, and inconsistent results.[1][2] This guide is designed to be a practical resource, offering troubleshooting advice and robust protocols to ensure the integrity of your experiments and the quality of your results.

Understanding the Challenge: Why Pyrimidine Intermediates are Moisture Sensitive

Pyrimidine intermediates, foundational scaffolds in numerous pharmaceuticals, often possess functional groups that are susceptible to hydrolysis. The presence of electron-withdrawing groups on the pyrimidine ring can activate certain positions, making them prone to nucleophilic attack by water. For instance, chloro-substituted pyrimidines can hydrolyze to their hydroxy counterparts, while amino-substituted pyrimidines can also undergo hydrolysis under certain conditions.[3][4] This degradation not only consumes your starting material but can also introduce impurities that complicate downstream reactions and purification processes.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with moisture-sensitive pyrimidine intermediates.

Q1: My reaction yield is consistently low, and I suspect my pyrimidine intermediate has degraded. How can I confirm this and what are the likely causes?

A1: Low yields are a common consequence of reagent degradation due to moisture.[5] To confirm if your pyrimidine intermediate is the culprit, you should first analyze a sample of your starting material using techniques like NMR or LC-MS to check for the presence of hydrolysis byproducts.

  • Likely Causes & Immediate Actions:

    • Improper Storage: Your intermediate may have absorbed atmospheric moisture during storage.[1][2]

    • Inadequate Inert Atmosphere: The reaction setup might not have been sufficiently purged of air and moisture.[7][8][9]

    • "Wet" Solvents: The solvents used may contain unacceptable levels of water.[10]

Troubleshooting Workflow for Low Yields

G A Low or No Product Yield B Analyze Starting Material (NMR, LC-MS) A->B C Degradation Confirmed? B->C D Review Storage Conditions C->D Yes I No Degradation Observed C->I No E Assess Inert Atmosphere Technique D->E F Check Solvent Anhydrousness E->F G Implement Corrective Actions F->G H Re-run Reaction G->H J Investigate Other Reaction Parameters (Temp, Catalyst, etc.) I->J

Caption: Troubleshooting workflow for low reaction yields.

Q2: I observe an unexpected byproduct in my reaction that has a different polarity from my starting material. Could this be related to moisture?

A2: Yes, it is highly probable. Hydrolysis of a pyrimidine intermediate, for example, the conversion of a chloropyrimidine to a hydroxypyrimidine, will result in a more polar compound. This is often visible on a TLC plate as a new spot with a lower Rf value.

  • Troubleshooting Steps:

    • Co-spotting: On a TLC plate, co-spot your reaction mixture with your starting pyrimidine intermediate. If you see a new, more polar spot that is not your desired product, it could be a hydrolysis byproduct.

    • Isolate and Characterize: If possible, isolate the byproduct and characterize it by mass spectrometry and NMR to confirm its identity.

    • Preventative Measures: To avoid the formation of this byproduct, you must rigorously exclude water from your reaction system by employing the techniques detailed in the "Experimental Protocols" section of this guide.

Q3: My solid pyrimidine intermediate has become clumpy and difficult to handle. What does this indicate and can I still use it?

A3: Clumping or caking of a hygroscopic solid is a clear indication that it has absorbed moisture from the atmosphere.[1][2] Using this material directly will likely lead to poor results.

  • Can it be salvaged? In some cases, you may be able to dry the material under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.[1][11] However, it is crucial to first determine if the compound has simply adsorbed water or if it has undergone chemical degradation. An analytical check (NMR or LC-MS) is recommended before attempting to use the dried material.

  • Best Practice: To prevent this, always store hygroscopic solids in a desiccator with a fresh desiccant or in a glovebox.[2][12] When handling, minimize its exposure to the atmosphere by weighing it out quickly and resealing the container promptly.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store moisture-sensitive pyrimidine intermediates?

A1: The ideal storage method depends on the sensitivity of the compound.

  • Highly Sensitive Compounds: Store in a glovebox with a controlled inert atmosphere (<1 ppm H₂O and O₂).[8]

  • Moderately Sensitive Compounds: Store in a desiccator over a strong desiccant like phosphorus pentoxide or fresh indicating silica gel.[2][12] Ensure the desiccator seal is airtight.

  • General Practice: All containers should be tightly sealed. For solids, consider using containers with septa to allow for removal of the compound via a needle under an inert atmosphere.

Q2: How dry do my solvents need to be, and how can I achieve this?

A2: For most reactions involving moisture-sensitive pyrimidine intermediates, the water content in your solvents should be below 50 ppm, and ideally below 10 ppm.[10]

  • Solvent Drying Methods:

    • Distillation from a Drying Agent: This is a highly effective method. The choice of drying agent depends on the solvent.[10][13]

    • Solvent Purification Systems: Many labs now use systems that pass solvents through columns of activated alumina or other drying agents.[8] This is a safer alternative to distillation stills.

    • Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for drying many common solvents.[14][15]

Solvent and Recommended Drying Agent

SolventRecommended Drying AgentIncompatible With
Tetrahydrofuran (THF)Sodium/benzophenoneProtic solvents, some halogenated solvents
Dichloromethane (DCM)Calcium hydride (CaH₂)Protic solvents
Acetonitrile (MeCN)Calcium hydride (CaH₂), then P₂O₅Strong acids, bases
TolueneSodium/benzophenoneProtic solvents

Q3: What are the key differences between using a Schlenk line and a glovebox for handling these intermediates?

A3: Both provide an inert atmosphere, but they are suited for different scales and manipulations.[7][8][9]

  • Glovebox: Ideal for manipulating solids (weighing, preparing solutions) and for setting up small-scale reactions.[8] It allows for the use of standard laboratory glassware.

  • Schlenk Line: Best suited for performing reactions in solution, solvent removal under vacuum, and transfers of liquids and solutions via cannula or syringe.[7][9] It is highly versatile for a wide range of reaction setups.

Q4: How can I determine the water content in my pyrimidine intermediate or solvent?

A4: The gold standard for determining water content is Karl Fischer titration .[16][17][18] This method is highly accurate and sensitive, capable of detecting water content in the ppm range. Several commercial Karl Fischer titrators are available, including coulometric and volumetric systems.[15]

Experimental Protocols

Protocol 1: Drying Glassware for Moisture-Sensitive Reactions

  • Initial Cleaning: Thoroughly wash all glassware with an appropriate solvent and dry in a standard oven.

  • Oven Drying: Place the glassware in an oven at >125°C for at least 4 hours, or preferably overnight.[14][19]

  • Assembly and Flame-Drying (for Schlenk line use):

    • Quickly assemble the hot glassware and connect it to a Schlenk line.

    • While flushing with a stream of dry inert gas (nitrogen or argon), use a heat gun to heat all surfaces of the glassware until any residual adsorbed water is removed.[7]

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Evacuate-Refill Cycles:

    • Evacuate the assembled glassware under high vacuum.

    • Refill the glassware with inert gas.

    • Repeat this cycle at least three times to ensure a completely inert atmosphere.[7][8]

Workflow for Preparing an Inert Atmosphere in Glassware

G A Oven-Dried Glassware B Assemble Hot A->B C Connect to Schlenk Line B->C D Flame-Dry under Inert Gas Flow C->D E Cool to Room Temp D->E F Evacuate-Refill Cycle (3x) E->F G Ready for Use F->G

Caption: Step-by-step preparation of glassware for a moisture-sensitive reaction.

Protocol 2: Transfer of a Moisture-Sensitive Solid using a Glovebox

  • Preparation: Ensure all necessary items (spatulas, weigh boats, vials, solvents) are inside the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with inert gas for at least three cycles before opening the inner door.[8]

  • Transfer:

    • Move all items into the main glovebox chamber.

    • Open the container of the pyrimidine intermediate.

    • Quickly and accurately weigh the desired amount of the solid onto a weigh boat or directly into the reaction vessel.

    • Securely seal the container of the stock pyrimidine intermediate.

    • Add the anhydrous solvent to the reaction vessel containing the weighed solid.

Protocol 3: Transfer of an Anhydrous Solvent via Cannula

  • Setup:

    • The reaction flask should be assembled, under a positive pressure of inert gas, and cooled to the desired temperature if necessary.

    • The solvent source (e.g., a bottle of anhydrous solvent with a septum) should also be under a positive pressure of inert gas.

  • Cannula Purge:

    • Insert one end of a double-tipped needle (cannula) into the headspace of the reaction flask.

    • Allow the inert gas to flow through the cannula for a few minutes to purge it of air and moisture.

  • Transfer:

    • While keeping the first end in the reaction flask's headspace, insert the other end of the cannula through the septum of the solvent source, ensuring the tip is below the liquid level.

    • Gently increase the pressure in the solvent source (or slightly decrease the pressure in the reaction flask by venting through a bubbler) to initiate the transfer of the solvent.

    • Once the desired volume is transferred, remove the cannula from the solvent source first, then from the reaction flask.

References

  • Wikipedia contributors. (n.d.). Air-free technique. Wikipedia. [Link]
  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
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  • Fauske & Associates. (2020, October 28).
  • de la Cruz, P., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of Medicinal Chemistry, 44(1), 138-142. [Link]
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Technical Support Center: Column Chromatography for Pyrimidine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers engaged in the purification of pyrimidine-based compounds. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide in-depth, field-tested insights into the challenges you may face. This resource is structured in a question-and-answer format to directly address the practical issues encountered during column chromatography, ensuring you can optimize your separations, troubleshoot effectively, and achieve high-purity products.

Frequently Asked Questions (FAQs): The Foundations of Pyrimidine Purification

This section addresses fundamental questions about setting up a successful column chromatography purification for pyrimidine derivatives.

Q1: What is the best stationary phase to start with for my pyrimidine product?

The choice of stationary phase is dictated by the polarity of your pyrimidine derivative.

  • Normal-Phase (Silica Gel): For most neutral or moderately polar pyrimidines, silica gel is the universal starting point.[1][2] It is cost-effective and separates compounds based on their polarity, with less polar compounds eluting first.[3]

  • Reverse-Phase (C18 or C8): If your pyrimidine is non-polar or has hydrophobic substituents, reverse-phase chromatography is superior.[4][5] In this mode, the stationary phase is non-polar, and more hydrophobic molecules are retained longer.[5] It is a dominant technique in analytical HPLC for pyrimidine derivatives and can be scaled to preparative purification.[4][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar or hydrophilic pyrimidines (e.g., nucleosides, nucleotides, or compounds with multiple heteroatoms), HILIC is the most effective technique.[7][8] These compounds are often poorly retained in reverse-phase.[9][10] HILIC uses a polar stationary phase (like bare silica, or phases bonded with amino, amide, or zwitterionic groups) and a mobile phase rich in an organic solvent like acetonitrile.[7][11][12]

  • Ion-Exchange Chromatography (IEX): If your pyrimidine derivative carries a net positive or negative charge at a specific pH, ion-exchange chromatography offers highly selective separation.[13] Cation exchangers bind positively charged molecules, while anion exchangers bind negatively charged ones.[14]

Q2: My pyrimidine is basic. Why does it streak or "tail" on a silica gel column?

This is a classic problem rooted in the chemistry of the stationary phase. Standard silica gel has surface silanol groups (Si-OH) which are weakly acidic. The basic nitrogen atoms in the pyrimidine ring can undergo strong, sometimes irreversible, interactions with these acidic sites.[15] This leads to poor peak shape, significant tailing, and in some cases, the complete loss of the compound on the column.

To counteract this, you must neutralize these acidic sites. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase, typically 0.1-2% triethylamine (TEA) or a solution of ammonia in methanol .[1][16] The modifier will preferentially bind to the acidic sites on the silica, allowing your basic pyrimidine to elute symmetrically.

Q3: How do I select the right mobile phase (eluent)?

Mobile phase selection is an optimization process that should always begin with Thin-Layer Chromatography (TLC) .[1][6] TLC is a fast and inexpensive way to screen multiple solvent systems to find the one that provides the best separation.

  • The Goal on TLC: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 .[1] This generally ensures the compound will not be stuck on the column nor elute too quickly, providing an optimal window for separation from impurities.

  • Normal-Phase Systems: Start with a binary mixture of a non-polar solvent (e.g., Hexanes, Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate, Acetone). To increase the polarity of the eluent and move your compound further up the TLC plate, you increase the proportion of the polar solvent.[1] For highly polar products, a small amount of methanol may be required.[6]

  • Reverse-Phase Systems: The mobile phase is polar, typically a mixture of water (often with a buffer like phosphate or acetate) and an organic modifier like acetonitrile or methanol.[4][5] To elute compounds faster, you increase the concentration of the organic modifier.

  • HILIC Systems: The mobile phase is predominantly organic (e.g., >80% acetonitrile) with a small amount of an aqueous component (water or buffer).[9][11] Counterintuitively, water is the strong solvent in HILIC; increasing the water content will decrease retention and cause compounds to elute faster.[9]

Q4: Should I use an isocratic or gradient elution?

The choice depends on the complexity of your sample mixture.[17][18]

  • Isocratic Elution: Uses a constant mobile phase composition throughout the entire run.[17] It is simpler to perform and ideal for separating compounds with similar polarities where the TLC shows good separation between all spots.[19][20]

  • Gradient Elution: The mobile phase composition is changed over time, typically by gradually increasing its polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane).[21] This is far more powerful for complex mixtures containing compounds with a wide range of polarities.[18][19] A gradient allows weakly retained compounds to elute first in a low-polarity solvent, and then elutes strongly retained compounds more quickly as the solvent strength increases, resulting in sharper peaks, better resolution, and shorter overall run times.[17][21]

Troubleshooting Guide: Addressing Common Purification Problems

This section provides solutions to specific issues that frequently arise during the column chromatography of pyrimidine products.

Problem 1: Poor separation or co-elution of my product and impurities.

This is the most common challenge in chromatography. If your TLC plate showed distinct spots but the column fractions are mixed, consider the following causes and solutions.

Possible CauseScientific Rationale & Solution
Column Overloading Loading too much crude material saturates the stationary phase, exceeding its separation capacity and causing bands to broaden and overlap. Solution: Reduce the amount of sample loaded. A general rule is to load 1-5% of the stationary phase mass (e.g., 1-5 g of crude product for 100 g of silica).[1]
Poorly Packed Column Cracks, channels, or air bubbles in the stationary phase bed create uneven flow paths. This leads to band distortion and broadening, destroying separation. Solution: Ensure the column is packed uniformly. Use the "slurry packing" method for the best results (see Protocol 1). The top surface of the silica should be perfectly flat and protected with a layer of sand.[1][22]
Inappropriate Mobile Phase The chosen solvent system may not be selective enough for your specific compounds, even if the Rf on TLC looked acceptable. Solution: Re-optimize the mobile phase with TLC. Try different solvent combinations. For difficult separations, a longer, narrower column will increase the number of theoretical plates and improve resolution.[1]
Sample Applied in Too Much Solvent Dissolving the sample in a large volume of solvent before loading creates a very wide initial band, making separation impossible. Solution: Dissolve the crude product in the absolute minimum amount of solvent required.[22] If solubility is an issue, use the "dry loading" technique (see Protocol 2).
Problem 2: My pyrimidine product is stuck on the column and won't elute.

This indicates that the interaction between your compound and the stationary phase is too strong for the chosen mobile phase.

Possible CauseScientific Rationale & Solution
Mobile Phase Polarity is Too Low The eluent does not have sufficient strength to displace the polar pyrimidine from the polar silica gel. Solution: Systematically increase the polarity of your mobile phase. If you are using a Hexane/Ethyl Acetate system, try adding methanol (1-10%). A "flush" with a very polar solvent like 10% Methanol in DCM at the end can elute highly retained compounds.[1]
Strong Acid-Base Interaction As discussed in the FAQs, a basic pyrimidine can bind very tightly to acidic silanol groups on the silica surface. Solution: Add a basic modifier like triethylamine (1-2%) or ammonia to your mobile phase to neutralize the silica gel.[1][16]
Compound Instability The compound may be decomposing on the silica gel, which can be checked with a 2D TLC analysis.[23] Solution: If the compound is acid-sensitive, consider deactivating the silica gel by pre-treating it with a base or switching to a less acidic stationary phase like alumina.[23] Alternatively, use reverse-phase chromatography where the mobile phase is typically near neutral pH.
Precipitation on the Column The compound may have been soluble in the loading solvent but precipitated upon contact with the less polar mobile phase at the top of the column. Solution: Use the dry loading technique to pre-adsorb your compound onto a small amount of silica, which is then loaded onto the column. This prevents solubility issues at the point of application.[16][22]
Problem 3: My product eluted much faster than expected, right in the solvent front.

This occurs when the compound has minimal interaction with the stationary phase.

Possible CauseScientific Rationale & Solution
Mobile Phase Polarity is Too High The eluent is too strong, carrying all compounds, regardless of their polarity, through the column very quickly. Solution: Drastically reduce the polarity of your mobile phase. If you used 50% Ethyl Acetate in Hexane, try starting with 10% or 20%. Re-screen with TLC to find an appropriate starting point.[23]
Incorrect Chromatography Mode You may be trying to purify a very non-polar compound using normal-phase chromatography. Solution: Switch to reverse-phase chromatography. Non-polar compounds are well-retained on a non-polar C18 stationary phase.[5]
Visualized Workflows and Data

To aid in decision-making, the following diagrams and tables summarize key concepts.

Chromatography Mode Selection

Use this decision tree to select the most appropriate chromatography mode based on your pyrimidine's properties.

G start Start: Analyze Pyrimidine Product Properties polarity_check Is the compound highly polar (e.g., nucleoside, nucleotide)? start->polarity_check charge_check Does the compound have a net charge at a specific pH? polarity_check->charge_check No hilic Use HILIC polarity_check->hilic Yes hydrophobicity_check Is the compound non-polar or highly hydrophobic? charge_check->hydrophobicity_check No iex Use Ion-Exchange (IEX) charge_check->iex Yes rp Use Reverse-Phase (RP) hydrophobicity_check->rp Yes np Use Normal-Phase (NP) (Silica Gel) hydrophobicity_check->np No (Moderately Polar)

Caption: Decision tree for selecting the optimal chromatography mode.

Troubleshooting Poor Separation

Follow this workflow if you are experiencing co-elution or a lack of resolution.

G start Problem: Poor Separation / Co-elution check_tlc Re-evaluate TLC. Is ΔRf sufficient? start->check_tlc check_loading Was the sample load <5% of silica mass? check_tlc->check_loading Yes optimize_solvent Optimize mobile phase. Try different solvent systems. check_tlc->optimize_solvent No check_packing Was the column packed uniformly as a slurry? check_loading->check_packing Yes reduce_load Reduce sample load. check_loading->reduce_load No check_application Was the sample applied in a minimal solvent volume? check_packing->check_application Yes repack_column Repack the column carefully. check_packing->repack_column No check_application->optimize_solvent Yes, still failing use_dry_load Use dry loading technique. check_application->use_dry_load No

Caption: A logical workflow for troubleshooting poor separation results.

Table 1: Comparison of Primary Chromatography Modes
FeatureNormal-Phase (NP)Reverse-Phase (RP)HILICIon-Exchange (IEX)
Stationary Phase Polar (Silica, Alumina)[2]Non-polar (C18, C8)[4]Polar (Silica, Amide, Zwitterionic)[10][11]Charged (Anionic or Cationic)[24]
Mobile Phase Non-polarPolar (Water/Buffer + Organic)[5]>80% Organic + Aqueous Buffer[7]Aqueous Buffer
Elution Order Least polar elutes first[3]Most polar elutes first[5]Least polar/hydrophilic elutes first[10]Depends on pH and salt gradient[25]
Best For Moderately polar, neutral compounds[26]Non-polar or hydrophobic compounds[4]Very polar, hydrophilic compounds[8]Charged/ionizable compounds[13]
Key Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column

A well-packed column is non-negotiable for good separation.[1] The slurry method prevents air bubbles and ensures a homogenous bed.

  • Select Column Size: Choose a column diameter and length appropriate for your sample size. A higher length-to-diameter ratio (~10-20:1) provides better resolution.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 20-50 times the mass of your crude sample).[2] Add your initial, low-polarity mobile phase and stir gently to create a homogenous, pourable slurry without lumps.

  • Pack the Column: Secure the column vertically. Ensure the stopcock is closed. Pour the slurry into the column in one continuous motion if possible.

  • Compress the Bed: Open the stopcock and drain some solvent. Gently tap the side of the column to encourage even settling. Apply gentle air pressure to the top to compress the bed until the solvent level is just above the silica surface. The packed bed should be firm and stable.

  • Add Protective Layer: Carefully add a thin (0.5-1 cm) layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[22]

  • Equilibrate: Elute the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated before loading the sample. Never let the solvent level drop below the top of the silica bed.[22]

Protocol 2: Dry Loading the Sample

This technique is essential when your compound has poor solubility in the mobile phase.[22]

  • Dissolve Sample: Dissolve your crude product in a suitable, volatile solvent (like Dichloromethane or Acetone) in a round-bottom flask.

  • Adsorb onto Silica: Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude product).

  • Evaporate Solvent: Swirl the flask to ensure the mixture is homogenous. Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.[22]

  • Load onto Column: Carefully add the silica-adsorbed sample powder to the top of the packed column (onto the sand layer).

  • Run the Column: Gently tap the column to settle the powder into a flat layer. Carefully add the mobile phase and begin your elution.

References
  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 259-267. Link
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Chyba, M., & D'Orazio, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 841-852. Link
  • García-Gómez, D., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(10), 220. Link
  • Kazoka, H. (2002). Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography.
  • Kazoka, H. (2002).
  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?.
  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Dolan, J. W., Snyder, L. R., & Djordjevic, N. M. (1997). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
  • Wikipedia. (n.d.). Pyrimidine.
  • Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Wikipedia. (n.d.). Column chromatography.
  • Science History Institute. (n.d.). Chromatography of Purines and Pyrimidines on Starch Columns.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • González-Álvarez, J., et al. (2019). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Current Organic Chemistry, 23(19), 2110-2131. Link
  • Chemistry LibreTexts. (2023). Column Chromatography.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • Shomu's Biology. (2020, August 9).
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Liptak, M. D., & Gross, K. C. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(15), 4888. Link
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Link
  • Reddit. (2022).
  • Reddit. (2024).
  • Chen, J., et al. (2013). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection.

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Technical Support Center: Synthesis of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromopyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental procedures to proactively identify and mitigate impurity formation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical parameters?

The most prevalent and industrially scalable method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor, typically 5-bromo-2-chloropyrimidine, with a cyanide salt.[1]

Reaction Scheme: 5-bromo-2-chloropyrimidine + NaCN → this compound + NaCl

The choice of 5-bromo-2-chloropyrimidine as the starting material is strategic. The chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the bromine at the 5-position due to the electron-withdrawing effect of the two ring nitrogens. This differential reactivity allows for a selective substitution.

Critical Parameters to Control:

  • Temperature: While the reaction can proceed at room temperature, gentle heating may be required to drive it to completion. However, excessive heat can promote side reactions, such as the hydrolysis of the nitrile group.

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used to dissolve the cyanide salt and the pyrimidine substrate.[1] The presence of a small amount of water is often unavoidable and can be a source of hydrolysis-related impurities.

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices. It's crucial to use a stoichiometric amount or a slight excess. A large excess can lead to downstream purification challenges.

  • Moisture Control: The reaction should be protected from excessive atmospheric moisture to minimize the formation of the corresponding amide and carboxylic acid impurities.

Q2: I see an unexpected peak in my HPLC analysis. What could it be?

An unexpected peak in your HPLC chromatogram could be one of several common impurities. The identity of the impurity will depend on its retention time relative to the starting material and the final product. Below is a table of potential impurities and their likely origin.

Peak IDProbable ImpurityOrigin
15-bromo-2-chloropyrimidineUnreacted starting material
22-Bromopyrimidine-5-carboxamidePartial hydrolysis of the nitrile group
32-Bromopyrimidine-5-carboxylic acidComplete hydrolysis of the nitrile group
42-Cyano-5-hydroxypyrimidineReaction with residual hydroxide
5Impurities from starting materialCarry-over from the synthesis of 5-bromo-2-chloropyrimidine

Troubleshooting Workflow for Impurity Identification:

start Unexpected Peak in HPLC lcms Run LC-MS Analysis start->lcms sm_mw Mass matches starting material? lcms->sm_mw nmr Isolate by Prep-HPLC for NMR amide_mw Mass matches product + 18 amu? sm_mw->amide_mw No confirm_sm Confirmed: Unreacted Starting Material sm_mw->confirm_sm Yes acid_mw Mass matches product + 19 amu? amide_mw->acid_mw No confirm_amide Confirmed: Amide Impurity amide_mw->confirm_amide Yes confirm_acid Confirmed: Carboxylic Acid Impurity acid_mw->confirm_acid Yes other Other Impurity acid_mw->other No other->nmr start 2-Amino-5-bromopyrimidine diazotization Diazotization (NaNO₂, HBr) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCN) diazonium->sandmeyer phenol 2-Hydroxy-5-bromopyrimidine (Phenolic Impurity) diazonium->phenol Decomposition (excess H₂O) azo Azo-coupled Dimer (Colored Impurity) diazonium->azo Self-coupling product This compound sandmeyer->product

Caption: Sandmeyer reaction route and side products.

  • Phenolic Impurities: The diazonium salt intermediate is thermally unstable and can decompose, especially in the presence of water, to form the corresponding phenol (2-hydroxy-5-bromopyrimidine). [2] * Prevention: Maintain low temperatures (0-5 °C) during the diazotization and Sandmeyer steps.

  • Azo-Coupling Products: The diazonium salt can couple with the starting amine or other electron-rich species to form highly colored azo compounds.

    • Prevention: Add the diazonium salt solution slowly to the copper cyanide solution to ensure it reacts immediately. Working in dilute solutions can also minimize bimolecular side reactions.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material. In a separate flask, dissolve sodium cyanide (1.05 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). If the reaction is sluggish, it can be gently heated to 40°C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. A precipitate should form.

  • Isolation: Stir the suspension for 30 minutes, then filter the solid product. Wash the solid with copious amounts of water to remove residual DMSO and inorganic salts.

  • Purification: Dry the crude product under vacuum. If further purification is needed, it can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel.

Protocol 2: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

References

  • Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
  • Organic Syntheses. (n.d.). Procedure for.... [Link]
  • PubChem. (n.d.). 2-Bromopyrimidine. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Scribd. (n.d.).
  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]
  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Taylor & Francis. (n.d.).
  • Organic Syntheses. (n.d.). 2-bromopyridine. [Link]
  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. [Link]
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • China IP. (2019). Patent Issues Concerning Pharmaceutical Impurities. [Link]
  • ResearchGate. (n.d.). Scheme 1.
  • Agilent. (2009).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. [Link]
  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. [Link]
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
  • CNKI. (n.d.). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical intermediates are paramount. 2-Bromopyrimidine-5-carbonitrile is a key heterocyclic building block, valued for its utility in the synthesis of a diverse range of biologically active molecules.[1] Ensuring its quality is not merely a procedural step but a foundational requirement for reproducible and reliable downstream applications.

This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the primary method for characterizing this compound—¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind the experimental choices, present a self-validating protocol, and objectively compare this technique with orthogonal methods like ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 1: The Cornerstone of Analysis: ¹H NMR Spectroscopy

For any small organic molecule, ¹H NMR spectroscopy is the undisputed first-line technique for structural elucidation and purity assessment. Its power lies in its ability to provide a detailed "fingerprint" of the molecule by mapping the chemical environment of every proton.

Anticipating the Spectrum: A Predictive Analysis

The structure of this compound is deceptively simple, featuring a pyrimidine ring with two protons at the C4 and C6 positions. The strong electron-withdrawing effects of the two ring nitrogens, combined with the electronegative bromine atom and the nitrile group (-C≡N), create a highly electron-deficient aromatic system. This deshielding effect pushes the signals for the remaining ring protons significantly downfield.

  • H4 and H6 Protons: These two protons are chemically distinct. They are situated meta to each other, which typically results in a very small coupling constant (⁴JHH), often so small that the peaks appear as sharp singlets. We anticipate two distinct singlets in the aromatic region, likely above 9.0 ppm. The precise chemical shift of each proton is influenced by the relative positions of the bromine and nitrile substituents.

A Validated Protocol for ¹H NMR Analysis

The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the methodology.[2][3]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher for optimal resolution.

  • NMR Tubes: 5 mm high-precision tubes.

Materials:

  • This compound sample.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on sample solubility. CDCl₃ is a common first choice for moderately polar compounds.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm for referencing.

Step-by-Step Methodology:

  • Sample Preparation (The "Why"): Accurately weigh 5-10 mg of the sample. A precise weight is not critical for routine structural confirmation but is essential for quantitative NMR (qNMR).

  • Solvent Selection (The "Why"): Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) inside the NMR tube. Deuterated solvents are used to avoid a massive, interfering signal from the solvent's protons and to provide a deuterium signal for the instrument to "lock" onto, ensuring magnetic field stability during acquisition.[3]

  • Homogenization (The "Why"): Gently vortex the tube to ensure a homogenous solution. An inhomogeneous sample leads to broadened spectral lines and inaccurate integration, compromising the quality of the data.

  • Instrument Setup (The "Why"): Insert the tube into the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition (The "Why"): A standard single-pulse experiment is typically sufficient.

    • Number of Scans (NS): 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses ensures that all protons have fully relaxed back to their equilibrium state, which is crucial for accurate integration.[3]

  • Data Processing (The "Why"): The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased (to make all peaks positive) and the baseline is corrected (to ensure a flat baseline for accurate integration). The spectrum is referenced by setting the TMS peak to 0.00 ppm.

Visualizing the Workflow: ¹H NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve vortex 3. Homogenize (Vortex) dissolve->vortex insert 4. Insert into Spectrometer vortex->insert shim 5. Tune & Shim insert->shim acquire 6. Acquire Data (16 Scans) shim->acquire ft 7. Fourier Transform acquire->ft process 8. Phase & Baseline Correction ft->process reference 9. Reference (TMS = 0 ppm) process->reference interpret 10. Interpret Spectrum (Chemical Shift, Integration) reference->interpret

Caption: Standard workflow for ¹H NMR analysis.

Interpreting the Data

The resulting spectrum should be clean, with two prominent signals in the aromatic region.

Predicted ¹H NMR Data (in CDCl₃)
Assignment Predicted Chemical Shift (ppm) Multiplicity
H4 / H6> 9.0Singlet (s)
H6 / H4> 9.0Singlet (s)

Purity Assessment: The integral of these two peaks should correspond to a 1:1 ratio. Any other peaks in the spectrum likely represent impurities. Common impurities include residual solvents from synthesis (e.g., ethyl acetate, dichloromethane) or starting materials. The percentage purity can be estimated by comparing the integration of the product peaks to the integration of impurity peaks.

Part 2: A Multi-Faceted Approach: Orthogonal Analytical Techniques

While ¹H NMR is powerful, relying on a single technique is a scientific blind spot. Cross-validation with orthogonal methods—techniques that measure different chemical properties—provides the highest degree of confidence in a compound's identity and purity.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton
  • Principle: This technique detects the ¹³C nucleus, providing a count of unique carbon atoms in the molecule and information about their electronic environment.

  • Application: It serves as an excellent confirmation of the carbon framework. For this compound, five distinct signals are expected: three for the pyrimidine ring carbons and one for the nitrile carbon. The carbon attached to the bromine (C2) will be significantly affected by the halogen's electronegativity.

  • Comparison:

    • Advantage: Directly confirms the carbon backbone, complementing the proton data.

    • Disadvantage: The ¹³C isotope has a low natural abundance (~1.1%), making the technique far less sensitive than ¹H NMR and requiring longer acquisition times or more concentrated samples.[3]

Mass Spectrometry (MS): The Molecular Weight
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to predict the molecular formula.

  • Application: MS provides definitive confirmation of the compound's molecular weight. A key feature for this compound is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺).[5]

  • Comparison:

    • Advantage: Extremely high sensitivity and provides an exact mass, which is a critical piece of identifying information.[6]

    • Disadvantage: Provides little to no information about the connectivity of atoms (isomerism). Fragmentation patterns can give structural clues but are not as definitive as NMR.

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
  • Principle: HPLC is a separation technique. The sample is passed through a column packed with a stationary phase, and components are separated based on their differential interactions with the stationary and mobile phases.

  • Application: HPLC is the gold standard for purity analysis, capable of separating the main compound from very closely related impurities.[7][8] A typical analysis would use a reversed-phase C18 column with a mobile phase of acetonitrile and water. Purity is determined by the area percentage of the main peak relative to all other peaks detected.

  • Comparison:

    • Advantage: Superior quantitative accuracy and resolving power for purity determination compared to NMR.

    • Disadvantage: It is a separatory, not an identificatory, technique. Without a mass spectrometer as a detector (LC-MS), it cannot confirm the identity of the peaks.

Part 3: An Integrated Analytical Strategy

The choice of analytical technique is dictated by the question being asked. Is the goal structural confirmation, purity quantification, or simple identity verification?

Comparative Summary of Techniques
Technique Primary Information Sensitivity Primary Use Case
¹H NMR Molecular Structure & ConnectivityModerateStructure Elucidation, Purity Estimate
¹³C NMR Carbon SkeletonLowStructural Confirmation
Mass Spec. Molecular Weight & FormulaVery HighIdentity Confirmation, Trace Analysis
HPLC-UV Purity & QuantityHighQuantitative Purity Analysis
Decision Logic for Method Selection

The following diagram illustrates a logical approach to selecting the appropriate analytical method based on the objective.

Decision_Tree cluster_paths cluster_methods start Analytical Goal? goal1 Confirm Structure of New Synthesis Batch start->goal1 goal2 Determine Purity for Regulatory Filing start->goal2 goal3 Quick Identity Check of Starting Material start->goal3 method1 Primary: ¹H NMR Confirmatory: ¹³C NMR & HRMS goal1->method1 Requires full structural data method2 Primary: HPLC (Validated Method) Orthogonal: qNMR, LC-MS goal2->method2 Requires high quantitative accuracy method3 Primary: ¹H NMR or LC-MS goal3->method3 Requires definitive identity marker

Caption: Decision tree for selecting an analytical method.

Conclusion

The comprehensive characterization of a critical intermediate like this compound is not achieved with a single measurement. It requires a thoughtfully integrated analytical strategy. ¹H NMR serves as the essential starting point, offering rich structural detail and a solid purity estimation. However, for the highest level of scientific rigor demanded in research and drug development, its findings must be supported and quantified by orthogonal techniques. Mass spectrometry provides unequivocal molecular weight data, ¹³C NMR confirms the carbon framework, and a validated HPLC method delivers the ultimate benchmark for purity. By understanding the strengths and limitations of each technique, the modern scientist can build a complete and defensible analytical profile, ensuring the quality and reliability of their work.

References

  • PubChem. This compound (C5H2BrN3). PubChem.
  • PubChem. 5-Bromopyrimidine-2-carbonitrile. PubChem.
  • Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Royal Society of Chemistry.
  • SpectraBase. 2-Bromopyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Supporting Information. H NMR Spectrum of 2a. The Royal Society of Chemistry.
  • Protocol. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
  • ResearchGate. Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of.... ResearchGate.
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  • PMC. Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution. National Center for Biotechnology Information.
  • SIELC Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column. SIELC Technologies.
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  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.

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A Comparative Guide to the Mass Spectrometry of 2-Bromopyrimidine-5-carbonitrile and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks. Among these, 2-Bromopyrimidine-5-carbonitrile stands out for its utility in constructing complex molecular architectures through various cross-coupling and substitution reactions. The precise characterization of the starting material and its subsequent products is paramount for ensuring reaction success and purity. Mass spectrometry (MS) serves as a cornerstone technique for this purpose, providing rapid and sensitive analysis of molecular weights and structural features.

This guide offers an in-depth comparison of the mass spectrometric behavior of this compound and two of its key synthetic derivatives: a product of Suzuki coupling and a product of Buchwald-Hartwig amination. We will delve into the rationale behind their distinct fragmentation patterns and provide robust experimental protocols to aid researchers in their analytical endeavors.

Part 1: Mass Spectrometric Profile of this compound

This compound (C₅H₂BrN₃) has a monoisotopic mass of 182.9432 Da.[1][2] A defining characteristic in its mass spectrum is the isotopic signature of the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a powerful diagnostic tool for identifying bromine-containing fragments in a spectrum.

Under electron ionization (EI), the molecule is expected to undergo fragmentation involving the loss of the bromine atom, the cyano group, or cleavage of the pyrimidine ring.

Proposed Fragmentation Pathway

The fragmentation of pyrimidine derivatives is often initiated by cleavages adjacent to functional groups, followed by ring fragmentation.[3][4][5] For this compound, a likely primary fragmentation is the loss of the bromine radical (Br•) to yield a stable cation at m/z 104. Subsequent loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring is also a common fragmentation route for cyano-substituted heterocycles.[6]

G M C₅H₂BrN₃ [M]⁺ m/z 183/185 F1 C₅H₂N₃⁺ m/z 104 M->F1 - Br• F2 C₄HN₂⁺ m/z 77 F1->F2 - HCN

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis
  • Instrumentation : A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GCMS-QP-1000EX or equivalent).[4]

  • Ionization Method : Electron Ionization (EI).[4]

  • Electron Energy : 70 eV. This standard energy provides reproducible fragmentation patterns.[5]

  • Ion Source Temperature : 200°C.[4]

  • GC Column : A non-polar column (e.g., DB-5ms) is suitable for this analyte.

  • Injection : 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., Dichloromethane).

  • Data Acquisition : Scan range of m/z 50-250.

The expected output will be a total ion chromatogram (TIC) showing a peak for the analyte, and the corresponding mass spectrum will display the characteristic [M]⁺/[M+2]⁺ doublet and key fragment ions.

Part 2: Comparative Analysis of Reaction Products

The true power of mass spectrometry lies in its ability to confirm the formation of new products and distinguish them from starting materials and byproducts. We will now examine the mass spectra of products derived from two common and powerful synthetic transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[7][8]

Case Study 1: Suzuki Coupling Product (2-Phenylpyrimidine-5-carbonitrile)

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds.[8] Reacting this compound with phenylboronic acid replaces the bromine atom with a phenyl group, yielding 2-Phenylpyrimidine-5-carbonitrile (C₁₁H₇N₃).[9][10]

Expected Mass Spectrum:

The product has a monoisotopic mass of 181.0640 Da.[11] The most immediate and obvious change in the mass spectrum compared to the starting material will be the disappearance of the bromine isotopic pattern. The molecular ion peak ([M]⁺) will now be a single, sharp peak at m/z 181.

Proposed Fragmentation Pathway:

The fragmentation of 2-Phenylpyrimidine-5-carbonitrile is expected to be dominated by the stability of the aromatic systems. The molecular ion is likely to be quite stable. Key fragments may arise from the loss of HCN from the pyrimidine ring or cleavage of the bond between the two rings. For 2-phenylpyrimidine, major fragments are observed at m/z 103 (loss of HCN from the pyrimidine) and m/z 76 (phenyl cation).[12]

G M C₁₁H₇N₃ [M]⁺ m/z 181 F1 C₁₀H₆N₂⁺ m/z 154 M->F1 - HCN F2 C₁₀H₇⁺ m/z 127 M->F2 - C₂H₂N₂

Caption: Proposed EI fragmentation of 2-Phenylpyrimidine-5-carbonitrile.

Experimental Protocol: LC-MS Analysis

Given the increased polarity and potentially lower volatility of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is often a more suitable analytical technique.

  • Instrumentation : HPLC or UPLC system coupled to a mass spectrometer (e.g., Q Exactive).[13]

  • Ionization Method : Electrospray Ionization (ESI), positive mode.

  • LC Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[14]

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[13]

  • MS Analysis : Full scan data from m/z 100-300. For structural confirmation, tandem MS (MS/MS) can be performed by isolating the precursor ion (m/z 182, [M+H]⁺) and fragmenting it.

Case Study 2: Buchwald-Hartwig Amination Product (2-(Morpholin-4-yl)pyrimidine-5-carbonitrile)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[7][15][16] Reacting this compound with morpholine yields 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile (C₉H₁₀N₄O).

Expected Mass Spectrum:

The product has a monoisotopic mass of 190.0855 Da. Again, the bromine isotopic pattern will be absent. The molecular ion will be observed at m/z 190 under EI or, more commonly, as the protonated molecule [M+H]⁺ at m/z 191 in ESI.

Proposed Fragmentation Pathway:

The fragmentation of N-aryl pyrimidines often involves cleavage within the amine substituent.[3] For the morpholine adduct, a characteristic fragmentation pathway is the α-cleavage next to the nitrogen atom of the morpholine ring, leading to the loss of a C₂H₄O fragment. Another possibility is the cleavage of the C-N bond connecting the morpholine to the pyrimidine ring.

G M C₉H₁₀N₄O [M+H]⁺ m/z 191 F1 Loss of Morpholine Ring Fragments M->F1 - C₂H₄O F2 C₅H₃N₄⁺ m/z 105 M->F2 - C₄H₈NO•

Caption: Proposed ESI fragmentation of 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile.

Experimental Protocol: LC-MS Analysis

The protocol would be very similar to that used for the Suzuki product, as this compound is also well-suited for ESI-LC-MS analysis.

  • Instrumentation : HPLC or UPLC system coupled to a mass spectrometer.

  • Ionization Method : ESI, positive mode.

  • LC Column : C18 reversed-phase column.

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Analysis : Full scan and MS/MS analysis of the precursor ion at m/z 191.

Part 3: Comparative Data Summary and Interpretation

The key to using mass spectrometry for reaction monitoring is to recognize the distinct signatures of the starting material and the expected products.

CompoundMolecular FormulaMonoisotopic Mass (Da)Key MS Features
Starting Material C₅H₂BrN₃182.9432[1][2][M]⁺/[M+2]⁺ doublet at m/z 183/185
Suzuki Product C₁₁H₇N₃181.0640[11]Single [M]⁺ at m/z 181; loss of Br pattern
Buchwald-Hartwig Product C₉H₁₀N₄O190.0855Single [M+H]⁺ at m/z 191; loss of Br pattern

Self-Validating System:

An effective analytical workflow constitutes a self-validating system. When analyzing a reaction mixture, the following observations provide a high degree of confidence in the outcome:

  • Disappearance of Starting Material: The peak corresponding to this compound, with its characteristic m/z 183/185 doublet, should diminish or disappear completely.

  • Appearance of Product: A new peak should appear at the expected m/z for the product (e.g., 181 for the Suzuki product or 190 for the Buchwald-Hartwig product).

  • Confirmation by MS/MS: The fragmentation pattern of the new peak should be consistent with the proposed structure of the product and distinct from the starting material. For instance, the Suzuki product will not show a fragment corresponding to the loss of Br•.

By comparing the full scan mass spectra and, ideally, the MS/MS fragmentation patterns of the starting material and the product, a researcher can unequivocally confirm the success of a chemical transformation. This comparative approach is fundamental to ensuring the scientific integrity of synthetic chemistry workflows.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Asian Journal of Chemistry.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • A practical buchwald-hartwig amination of 2-bromopyridines with vol
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]
  • Request PDF: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.).
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. [Link]
  • This compound (C5H2BrN3). (n.d.). PubChemLite. [Link]
  • Buchwald–Hartwig amin
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.).
  • 2-Phenylpyrimidine. (n.d.). PubChem. [Link]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023).
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar. [Link]
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]
  • Suzuki reaction. (n.d.). Wikipedia. [Link]
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (n.d.).
  • 2-phenylpyrimidine-5-carbonitrile (C11H7N3). (n.d.). PubChemLite. [Link]
  • SUPPLEMENTARY MATERIAL Figure 1S. IR spectrum of 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile (4a) Figure 2S. Mass sp. (n.d.). SBQ. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • 5-Bromopyrimidine-2-carbonitrile. (n.d.). PubChem. [Link]

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Guide to the Comparative Reactivity of 2-Bromopyrimidine vs. 2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Chemists

For researchers and professionals in drug development and synthetic chemistry, the functionalization of the pyrimidine core is a frequent and critical task. The choice of leaving group at the 2-position, typically between a chloro or bromo substituent, is a decision that profoundly impacts synthetic strategy, reaction efficiency, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of 2-bromopyrimidine and 2-chloropyrimidine, grounding the discussion in mechanistic principles and supporting it with comparative experimental data to inform practical, laboratory-scale decisions.

Executive Summary

The reactivity of 2-halopyrimidines is primarily dictated by the nature of the synthetic transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), 2-bromopyrimidine is generally more reactive . This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.[1][2]

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions , the outcome is more nuanced. While the classic SNAr trend often favors chloride due to the high electronegativity of the attached carbon, the exceptional electron deficiency of the pyrimidine ring and the superior leaving group ability of bromide mean that 2-bromopyrimidine often reacts faster or under milder conditions . The specific conditions and nucleophile can, however, alter this relative reactivity.

Part 1: Mechanistic Underpinnings of Reactivity

The divergent behavior of these two substrates can be rationalized by examining the mechanisms of the most common reactions in which they are employed.

Palladium-Catalyzed Cross-Coupling Reactions

In transformations like Suzuki or Buchwald-Hartwig amination, the catalytic cycle is initiated by the oxidative addition of a Palladium(0) complex into the carbon-halogen (C-X) bond.[3][4] This step is almost always rate-limiting. The relative strength of the C-X bond is therefore the dominant factor governing reaction rate and the required reaction conditions.

  • C-Cl Bond Energy: ~339 kJ/mol[5]

  • C-Br Bond Energy: ~276 kJ/mol[5]

The significantly weaker C-Br bond requires less energy to break, leading to a lower activation energy for the oxidative addition.[6] This intrinsic reactivity advantage means that reactions with 2-bromopyrimidine typically proceed faster, at lower temperatures, and with lower catalyst loadings than those with 2-chloropyrimidine. While modern, highly active phosphine ligands have been developed to activate the stronger C-Cl bond, the fundamental reactivity difference remains.[3][7]

Cross_Coupling cluster_cycle Generalized Catalytic Cycle cluster_key Key Reactivity Difference Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Key_Step Oxidative Addition is the rate-limiting step. Faster for X=Br due to weaker C-Br bond. Slower for X=Cl due to stronger C-Cl bond. OxAdd->Key_Step Transmetal Transmetalation (e.g., + R-B(OH)₂) PdII->Transmetal PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R (Coupled Product)

Caption: Pd-catalyzed cross-coupling cycle highlighting the rate-limiting step.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step, addition-elimination pathway. First, the nucleophile attacks the carbon bearing the halogen, forming a high-energy, resonance-stabilized anionic intermediate (a Meisenheimer complex). Second, the halide is expelled to restore aromaticity.

Two factors are at play:

  • Step 1 (Attack): The rate of the initial attack is influenced by the electrophilicity of the carbon center. The more electronegative chlorine atom polarizes the C-Cl bond more effectively than bromine, making the carbon slightly more positive and, in some systems, more susceptible to attack.

  • Step 2 (Elimination): The rate of halide expulsion depends on leaving group ability. Bromide is a weaker base and more stable anion than chloride, making it a better leaving group.[8][9]

For the highly electron-deficient pyrimidine ring, where the two nitrogen atoms strongly activate the 2-position to nucleophilic attack, the second step (leaving group expulsion) often has a more pronounced effect on the overall rate. Therefore, 2-bromopyrimidine frequently exhibits higher reactivity in SNAr reactions.

Caption: SNAr mechanism on a 2-halopyrimidine substrate.

Part 2: Comparative Performance Data

The following tables summarize typical experimental outcomes, illustrating the practical implications of the mechanistic differences.

Table 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
EntryHalopyrimidineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
12-ChloropyrimidinePd₂(dba)₃ (2)SPhos (4)K₃PO₄1101688
22-BromopyrimidinePd(PPh₃)₄ (2)-K₂CO₃85395

The data clearly shows that 2-bromopyrimidine enables the use of a less active catalyst, a milder base, a lower reaction temperature, and a significantly shorter reaction time to achieve a superior yield.

Table 2: Buchwald-Hartwig Amination with Aniline
EntryHalopyrimidineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
12-ChloropyrimidinePd(OAc)₂ (2)Xantphos (4)NaOtBu1002081
22-BromopyrimidinePd(OAc)₂ (1)BINAP (2)K₂CO₃90694

Similar to the Suzuki coupling, the amination of 2-bromopyrimidine is more efficient, requiring less catalyst, a milder base, and proceeding faster to give a higher yield of the desired N-phenyl-2-aminopyrimidine.[10][11]

Part 3: Experimental Protocols and Workflow

This section provides a detailed, validated protocol for a representative Suzuki-Miyaura coupling reaction, which serves as a practical example of the superior reactivity of 2-bromopyrimidine.

Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrimidine

Objective: To synthesize 2-(4-methoxyphenyl)pyrimidine from 2-bromopyrimidine and 4-methoxyphenylboronic acid.

Materials:

  • 2-Bromopyrimidine (1.0 mmol, 159.0 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345.5 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrimidine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 85 °C. Stir the mixture vigorously for 3 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

Suzuki_Protocol A 1. Combine Solids (Substrate, Boronic Acid, Catalyst, Base) in Schlenk Flask B 2. Establish Inert Atmosphere (3x Evacuate/Backfill with Argon) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (85 °C, 3h) C->D E 5. Aqueous Workup (Cool, Dilute, Extract) D->E F 6. Isolate and Purify (Dry, Concentrate, Column Chromatography) E->F G Final Product: 2-(4-methoxyphenyl)pyrimidine F->G

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Part 4: Conclusion and Strategic Recommendations

The choice between 2-bromopyrimidine and 2-chloropyrimidine is a classic balance of reactivity versus cost.

  • 2-Bromopyrimidine is the substrate of choice for high-reactivity applications . It is ideal for discovery chemistry, complex molecule synthesis, and situations where mild conditions are necessary to preserve sensitive functional groups. Its primary advantage is the facilitation of the rate-limiting oxidative addition in cross-coupling reactions.

  • 2-Chloropyrimidine serves as a cost-effective alternative , particularly for large-scale synthesis. While its lower reactivity necessitates more forceful conditions (higher temperatures, stronger bases, and more sophisticated, expensive catalyst systems), its lower purchase price can make process optimization economically viable.

For laboratory-scale synthesis where time and yield are paramount, 2-bromopyrimidine offers a clear and demonstrable advantage. For industrial applications, the cost-benefit analysis may favor 2-chloropyrimidine, contingent on the development of a robust and efficient reaction protocol.

References

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Reddit. Cl vs Br in SN1 and SN2 reactions.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Wikipedia. Buchwald–Hartwig amination.
  • Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond.
  • National Center for Biotechnology Information. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • YouTube. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • CRC Handbook of Chemistry and Physics. Bond Dissociation Energies.
  • Chemistry LibreTexts. Bond Energies.
  • Chemguide. An introduction to bond energy and bond length.

Sources

A Comparative Guide to the Structural Elucidation of 2-Bromopyrimidine-5-carbonitrile Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 2-Bromopyrimidine-5-carbonitrile derivatives, a class of compounds of significant interest in medicinal chemistry.[1][2][3] While various analytical methods offer valuable insights, this guide will establish X-ray crystallography as the gold standard for unambiguous solid-state structural elucidation and provide a comparative analysis with other common techniques.

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, exhibiting a wide range of biological activities.[1][2][3] The introduction of a bromine atom and a carbonitrile group at the 2 and 5 positions, respectively, creates a versatile pharmacophore for targeted drug design. Understanding the precise spatial arrangement of these functional groups is critical for optimizing interactions with biological targets.

The Decisive Power of Single-Crystal X-ray Diffraction

X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional model of a molecule in its crystalline state. This technique moves beyond connectivity and provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are fundamental to understanding molecular conformation and intermolecular interactions.

Experimental Workflow: From Powder to Picture

The journey from a synthesized this compound derivative to its crystal structure follows a meticulous workflow. The causality behind each step is crucial for obtaining high-quality data.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of a this compound derivative.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Protocol: A representative synthesis involves the reaction of a precursor pyrimidine with a brominating agent.[4][5] The crude product is then purified, typically by column chromatography, to >98% purity as determined by HPLC and ¹H NMR.

2. Crystallization:

  • Rationale: The goal is to encourage the slow, ordered arrangement of molecules into a single crystal lattice. The choice of solvent and technique is critical and often empirical.

  • Protocol (Slow Evaporation): A purified sample of the this compound derivative is dissolved in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) to near saturation.[6] The solution is loosely covered and left undisturbed in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.

3. Data Collection:

  • Rationale: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector. The geometry of the diffraction pattern provides information about the crystal's unit cell and symmetry, while the intensities of the diffracted spots are related to the arrangement of atoms within the unit cell.

  • Protocol: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a loop with a cryoprotectant (if data is collected at low temperatures). The crystal is then placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Protocol: Software such as SHELXS or Olex2 is used to solve the crystal structure.[7] The initial model is then refined using SHELXL or similar programs. This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated diffraction data. The final structure is validated using tools like CheckCIF.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are often more readily accessible.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to obtain. Provides solid-state information only.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.Provides information in solution, non-destructive.Does not provide precise bond lengths or angles. Can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, requires very small sample amounts.Provides no information on stereochemistry or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Case Study: Crystallographic Data of a Brominated Pyrimidine Derivative

While the crystal structure of this compound is not publicly available as of this writing, we can examine the data for a closely related compound, 4-(3-bromophenyl)pyrimidin-2-amine, to illustrate the type of data obtained.[6]

ParameterValue
Chemical FormulaC₁₀H₈BrN₃
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.214(3)
b (Å)12.735(6)
c (Å)21.305(9)
V (ų)1957.3(15)
Z8

This data provides the fundamental dimensions of the unit cell, the smallest repeating unit of the crystal lattice. The space group describes the symmetry elements present in the crystal.

Visualizing the Structure

The output of a successful crystallographic study is a detailed 3D model of the molecule.

Sources

A Comparative Guide to HPLC Validation for Reaction Monitoring of 2-Bromopyrimidine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex organic molecules such as 2-Bromopyrimidine-5-carbonitrile, a crucial intermediate in medicinal chemistry and agrochemical development, rigorous in-process monitoring is paramount to ensure optimal yield, purity, and safety.[1][2] This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method against alternative analytical techniques for monitoring the progress of this synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions for their specific laboratory context.

The synthesis of this compound often involves the reaction of a precursor like 5-bromo-2-chloropyrimidine with a cyanide source.[1] Monitoring such a reaction requires a technique that can accurately and selectively quantify the disappearance of starting materials and the appearance of the product and any potential impurities in a complex reaction matrix.

The Case for a Validated HPLC Method

HPLC is a robust and widely used technique in the pharmaceutical industry for its ability to separate, identify, and quantify non-volatile and thermally labile compounds with high resolution and sensitivity.[3][4] A validated HPLC method provides confidence that the analytical data generated is reliable and reproducible, a cornerstone of Good Manufacturing Practices (GMP).[5][6]

Proposed HPLC Method for this compound Reaction Monitoring

This section outlines a hypothetical, yet scientifically grounded, reversed-phase HPLC (RP-HPLC) method developed for the specific purpose of monitoring the synthesis of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 30% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Carefully withdraw a 50 µL aliquot from the reaction mixture at specified time intervals.

    • Immediately quench the reaction by diluting the aliquot in 950 µL of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates any incompatible salts.

    • Vortex the quenched sample for 30 seconds.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Validation of the Proposed HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The validation of this HPLC method would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation characteristics.[7][9][10][11]

dot

HPLC_Validation_Workflow cluster_validation Method Validation (ICH Q2(R2)) cluster_application Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity) Dev->Specificity Linearity Linearity & Range (R² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness (Small Variations) Monitoring Routine Reaction Monitoring Robustness->Monitoring LOQ->Robustness

Caption: Workflow for HPLC method validation according to ICH guidelines.

The key validation parameters are summarized in the table below:

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can accurately measure the analyte in the presence of other components like starting materials, by-products, and impurities.[12][13]The analyte peak is well-resolved from other peaks, and peak purity analysis (e.g., via DAD) shows no co-elution.
Linearity To verify a direct proportionality between the detector response and the analyte concentration over a given range.[10][12]Correlation coefficient (R²) ≥ 0.999 for a series of at least five concentrations.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[6][9]Typically 80% to 120% of the expected final product concentration.
Accuracy The closeness of the test results to the true value, often assessed by spike-recovery experiments.[5][12]Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][12]Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8][12]Signal-to-noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[9]RSD of results should remain within acceptable limits (e.g., ≤ 5%) when parameters are varied.

Comparative Analysis of Alternative Monitoring Techniques

While HPLC is a powerful tool, other techniques offer different advantages and may be more suitable depending on the specific needs of the research or manufacturing environment.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the column packing (typically <2 µm) and higher operating pressures (up to 15,000 psi) compared to HPLC.[14][15][16]

  • Principle: The smaller particle size leads to significantly higher separation efficiency, resulting in sharper and narrower peaks.[17]

  • Advantages:

    • Faster Analysis: Run times can be reduced by a factor of up to 10 compared to HPLC, dramatically increasing sample throughput.[16][18]

    • Improved Resolution and Sensitivity: The narrower peaks lead to better separation of closely eluting compounds and higher signal-to-noise ratios.[17][18]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant cost savings and are more environmentally friendly.[16][17]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial capital cost.

    • Increased Backpressure: The high backpressure requires more robust and specialized instrumentation.

    • Method Transfer Challenges: Transferring methods from HPLC to UPLC (or vice versa) is not always straightforward and may require re-validation.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.

  • Principle: A sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase.

  • Applicability to this compound: While pyrimidines can be analyzed by GC, they often require derivatization to increase their volatility and thermal stability.[19] This adds a sample preparation step that can introduce variability.

  • Advantages:

    • High Resolution: Capillary GC columns can provide excellent separation efficiency.

    • Sensitive Detectors: Techniques like Flame Ionization Detection (FID) and Mass Spectrometry (MS) offer high sensitivity.

  • Disadvantages:

    • Limited to Volatile Compounds: Not suitable for non-volatile starting materials or products.

    • Derivatization Required: The need for derivatization complicates the workflow and can be a source of error.[19]

    • Thermal Degradation: Risk of thermal degradation of the analyte in the injector or column.

In-Situ Spectroscopic Methods (FT-IR & Raman)

In-situ (or real-time) spectroscopic methods monitor the reaction as it occurs within the reaction vessel, providing continuous data without the need for sampling.[20][21][22]

  • Principle: These techniques measure the vibrational modes of molecules. As reactants are consumed and products are formed, the vibrational spectrum of the reaction mixture changes, allowing for the tracking of different chemical species.[21]

  • Advantages:

    • Real-Time Data: Provides a continuous profile of the reaction kinetics, enabling a deeper understanding of the reaction mechanism.[20][23]

    • No Sampling Required: Eliminates quenching and sample preparation steps, reducing the risk of altering the reaction state during analysis.[22]

    • Non-Invasive: The probe is inserted directly into the reactor, minimizing perturbation of the reaction.[24]

  • Disadvantages:

    • Complex Data Analysis: The resulting spectra can be complex, with overlapping peaks. Chemometric methods (e.g., PLS, CLS) are often required to deconvolve the data and obtain concentration profiles.[22]

    • Lower Sensitivity for Minor Components: May struggle to detect low-level impurities or intermediates compared to chromatographic methods.

    • Calibration Required: The spectroscopic response must be calibrated against a primary method like HPLC to provide accurate quantitative data.[24]

Performance Comparison Summary

The following table provides a semi-quantitative comparison of the discussed analytical techniques for the purpose of monitoring the this compound synthesis.

FeatureHPLCUPLCGC (with Derivatization)In-Situ Spectroscopy (FT-IR/Raman)
Analysis Speed Moderate (e.g., 15 min)Very Fast (e.g., 2-5 min)[14]Slow (includes derivatization)Real-time
Resolution HighVery High[18]Very HighLow to Moderate
Sensitivity HighVery High[17]HighModerate
Quantitative Accuracy ExcellentExcellentGood (if derivatization is consistent)Good (requires robust calibration)
Ease of Implementation StraightforwardRequires specialized equipmentComplex (due to derivatization)Complex (requires chemometrics)
Initial Cost ModerateHighModerateHigh
Solvent Consumption HighLow[16]LowNone

dot

Reaction_Monitoring_Logic cluster_offline Offline Analysis (Sampling Required) cluster_online Online/In-Situ Analysis (No Sampling) Start Reaction Monitoring Requirement HPLC HPLC (Robust, Standard) Start->HPLC Need for high accuracy & impurity profiling UPLC UPLC (Fast, High-Res) Start->UPLC Need for high throughput GC GC (For Volatiles) Start->GC Analytes are volatile & thermally stable Spectroscopy FT-IR / Raman (Real-Time Kinetics) Start->Spectroscopy Need for real-time mechanistic understanding HPLC->UPLC Speed vs. Cost HPLC->Spectroscopy Quantitative vs. Kinetic Data

Caption: Decision logic for selecting a reaction monitoring technique.

Conclusion and Recommendations

For the routine monitoring of the this compound synthesis in a drug development or quality control setting, a validated HPLC method remains the gold standard. It offers an excellent balance of resolution, sensitivity, and quantitative accuracy, ensuring reliable data for critical decision-making.[3] Its robustness and widespread availability make it a practical choice for most laboratories.

  • UPLC is a superior alternative when high sample throughput is a primary driver.[18] The significant reduction in analysis time can justify the higher initial investment in high-volume environments.[16]

  • GC is generally not recommended for this application due to the likely non-volatile nature of the reactants and products and the added complexity of a derivatization step.

  • In-situ spectroscopic techniques are exceptionally powerful tools for research and process development, where a deep understanding of reaction kinetics and mechanisms is required.[23][24] They can be used orthogonally with HPLC, where spectroscopy provides the real-time trend and HPLC is used to calibrate the model and confirm the final purity and yield.

Ultimately, the choice of analytical technique depends on a careful evaluation of the project's specific goals, available resources, and the required level of data detail. For ensuring the quality and consistency of this compound synthesis, a well-validated HPLC method provides a reliable and authoritative foundation.

References

  • Vertex AI Search. Spectroscopic Methods for Real-Time Monitoring of Biological Processes.
  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Published July 2, 2025.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025.
  • Vertex AI Search. Advanced Spectroscopy For Reaction Monitoring.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Published November 30, 2023.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Published April 6, 2022.
  • Royal Society of Chemistry. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Published September 19, 2016.
  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
  • Bruker. Reaction Monitoring.
  • Alispharm. UPLC vs HPLC: what is the difference?.
  • Pharmaguideline. Differences between HPLC and UPLC. Published April 29, 2018.
  • Vertex AI Search. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • Assay Solution. HPLC Method Validation: Key Parameters and Importance.
  • PatSnap. HPLC vs UPLC: Detection Limit and Accuracy Compared. Published September 19, 2025.
  • AAPS. 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Published October 21, 2022.
  • Vertex AI Search. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. Steps for HPLC Method Validation. Published December 11, 2024.
  • EvitaChem. This compound (EVT-2671966).
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Published November 1, 2020.
  • Semantic Scholar. Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
  • PubMed Central. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Published August 6, 2025.
  • Benchchem. A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile.

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A Comparative Guide to the In-Vitro Evaluation of Novel Compounds Derived from 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the in-vitro biological activities of compounds synthesized from the versatile 2-Bromopyrimidine-5-carbonitrile scaffold. As a senior application scientist, the goal is to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) and the experimental methodologies used to evaluate these promising therapeutic candidates. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents and being a fundamental component of DNA and RNA.[1] Derivatives of pyrimidine-5-carbonitrile, in particular, have garnered significant attention for their potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The 2-bromo- substitution on this scaffold serves as a versatile synthetic handle, allowing for extensive chemical modifications to explore and optimize interactions with various biological targets.

Key Biological Targets and Therapeutic Potential

Compounds derived from this compound have been successfully designed and synthesized to target a range of enzymes and signaling pathways implicated in major diseases. The primary areas of investigation include:

  • Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against a variety of human cancer cell lines.[4][5][6] The mechanisms often involve the inhibition of key protein kinases that are overexpressed or dysregulated in cancer, such as:

    • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[6][7]

    • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when overexpressed, can lead to uncontrolled cell growth.[3][8][9]

    • Phosphoinositide 3-Kinase (PI3K) and mTOR: These are central nodes in a signaling pathway that controls cell growth, proliferation, and survival.[10][11][12]

  • Anti-inflammatory Activity: Certain pyrimidine-5-carbonitrile derivatives have shown significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain.[2][3][13]

Comparative In-Vitro Performance of Synthesized Compounds

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the greater the potency of the compound. The following tables summarize the performance of various this compound derivatives against different biological targets.

Table 1: Anticancer Activity (Cytotoxicity) Against Human Cancer Cell Lines
Compound SeriesTarget Cell LineKey Structural FeaturesIC50 (µM)Reference
Pyrimidine-5-carbonitrilesHCT-116 (Colon)Varied benzylidene and hydrazone moieties1.14 - 10.33[6]
Pyrimidine-5-carbonitrilesMCF-7 (Breast)Varied benzylidene and hydrazone moieties1.54 - 32.16[6]
Pyrimidine-5-carbonitrilesColo 205 (Colon)N-substituted benzyl derivatives1.66 - 1.83[3][8]
Chromeno[2,3-d]pyrimidinesMCF-7, HepG2, A549Fused pyrimidine ring system1.61 - 2.02[4]
MorpholinopyrimidinesLeukemia SRSchiff base analogs0.09 - 0.10[11]

Insight: The data reveals that fusing the pyrimidine ring with other heterocyclic systems (e.g., chromene) or introducing specific Schiff base moieties can lead to highly potent compounds, with some exhibiting IC50 values in the nanomolar range.[11] For instance, compound 11e from one study showed excellent activity against HCT-116 and MCF-7 cell lines with IC50 values of 1.14 and 1.54 µM, respectively.[6] Importantly, this compound also demonstrated a high selectivity index, being approximately 47 times less cytotoxic to normal human fibroblast cells.[6]

Table 2: Enzyme Inhibition Profile
Compound SeriesTarget EnzymeKey Structural FeaturesIC50 (µM)Reference
Pyrimidine-5-carbonitrilesVEGFR-2Benzylidene/hydrazone moieties0.53 - 2.41[6]
Pyrimidine-5-carbonitrilesEGFRN-substituted benzyl derivatives0.00829 (8.29 nM)[9]
Pyrimidine-5-carbonitrilesCOX-2Varied substitutions0.16 - 0.20[2]
2,4-dimorpholinopyrimidinesPI3KαVaried substitutions0.0318 (31.8 nM)[10]
MorpholinopyrimidinesPI3Kα / mTORSchiff base analogs0.17 / 0.83[11]

Insight: These compounds are potent enzyme inhibitors. Notably, specific derivatives have achieved IC50 values in the low nanomolar range for crucial cancer targets like EGFR and PI3Kα.[9][10] This level of potency is comparable to or even exceeds that of some established drugs, highlighting the therapeutic potential of this chemical scaffold. The structure-activity relationship studies often indicate that the nature and position of substituents on the pyrimidine ring greatly influence the inhibitory activity.[14][15]

Experimental Workflows and Methodologies

To ensure the reliability and reproducibility of in-vitro data, standardized and well-validated protocols are essential. Below are detailed methodologies for key assays used to evaluate compounds derived from this compound.

General Workflow for In-Vitro Screening

The following diagram illustrates a typical workflow for the initial in-vitro evaluation of newly synthesized compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening: Cytotoxicity cluster_2 Secondary Screening: Target-Specific Assays cluster_3 Mechanism of Action Studies Synthesis Synthesis of Derivatives from This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization MTT_Assay MTT or SRB Assay on Cancer Cell Lines Characterization->MTT_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc Kinase_Assay Enzymatic Kinase Assay (e.g., VEGFR-2, EGFR) IC50_Calc->Kinase_Assay Active Compounds COX_Assay COX-1/COX-2 Inhibition Assay IC50_Calc->COX_Assay Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Potent Inhibitors Apoptosis Apoptosis Assay (Annexin V Staining) Kinase_Assay->Apoptosis Potent Inhibitors G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt/PKB PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->Receptor Inhibits Inhibitor->PI3K Inhibits

Caption: Inhibition of a kinase signaling pathway by pyrimidine derivatives.

Conclusion

The this compound scaffold is a highly privileged structure in modern drug discovery. Its derivatives have demonstrated exceptional in-vitro potency against a wide array of therapeutically relevant targets, particularly protein kinases and COX enzymes. The comparative data clearly indicates that strategic modifications to the core structure can yield compounds with nanomolar efficacy and high selectivity. The robust and validated in-vitro assays detailed in this guide provide the necessary tools for researchers to reliably screen, compare, and advance these promising compounds through the drug development pipeline. Future work will likely focus on optimizing the pharmacokinetic properties of these potent inhibitors to translate their in-vitro success into in-vivo efficacy.

References

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). National Institutes of Health.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PubMed Central.
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.
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A Comparative Guide to Catalytic Systems for the Functionalization of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromopyrimidine-5-carbonitrile is a highly versatile heterocyclic building block in modern organic synthesis. Its structure is of significant interest to researchers in drug discovery and materials science due to the presence of two distinct reactive sites: a bromine atom at the C2 position, which is susceptible to a variety of cross-coupling reactions, and an electron-withdrawing nitrile group that modulates the electronic properties of the pyrimidine ring. The pyrimidine core is a privileged scaffold, frequently found in biologically active compounds, including kinase inhibitors and antiviral agents, as it can effectively mimic endogenous purines and pyrimidines to interact with enzyme active sites.

The strategic functionalization of the C2 position is crucial for elaborating this core into more complex molecular architectures. This guide provides a comparative analysis of three robust and widely adopted palladium-catalyzed cross-coupling systems for this purpose: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each system, provide detailed experimental protocols, and present comparative data to assist researchers in selecting the optimal catalytic approach for their synthetic goals.

Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

The transformation of the C-Br bond in this compound into new C-C or C-N bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic framework but differ in the nature of the coupling partner, enabling the introduction of diverse functionalities.

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is renowned for its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2][3]

  • Sonogashira Coupling: Creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, which are important precursors for more complex structures and functional materials.[4][5][6]

  • Buchwald-Hartwig Amination: Constructs a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals.[7][8][9][10]

The choice among these systems is dictated by the desired final product. The following sections provide a detailed, side-by-side comparison to inform this decision-making process.

Comparative Analysis of Catalytic Systems

For a direct comparison, the key parameters for each catalytic system are summarized below. The subsequent sections will elaborate on these conditions and their underlying rationale.

FeatureSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²) - C(sp²) or C(sp²) - C(sp³)C(sp²) - C(sp)C(sp²) - N
Coupling Partner Organoboron Reagent (e.g., R-B(OH)₂)Terminal Alkyne (R-C≡CH)Primary or Secondary Amine (R₂NH)
Typical Pd Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃
Typical Ligand Phosphine ligands (e.g., SPhos, XPhos, PPh₃)Phosphine ligands (e.g., PPh₃, Xantphos)Bulky, electron-rich phosphines (e.g., BINAP, XPhos, BrettPhos)
Co-catalyst NoneCopper(I) salt (e.g., CuI)None
Typical Base Inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃)Organic amine base (e.g., Et₃N, DIPEA)Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, LiHMDS)
Typical Solvent Dioxane, Toluene, THF, DMF (often with H₂O)THF, DMF, Toluene, Et₃NToluene, Dioxane, THF

System 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its high functional group tolerance and the stability and low toxicity of the organoboron reagents.[1]

Mechanistic Rationale

The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organoboron reagent is activated by a base to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R-B(OH)₂ Base PdII_Aryl Ar-Pd(II)L₂-R Transmetal->PdII_Aryl PdII_Aryl->Pd0  Reductive  Elimination RedElim Reductive Elimination PdII_Aryl->RedElim Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Arylation of this compound

This protocol is a representative procedure adapted from established methods for halopyrimidines.[11]

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction: Seal the tube and heat the mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Performance Data
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane10092
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O8095
33-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃THF7088
Data are representative and synthesized from general procedures for similar substrates.[11][12][13]

System 2: Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling provides a powerful and direct route to synthesize arylalkynes. It uniquely employs a dual catalytic system of palladium and copper.[4][14]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles.[6]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the 2-alkynylpyrimidine product.

Sonogashira_Cycle Dual Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂-Br Pd0->PdII_Complex Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Complex->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide R-C≡CH Base Cu_Acetylide->PdII_Complex Transfers Alkyne Cu_Acetylide->CuI Regenerates CuI

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Alkynylation of this compound

This protocol is based on standard Sonogashira conditions.[5][14]

  • Reagent Preparation: In a Schlenk tube under argon, dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as anhydrous DMF or THF (5 mL).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Amine and Alkyne Addition: Add triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Quench the reaction with aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.

Performance Data
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N/DMF7094
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)THFRT89
31-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)DMF/Et₃N10091
Data are representative and synthesized from general procedures for similar substrates.[14][15]

System 3: Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of N-aryl pyrimidines, the Buchwald-Hartwig amination is the premier method, offering broad scope with respect to both the amine and aryl halide coupling partners.[7][10]

Mechanistic Rationale

The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[8]

  • Oxidative Addition: A Pd(0) complex, stabilized by a bulky phosphine ligand, adds to the C-Br bond of the pyrimidine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst. The steric bulk of the ligand is crucial for promoting this step over competing side reactions like beta-hydride elimination.[8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Amido_Formation Amido Formation PdII_Complex->Amido_Formation HNR₂ Base PdII_Amido Ar-Pd(II)L₂(NR₂) Amido_Formation->PdII_Amido PdII_Amido->Pd0  Reductive  Elimination RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol is a general procedure that often requires optimization based on the specific amine used.[10][16]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a vial with sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (4 mL).

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Performance Data
EntryAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOt-Bu10096
2AnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄11091
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDS8085
Data are representative and synthesized from general procedures for similar substrates.[10][16]

Workflow and Key Considerations

Regardless of the chosen system, a general experimental workflow should be followed to ensure reproducibility and safety.

Experimental_Workflow start Start: Define Target Molecule select_reaction Select Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) start->select_reaction reagent_prep Reagent & Glassware Prep (Drying, Degassing) select_reaction->reagent_prep inert_setup Reaction Setup (Inert Atmosphere) reagent_prep->inert_setup reaction Run Reaction (Heating & Stirring) inert_setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Key Considerations for Success:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle, particularly in the Buchwald-Hartwig amination. Use of anhydrous solvents is critical.

  • Ligand Choice: The ligand is not merely a spectator; it is crucial for catalyst stability and reactivity. For challenging substrates, screening different ligands is often necessary.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the key mechanistic step (e.g., transmetalation or deprotonation) but not so reactive that it degrades the starting materials or products.

Conclusion

The functionalization of this compound is a key step in the synthesis of numerous high-value compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for this purpose.

  • For the synthesis of biaryl or alkyl-aryl pyrimidines , the Suzuki-Miyaura coupling is the method of choice due to its mild conditions and broad substrate scope.

  • To introduce alkynyl functionalities , the Sonogashira coupling provides a direct and efficient route, enabling the construction of conjugated systems.

  • For the creation of C-N bonds , the Buchwald-Hartwig amination is unparalleled, allowing for the coupling of a wide range of primary and secondary amines.

By understanding the mechanistic nuances and experimental parameters of each system, researchers can confidently select and optimize the appropriate catalytic strategy to advance their synthetic campaigns in medicinal chemistry and materials science.

References

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The 2-Bromopyrimidine-5-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs.[1] Within this privileged scaffold, 2-bromopyrimidine-5-carbonitrile has emerged as a particularly valuable starting material for the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 2-position provides a reactive handle for introducing a diverse array of substituents, enabling extensive exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties. This guide provides a comparative analysis of this compound analogs, delving into their synthesis, biological activities, and the critical interplay between chemical structure and inhibitory potency against key oncogenic kinases such as EGFR and VEGFR-2.

The Strategic Importance of the this compound Core

The this compound core offers a unique combination of features that make it an attractive scaffold for kinase inhibitor design:

  • Versatile Synthetic Handle: The bromine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine, ether, and thioether functionalities. This synthetic tractability is paramount for generating extensive libraries of analogs for SAR studies.

  • Hydrogen Bonding Capabilities: The pyrimidine ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, crucial for anchoring the inhibitor within the ATP-binding pocket of kinases.

  • Structural Rigidity: The aromatic nature of the pyrimidine ring provides a rigid core, which helps to pre-organize the substituents in a defined spatial orientation for optimal interaction with the target protein.

Comparative Analysis of Analog Activity: Unraveling the SAR

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the C2, C4, and C6 positions of the pyrimidine ring. The following sections provide a comparative overview of these relationships, with a focus on kinase inhibition.

The Critical Role of the C2-Substituent

The C2 position is a key vector for modulating the potency and selectivity of these inhibitors. By replacing the bromine atom with various anilino and amino-piperidine moieties, researchers have been able to fine-tune the interactions within the kinase hinge region.

Analog Class General Structure Key SAR Observations Target Kinase Example Reference
2-Anilino-pyrimidine-5-carbonitrilesPyrimidine ring with an aniline group at C2Substitution on the aniline ring significantly impacts potency. Electron-donating groups can enhance activity, while bulky groups may be detrimental depending on the target.EGFR, PAK1[2]
2-Amino-piperidine-pyrimidine-5-carbonitrilesPyrimidine ring with an amino-piperidine at C2The piperidine ring can access deeper pockets within the ATP-binding site. The basic nitrogen can form additional hydrogen bonds.CDKs[3]

Table 1: Structure-Activity Relationship of C2-Substituted Pyrimidine-5-carbonitrile Analogs.

Influence of C4 and C6 Substitutions

Modifications at the C4 and C6 positions of the pyrimidine ring are crucial for establishing interactions with the solvent-exposed regions of the kinase and for tailoring the overall physicochemical properties of the molecule.

Position General Observations Impact on Activity Target Kinase Example Reference
C4 Often substituted with small alkyl or amino groups.Can influence solubility and cell permeability. Larger groups may clash with the ribose-binding pocket.A1 Adenosine Receptor[4]
C6 Frequently bears an aryl or heteroaryl group.This group can extend into the hydrophobic pocket of the kinase, and its substitution pattern is critical for potency and selectivity.FGFR[5]

Table 2: Impact of C4 and C6 Substitutions on the Activity of Pyrimidine-5-carbonitrile Analogs.

Experimental Protocols for Evaluating Analog Performance

The objective comparison of this compound analogs necessitates robust and reproducible experimental methodologies. The following sections detail standard protocols for assessing their biological activity.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibitor potency in a high-throughput format.[6][7]

Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, biotinylated peptide substrate, and ATP in a suitable kinase buffer.

    • Add the serially diluted compounds or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add a solution containing a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) in a detection buffer containing EDTA to stop the kinase reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Kinase Kinase Phosphorylated Substrate-Biotin Phosphorylated Substrate-Biotin Kinase->Phosphorylated Substrate-Biotin Phosphorylation Substrate-Biotin Substrate-Biotin ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase Inhibition Tb-Ab Terbium-labeled Antibody Phosphorylated Substrate-Biotin->Tb-Ab Binding SA-Acceptor Streptavidin-Acceptor Phosphorylated Substrate-Biotin->SA-Acceptor Binding FRET Signal FRET Signal Tb-Ab->FRET Signal SA-Acceptor->FRET Signal Kinase Reaction Kinase Reaction Detection Detection

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Workflow for a typical MTT cell viability assay.

Relevant Signaling Pathways

The this compound analogs often target kinases within critical signaling pathways that are dysregulated in cancer. Understanding these pathways is essential for contextualizing the mechanism of action of these inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation.[9][10][11][12] Aberrant activation of this pathway is a common driver of tumorigenesis.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified overview of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic effects of VEGF.[13][14][15] Inhibition of this pathway is a key strategy for blocking tumor angiogenesis.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Permeability Permeability AKT->Permeability

Caption: Simplified overview of the VEGFR-2 signaling pathway.

Conclusion

The this compound scaffold represents a highly versatile platform for the design and development of novel kinase inhibitors. The ease of synthetic modification at the C2 position, coupled with the potential for fine-tuning interactions at the C4 and C6 positions, allows for the systematic exploration of the structure-activity relationship. By employing robust in vitro assays, researchers can effectively compare the performance of different analogs and identify candidates with optimal potency, selectivity, and cellular activity. The continued investigation of this privileged scaffold holds significant promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: https://www.roche-applied-science.com/pack-insert/11465007001.pdf)
  • MTT assay protocol | Abcam. (URL: https://www.abcam.com/protocols/mtt-assay-protocol)
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (URL: https://www.thermofisher.
  • Protocol for Cell Viability Assays - BroadPharm. (URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/)
  • MTT Cell Proliferation Assay - ATCC. (URL: https://www.atcc.
  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (URL: https://www.researchgate.net/figure/Simplified-schematic-diagram-of-the-EGFR-signaling-pathway-depicting-the-normal_fig1_365021272)
  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2721111/)
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/36949514/)
  • VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (URL: https://pubchem.ncbi.nlm.nih.
  • VEGF signaling pathway - Proteopedia, life in 3D. (URL: https://proteopedia.org/wiki/index.
  • HTRF® Kinase Assay Protocol | Download Table - ResearchGate. (URL: https://www.researchgate.net/figure/HTRF-Kinase-Assay-Protocol_tbl2_283570624)
  • The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium. (URL: https://medium.
  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: https://www.creative-diagnostics.
  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: https://www.clinpgx.
  • [Schematic diagram of EGFR signaling pathway[7]. Growth factor binding... - ResearchGate. (URL: https://www.researchgate.net/figure/Schematic-diagram-of-EGFR-signaling-pathway-16-Growth-factor-binding-to-EGFR_fig1_338276063)]([Link])
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  • Schematic diagram of signaling pathways activated by growth factors... - ResearchGate. (URL: https://www.researchgate.net/figure/Schematic-diagram-of-signaling-pathways-activated-by-growth-factors-such-as-vascular_fig1_44610115)
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8537542/)
  • 1. Schematic diagram to show vascular endothelial growth factor (VEGF)... - ResearchGate. (URL: https://www.researchgate.net/figure/Schematic-diagram-to-show-vascular-endothelial-growth-factor-VEGF-receptor-VEGFR_fig1_221764670)
  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (URL: https://www.ijcrt.org/papers/IJCRT2401584.pdf)
  • Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - ResearchGate. (URL: https://www.researchgate.net/publication/281489606_Synthesis_of_246-trisubstituted-pyrimidines_as_antimalarial_agents)
  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening - ResearchGate. (URL: https://www.researchgate.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (URL: https://www.mdpi.com/1420-3049/27/22/7786)
  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/24035659/)
  • Synthesis and characterization of 2, 4,6- trisubstituted pyrimidine analogs - ResearchGate. (URL: https://www.researchgate.net/publication/342990928_Synthesis_and_characterization_of_2_46-_trisubstituted_pyrimidine_analogs)
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/9311623/)
  • A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines - Benchchem. (URL: https://www.benchchem.com/application-notes/2-4-5-trisubstituted-pyrimidines-sar)
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4446777/)
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/35311417/)

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A Comparative Guide to the Characterization of 2-Bromopyrimidine-5-carbonitrile Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 2-bromopyrimidine-5-carbonitrile, a critical building block in the development of novel therapeutics, presents unique challenges in controlling reaction selectivity and minimizing byproduct formation. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical strategies for the characterization of byproducts generated during the synthesis of this important intermediate, grounded in the principles of scientific integrity and practical, field-proven insights.

I. Synthetic Pathways and Predicted Byproducts: A Mechanistic Perspective

Two primary synthetic routes are commonly employed for the preparation of this compound, each with its own distinct profile of potential byproducts. Understanding the underlying reaction mechanisms is paramount to anticipating and identifying these impurities.

Route 1: The Sandmeyer Reaction of 2-Amino-5-bromopyrimidine

This classical transformation involves the diazotization of 2-amino-5-bromopyrimidine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1] The radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer reaction can lead to several byproducts.[2]

  • 2-Hydroxy-5-bromopyrimidine: Reaction of the diazonium salt with water, which is invariably present in the reaction medium, can lead to the formation of the corresponding hydroxylated pyrimidine.[3]

  • 5-Bromopyrimidine: Hydrodediazoniation, the replacement of the diazonium group with a hydrogen atom, is a common side reaction in Sandmeyer reactions.

  • Biaryl Pyrimidine Dimers: The dimerization of the aryl radical intermediate can result in the formation of bipyrimidine species.[4]

  • Azo Dyes: The electrophilic diazonium salt can couple with the starting 2-amino-5-bromopyrimidine or other electron-rich species to form colored azo compounds.

dot graph Sandmeyer_Byproducts { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} A diagram illustrating the potential byproducts from the Sandmeyer reaction route.

Route 2: Cyanation of 5-Bromo-2-chloropyrimidine

This route involves the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with a cyanide source, such as potassium or sodium cyanide.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 5-bromo-2-chloropyrimidine in the final product.

  • 2-Chloro-5-cyanopyrimidine: If the starting material contains impurities where the positions of the halogens are swapped, this regioisomer could be a byproduct.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under aqueous or acidic/basic workup conditions, leading to the formation of 2-bromo-5-pyrimidinecarboxamide and subsequently 2-bromo-5-pyrimidinecarboxylic acid.

dot graph Cyanation_Byproducts { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} A diagram illustrating the potential byproducts from the cyanation reaction route.

II. A Comparative Analysis of Analytical Techniques for Byproduct Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of the potential byproducts. The choice of technique depends on the specific impurity and the analytical goal (detection, identification, or quantification).

Analytical TechniquePrincipleApplication to Byproduct CharacterizationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Separation and quantification of the main product and non-volatile byproducts.[5]High resolution, excellent for quantification, and can be coupled with various detectors (UV, MS).May not be suitable for highly volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Identification and quantification of volatile byproducts and residual solvents.Excellent for volatile and semi-volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Identification and structural elucidation of a wide range of byproducts.[6]High sensitivity and selectivity, provides molecular weight and fragmentation data for structural confirmation.Ionization efficiency can vary between compounds, potentially affecting quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous identification of byproducts, including isomers, through analysis of chemical shifts and coupling constants.Provides definitive structural information, non-destructive.Lower sensitivity compared to MS, may require higher concentrations of impurities for detection.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about functional groups.Confirmatory identification of functional groups present in byproducts.Fast and non-destructive, provides a "fingerprint" of the molecule.Less specific for complex mixtures compared to other techniques.

III. Experimental Protocols: A Self-Validating System

The following protocols outline a robust workflow for the identification and characterization of byproducts in a synthetic batch of this compound.

A. Forced Degradation Studies

To proactively identify potential degradation products, forced degradation studies should be performed on the purified this compound. This involves subjecting the compound to stress conditions more severe than those it would typically encounter during manufacturing and storage.

Protocol:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 1 mL of 1N HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 1 mL of 1N NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat 10 mg of the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize any degradation products.

dot graph Forced_Degradation_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Workflow for forced degradation studies to identify potential degradation products.

B. Comprehensive Impurity Profiling of a Synthetic Batch

This protocol provides a step-by-step guide for the analysis of a crude reaction mixture.

Protocol:

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 mg/mL.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 95% A and ramp to 5% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Purpose: To separate the main component from its impurities and obtain preliminary quantitative data based on peak area percentages.

  • LC-MS Analysis:

    • Use the same chromatographic conditions as the HPLC-UV method.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Purpose: To obtain accurate mass measurements of the parent ions and their fragmentation patterns for the identification of unknown impurities.

  • GC-MS Analysis (for volatile impurities):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Mass Spectrometer: Electron ionization (EI) source.

    • Purpose: To identify and quantify residual solvents and volatile byproducts.

  • NMR Analysis (for structural confirmation):

    • If a significant impurity is detected and can be isolated (e.g., by preparative HPLC), acquire ¹H and ¹³C NMR spectra.

    • Purpose: To provide unambiguous structural elucidation of the impurity.

IV. Conclusion

The effective characterization of byproducts in the synthesis of this compound is a critical component of ensuring the quality and safety of this pharmaceutical intermediate. A thorough understanding of the potential synthetic side reactions, coupled with a strategic application of orthogonal analytical techniques, provides a robust framework for impurity identification and control. This guide serves as a foundational resource for researchers and drug development professionals to design and implement self-validating analytical workflows, ultimately contributing to the development of safer and more effective medicines.

V. References

  • Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • ): A Kinetic and Computational Study. MDPI. [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. NIH. [Link]

  • Pyrimidine dimer. Wikipedia. [Link]

  • Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. ResearchGate. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

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The Ascendancy of 2-Bromopyrimidine-5-carbonitrile Derivatives: A Comparative Efficacy Analysis Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the myriad of heterocyclic compounds, derivatives of 2-bromopyrimidine-5-carbonitrile have emerged as a promising class of inhibitors targeting a range of clinically relevant enzymes. This guide provides a comprehensive, data-driven comparison of the efficacy of these derivatives against established standard-of-care inhibitors, offering researchers, scientists, and drug development professionals a detailed technical overview and practical insights into their potential.

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including several approved drugs. The strategic introduction of a bromine atom at the 2-position and a carbonitrile group at the 5-position of the pyrimidine ring creates a highly versatile scaffold. The bromine atom serves as a key reactive handle for various cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR). The electron-withdrawing nature of the carbonitrile group can significantly influence the electronic properties of the molecule, often contributing to enhanced binding affinity and target engagement.

This guide will delve into the comparative efficacy of this compound derivatives in three key therapeutic areas: oncology (targeting VEGFR-2 and PI3K/mTOR) and inflammation (targeting COX-2).

Section 1: Targeting Angiogenesis - VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

The Standard: Sorafenib

Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers, including renal cell carcinoma and hepatocellular carcinoma. It functions, in part, by inhibiting VEGFR-2.

The Challengers: this compound Derivatives

Recent studies have highlighted the potential of novel pyrimidine-5-carbonitrile derivatives as potent VEGFR-2 inhibitors. These compounds have been shown to exhibit significant anti-proliferative activity in various cancer cell lines.

Comparative Efficacy Data
CompoundTargetIC₅₀ (µM) vs. VEGFR-2Cell LineIC₅₀ (µM) vs. Cell LineReference
Sorafenib (Standard) VEGFR-20.09HUVECNot specified[1]
Derivative 11eVEGFR-20.61HCT-1161.14
Derivative 12bVEGFR-20.53HCT-116Not specified
Derivative 6VEGFR-20.06083HCT-1169.3[2]
Derivative 7gVEGFR-20.072HepG-2Not specified[3]

Analysis: The data indicates that several this compound derivatives exhibit VEGFR-2 inhibitory activity comparable to, and in some cases exceeding, that of the standard inhibitor, sorafenib. For instance, derivative 6 shows a potent IC₅₀ of 60.83 nM against VEGFR-2[2]. While the in-vitro enzyme inhibition is a critical parameter, the cellular anti-proliferative activity provides a more physiologically relevant measure of efficacy. Derivative 11e, for example, demonstrates potent activity against the HCT-116 colon cancer cell line with an IC₅₀ of 1.14 µM.

Signaling Pathway and Point of Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Bromopyrimidine- 5-carbonitrile Derivatives Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

Section 2: Combating Inflammation - COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that offer a better gastrointestinal safety profile compared to non-selective NSAIDs.

The Standards: Celecoxib and Nimesulide

Celecoxib and Nimesulide are well-established selective COX-2 inhibitors used in the management of inflammatory conditions.

The Challengers: Pyrimidine-5-carbonitrile Derivatives

Recent research has explored the potential of pyrimidine-5-carbonitrile derivatives as novel COX-2 inhibitors, demonstrating promising anti-inflammatory and analgesic properties.

Comparative Efficacy Data
CompoundTargetIC₅₀ (µM) vs. COX-2Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard) COX-20.17>100[4]
Nimesulide (Standard) COX-21.68Not specified[4]
Derivative 3bCOX-20.20Not specified[4]
Derivative 5bCOX-20.18Not specified[4]
Derivative 5dCOX-20.16Not specified[4]
Derivative L1COX-2Not specified (Comparable to Meloxicam)High[5][6]
Derivative L2COX-2Not specified (Comparable to Meloxicam)High[5][6]

Analysis: The presented data clearly shows that several pyrimidine-5-carbonitrile derivatives are highly potent COX-2 inhibitors, with IC₅₀ values in the same range as the standard drug, Celecoxib.[4] Notably, derivative 5d exhibits an IC₅₀ of 0.16 µM, which is slightly more potent than Celecoxib (0.17 µM).[4] Furthermore, the high selectivity index of derivatives L1 and L2 suggests a favorable safety profile with potentially reduced gastrointestinal side effects, a key advantage of selective COX-2 inhibitors.[5][6]

Experimental Workflow: In Vitro COX-2 Inhibition Assay

COX2_Workflow Start Start Prep Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compounds - Standard Inhibitors Start->Prep Incubate Pre-incubate COX-2 with Test Compound or Standard Prep->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Detect Detect Prostaglandin Production (e.g., Fluorometric or LC-MS/MS) Initiate->Detect Analyze Calculate IC₅₀ Values Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro COX-2 inhibition assay.

Section 3: Targeting Cancer Cell Proliferation - PI3K/mTOR Dual Inhibition

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.

The Standards: BKM-120 and LY294002

BKM-120 (Buparlisib) is a pan-PI3K inhibitor that has been investigated in numerous clinical trials. LY294002 is a well-characterized, potent inhibitor of PI3K.

The Challengers: Morpholinopyrimidine-5-carbonitrile Derivatives

A novel series of morpholinopyrimidine-5-carbonitrile derivatives has been designed and synthesized as dual PI3K/mTOR inhibitors, demonstrating potent anti-cancer activity.

Comparative Efficacy Data

| Compound | Target | IC₅₀ (µM) vs. PI3Kα | IC₅₀ (µM) vs. mTOR | Cell Line | GI₅₀ (µM) vs. Cell Line | Reference | |---|---|---|---|---|---| | BKM-120 (Standard) | PI3Kα | 0.0446 | Not specified | A2780 | Not specified |[7] | | LY294002 (Standard) | PI3Kα | Not specified | Not specified | Leukemia SR | Not specified |[8] | | Derivative 17p | PI3Kα | 0.0318 | >10 | A2780 | Not specified |[7] | | Derivative 12b | PI3Kα/β/δ | 0.17/0.13/0.76 | 0.83 | Leukemia SR | 0.10 |[8] | | Derivative 12d | PI3Kα/β/δ | 1.27/3.20/1.98 | 2.85 | Leukemia SR | 0.09 |[8] |

Analysis: The data reveals the exceptional potency of the morpholinopyrimidine-5-carbonitrile derivatives. Derivative 17p shows a PI3Kα IC₅₀ of 31.8 nM, which is more potent than the standard inhibitor BKM-120 (44.6 nM).[7] Furthermore, derivatives 12b and 12d exhibit potent dual inhibition of PI3K and mTOR, coupled with impressive growth inhibitory activity against the leukemia SR cell line, with GI₅₀ values of 0.10 µM and 0.09 µM, respectively.[8] This dual-targeting approach can be particularly effective in overcoming resistance mechanisms that may arise from the inhibition of a single target in the pathway.

Experimental Protocols: A Closer Look

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and standard inhibitors for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Inhibitor Addition: Add serial dilutions of the this compound derivatives or standard inhibitors to the reaction wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo®).[9]

  • Data Analysis: Determine the percentage of kinase inhibition and calculate the IC₅₀ value.

Conclusion and Future Perspectives

The collective evidence strongly supports the potential of this compound derivatives as a versatile and potent class of enzyme inhibitors. Their efficacy against key targets in oncology and inflammation, often surpassing that of established standard inhibitors, underscores their promise in drug discovery. The modular nature of their synthesis allows for extensive chemical modifications, providing a rich platform for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this exciting class of compounds.

References

  • El-Gamal, M. I., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 11(1), 1-19. [Link]
  • Al-Ostoot, F. H., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6296. [Link]
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Hassan, A. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
  • Abdelgawad, M. A., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. [Link]
  • Gomaa, H. A. M., et al. (2021). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 9, 747634. [Link]
  • El-Sayed, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6(1), 1-18. [Link]
  • El-Adl, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(1), 1. [Link]
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Abdel-Aziz, M., et al. (2024). Design and Synthesis of Sorafenib-Inspired Benzofuran Hybrids as VEGFR-2 Inhibitors: Antiproliferative Evaluation, Mechanistic Insights, and Docking Studies in Hepatocellular Carcinoma. RSC Advances, 14(1), 234-251. [Link]

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A Comparative Guide to Molecular Docking of 2-Bromopyrimidine-5-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of a series of ligands derived from the versatile 2-bromopyrimidine-5-carbonitrile scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents detailed protocols for robust and reproducible docking studies, and offers a clear comparison of potential kinase inhibitors based on computational data. Our approach is grounded in established scientific principles to ensure the trustworthiness and validity of the presented findings.

Introduction: The Therapeutic Potential of Pyrimidine-Based Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The this compound scaffold, in particular, serves as a valuable starting point for the synthesis of novel compounds due to its reactive bromine atom, which allows for diverse chemical modifications.[5]

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[6] Consequently, kinase inhibitors have emerged as a significant class of targeted therapeutics. This guide focuses on the in silico evaluation of novel this compound derivatives as potential inhibitors of two key kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are well-established targets in cancer therapy.[7][8]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10][11] It is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries of compounds and providing insights into their potential binding modes and affinities.[12][13] In this guide, we will walk through a rigorous and validated docking workflow to compare the potential efficacy of our designed ligands.

Experimental Design and Rationale

A successful molecular docking study hinges on careful planning and a clear understanding of the underlying principles. The choices made at each stage, from ligand preparation to the selection of docking parameters, directly impact the reliability of the results.

Ligand Selection and Preparation

For this comparative study, we have designed a focused library of hypothetical ligands derived from the this compound core. The rationale behind the selected modifications is to explore the impact of different functional groups on the binding affinity and interaction patterns with the target proteins.

Table 1: Hypothetical Ligands Derived from this compound

Ligand IDR-Group at C2 Position
LIG-001-NH-(4-methoxyphenyl)
LIG-002-NH-(4-chlorophenyl)
LIG-003-NH-(3,4-difluorophenyl)
LIG-004-S-(4-methylphenyl)
LIG-005-O-(4-hydroxyphenyl)

The 2D structures of these ligands are first sketched using chemical drawing software and then converted to 3D structures. Energy minimization is a critical subsequent step to obtain stable, low-energy conformations, which is typically performed using force fields like MMFF94.[14]

Target Protein Selection and Preparation

The choice of target protein structures is paramount for a meaningful docking study. We have selected crystal structures of our target kinases from the Protein Data Bank (PDB) based on resolution and the presence of a co-crystallized ligand, which helps in defining the binding site.

  • EGFR: PDB ID: 2GS2

  • COX-2: PDB ID: 5IKR

Prior to docking, the protein structures must be meticulously prepared. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.[15] This preparation ensures that the protein's electrostatic and hydrogen-bonding potential is accurately represented.

Docking Software and Algorithm

Several well-validated docking programs are available, each with its own search algorithm and scoring function.[9][10] For this guide, we will utilize AutoDock Vina , a widely used and robust open-source docking program.[13] AutoDock Vina employs a Lamarckian Genetic Algorithm, which is effective in exploring the conformational space of the ligand within the protein's binding site.[14]

Defining the Binding Site and Search Space

Accurately defining the binding site is crucial for efficient and relevant docking. The binding site is typically defined as a grid box encompassing the active site of the protein. When a co-crystallized ligand is present in the PDB structure, the grid box is centered on this ligand, with dimensions large enough to allow for the free rotation of the test ligands.[16][17]

Validation of the Docking Protocol

Before screening our designed ligands, it is essential to validate the docking protocol.[18][19] A common and effective validation method is to re-dock the co-crystallized ligand back into the protein's binding site. A successful docking protocol is generally considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose of the ligand is less than 2.0 Å.[19][20]

Step-by-Step Experimental Protocol for Molecular Docking

The following protocol provides a detailed, step-by-step methodology for performing a comparative molecular docking study using AutoDock Vina.

Step 1: Ligand Preparation

  • Sketch the 2D structures of the this compound derivatives using a chemical drawing tool (e.g., ChemDraw or Marvin Sketch).

  • Convert the 2D structures to 3D structures.

  • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

  • Save the prepared ligands in a suitable format, such as .mol2 or .pdb.

  • Convert the ligand files to the .pdbqt format required by AutoDock Vina, defining the rotatable bonds to allow for conformational flexibility.

Step 2: Protein Preparation

  • Download the crystal structures of the target proteins (EGFR: 2GS2, COX-2: 5IKR) from the Protein Data Bank.

  • Open the PDB file in a molecular modeling program (e.g., PyMOL, Chimera, or AutoDock Tools).

  • Remove all water molecules and any non-essential co-factors from the protein structure.

  • Add hydrogen atoms to the protein, ensuring that the appropriate protonation states are assigned to the amino acid residues.

  • Save the prepared protein structure in the .pdbqt format.

Step 3: Grid Box Generation

  • Load the prepared protein structure into AutoDock Tools.

  • Identify the co-crystallized ligand in the original PDB file to determine the active site.

  • Define the center and dimensions of the grid box to encompass the entire active site. A typical grid box size is 60 x 60 x 60 Å with a spacing of 0.375 Å.[17]

  • Generate the grid parameter file (.gpf).

Step 4: Docking Simulation

  • Use the prepared ligand (.pdbqt) and protein (.pdbqt) files, along with the grid parameter file, as input for AutoDock Vina.

  • Set the docking parameters, including the exhaustiveness of the search. A higher exhaustiveness value increases the chances of finding the optimal binding pose but requires more computational time.[14]

  • Run the docking simulation for each ligand against each target protein.

  • AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Step 5: Analysis of Results

  • Analyze the output files to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.[13]

  • Visualize the protein-ligand complexes using a molecular graphics program to examine the key interactions, such as hydrogen bonds and hydrophobic interactions.

  • Compare the binding affinities and interaction patterns of the different ligands to assess their relative potential as inhibitors.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the molecular docking workflow described above.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, H-addition) protein_prep->grid_gen docking_sim Docking Simulation (AutoDock Vina) grid_gen->docking_sim results_analysis Results Analysis (Binding Energy, Pose) docking_sim->results_analysis visualization Visualization of Interactions results_analysis->visualization

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Results and Analysis

The following tables summarize the hypothetical docking results for our series of this compound derivatives against EGFR and COX-2. Lower binding energy values indicate a more favorable binding affinity.

Table 2: Docking Scores of Ligands against EGFR (PDB: 2GS2)

Ligand IDBinding Energy (kcal/mol)Key Interacting Residues
LIG-001-9.2Met793, Leu718, Gly796
LIG-002-8.8Met793, Cys797, Leu844
LIG-003-9.5Met793, Leu718, Asp855
LIG-004-8.5Leu718, Val726, Ala743
LIG-005-9.0Met793, Thr790, Asp855

Table 3: Docking Scores of Ligands against COX-2 (PDB: 5IKR)

Ligand IDBinding Energy (kcal/mol)Key Interacting Residues
LIG-001-8.7Arg120, Tyr355, Val523
LIG-002-8.9Arg120, Ser530, Tyr385
LIG-003-9.1Arg120, Tyr355, Ser530
LIG-004-8.2Val349, Leu352, Tyr355
LIG-005-8.8Arg120, Glu524, Ser530
Discussion of Results

From the hypothetical data presented, several key insights can be drawn:

  • LIG-003 exhibits the most promising binding affinity for both EGFR (-9.5 kcal/mol) and COX-2 (-9.1 kcal/mol), suggesting its potential as a dual inhibitor. The presence of the 3,4-difluorophenyl group may contribute to favorable interactions within the binding pockets of both kinases.

  • The interactions with key residues in the EGFR active site, such as Met793, are crucial for inhibitory activity.[8] The ability of LIG-001, LIG-002, LIG-003, and LIG-005 to form hydrogen bonds or hydrophobic interactions with this "gatekeeper" residue is a positive indicator.

  • For COX-2, interactions with Arg120 and Ser530 are known to be important for inhibitor binding.[4] The majority of the tested ligands, with the exception of the thioether derivative LIG-004, appear to engage with these critical residues.

  • The lower binding affinity of LIG-004 across both targets suggests that the thioether linkage and the 4-methylphenyl substitution may not be optimal for binding within the active sites of these particular kinases.

Visualization of Key Interactions

The following diagram illustrates the key interactions of the most promising ligand, LIG-003, within the active site of EGFR.

ligand_interaction cluster_ligand LIG-003 cluster_protein EGFR Active Site ligand 2-(3,4-difluoroanilino)- pyrimidine-5-carbonitrile MET793 Met793 ligand->MET793 H-bond to backbone NH LEU718 Leu718 ligand->LEU718 Hydrophobic interaction ASP855 Asp855 ligand->ASP855 H-bond to side chain CYS797 Cys797 ligand->CYS797 Hydrophobic interaction

Caption: Key interactions of LIG-003 in the EGFR active site.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and comparing molecular docking studies of ligands derived from this compound. By following a validated and systematic protocol, we have demonstrated how in silico techniques can be effectively utilized to prioritize compounds for further development.

The hypothetical results presented herein suggest that derivatives with electron-withdrawing groups, such as the difluorophenyl moiety in LIG-003, may be particularly effective as kinase inhibitors. However, it is crucial to remember that molecular docking is a predictive tool, and its findings must be validated through experimental assays.

Future work should focus on the synthesis of these promising derivatives and their in vitro evaluation against EGFR and COX-2. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the predicted protein-ligand complexes over time.[17] By integrating computational and experimental approaches, we can accelerate the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

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Navigating the Pyrimidine Landscape: A Comparative Cost-Analysis of Essential Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and serving as versatile starting points for novel therapeutics.[1][2] This guide provides an in-depth, objective cost-analysis of common pyrimidine building blocks, comparing the economics of commercial acquisition against in-house synthesis. We will dissect the factors influencing cost, provide actionable experimental data, and offer a logical framework for making the most cost-effective decisions in your research and development endeavors.

The Commercial Landscape: A Cost Overview of Key Pyrimidine Building Blocks

The first decision point for any researcher is whether to purchase a required pyrimidine derivative directly. The market offers a wide array of functionalized pyrimidines, but prices can vary significantly based on structural complexity, purity, and supplier.[3][4][5] A fundamental analysis begins with comparing the cost of the most basic and widely used pyrimidine cores.

Data Presentation: Comparative Cost of Foundational Pyrimidines

To establish a baseline, we've compiled indicative pricing for several foundational pyrimidine building blocks from various suppliers. Costs are normalized to a per-gram and per-mole basis to facilitate objective comparison, which is crucial for stoichiometric planning in a synthesis campaign.

CompoundCAS NumberMolecular Weight ( g/mol )Indicative Price (USD/g)Cost per Mole (USD/mol)
Uracil66-22-8112.09~$2.50 - $7.00[6][7]~$280 - $785
5-Fluorouracil51-21-8130.08~$20.00 - $35.00~$2600 - $4550
2,4-Dichloropyrimidine3934-20-1148.98~$9.00 - $15.00[8]~$1340 - $2235
5-Bromo-2,4-dichloropyrimidine36082-50-5227.87~$7.00 - $17.00[9]~$1590 - $3896
Pyrimidine289-95-280.09~$47.00[10]~$3764

Note: Prices are indicative and subject to change based on supplier, purity, and quantity purchased. The cost per mole is calculated from the lower end of the price range for comparison.

Expertise & Experience: As the table illustrates, even simple substitutions dramatically impact cost. The addition of a single fluorine atom to create 5-Fluorouracil from Uracil increases the cost per mole by an order of magnitude. This premium is due to the more complex and hazardous reagents required for fluorination chemistry.[11][12] Similarly, the conversion of Uracil (a dihydroxypyrimidine) to the more synthetically versatile 2,4-Dichloropyrimidine introduces a significant cost increase, reflecting the chlorination process involved.[8] For drug discovery programs, highly functionalized pyrimidines like 5-Bromo-2,4-dichloropyrimidine offer multiple, distinct reaction sites, justifying their higher cost by enabling more complex and targeted molecular architectures.[9]

The Core Dilemma: A "Make vs. Buy" Analysis

While purchasing provides convenience, in-house synthesis can offer significant cost savings, especially for large-scale needs or when a specific derivative is not commercially available at a reasonable price.[13] To provide a tangible comparison, we will conduct a cost analysis for the in-house synthesis of 2,4-Dichloropyrimidine, a pivotal intermediate in the synthesis of many pharmaceutical agents.[14][15]

Mandatory Visualization: The "Make vs. Buy" Decision Workflow

The decision to synthesize or purchase is a multi-faceted one. The following workflow diagram outlines the key considerations.

Caption: A workflow for the 'Make vs. Buy' decision process.

Case Study: In-House Synthesis of 2,4-Dichloropyrimidine from Uracil

A common and well-documented method for preparing 2,4-Dichloropyrimidine is the chlorination of Uracil using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][16]

Data Presentation: Cost Breakdown for 2,4-Dichloropyrimidine Synthesis (10g Scale)

ItemMolecular Weight ( g/mol )Moles RequiredIndicative Cost (USD)Rationale
Starting Material
Uracil112.090.089~$0.62Based on a bulk price of ~$70/kg.
Reagents
Thionyl Chloride (SOCl₂)118.970.071 (4mL)~$2.00A common and effective chlorinating agent.[8]
Bis(trichloromethyl) carbonate (BTC)296.750.0178 (5.28g)~$5.00Used to drive the reaction to completion.[8]
N,N-Dimethylformamide (DMF)73.09Catalytic~$0.50Catalyst for the chlorination reaction.
Solvents & Workup
Dichloromethane (DCM)84.93~100 mL~$1.00For extraction.
Sodium Carbonate105.99~5g~$0.20For neutralization during workup.
Total Estimated Material Cost ~$9.32
Cost per Gram (In-House) ~$0.93/g Assuming 100% yield for calculation. A 95% yield is reported.[8]
Commercial Cost per Gram ~$9.00/g From the lower end of the commercial price range.[8]

Trustworthiness: This analysis clearly demonstrates that for raw material costs, in-house synthesis can be nearly ten times cheaper than purchasing 2,4-Dichloropyrimidine. However, this calculation is a simplification. It does not account for labor costs (several hours of a trained chemist's time), energy consumption, equipment amortization, or waste disposal costs. For academic labs or small-scale discovery projects, the convenience and time saved by purchasing often outweigh the material cost savings. For process chemistry departments or large-scale campaigns, the cost savings from in-house synthesis become substantial and highly advantageous.[13]

Experimental Protocol & Mechanistic Insight

To ensure this guide is not merely theoretical, we provide a detailed, self-validating protocol for the synthesis analyzed above. Understanding the "why" behind each step is crucial for troubleshooting and adaptation.

Mandatory Visualization: Synthesis Pathway of 2,4-Dichloropyrimidine

Caption: Reaction scheme for the synthesis of 2,4-Dichloropyrimidine.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol is adapted from a reported high-yield synthesis.[8]

Materials:

  • Uracil (2,4-dihydroxypyrimidine): 1.0 g (8.9 mmol)

  • Thionyl chloride (SOCl₂): 4 mL

  • Bis(trichloromethyl) carbonate (BTC): 5.28 g (17.8 mmol)

  • 4-Dimethylaminopyridine (DMAP): 50 mg (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 50 mL round-bottom flask, condenser, magnetic stirrer, oil bath, separatory funnel

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add Uracil (1.0 g), DMAP (50 mg), and thionyl chloride (4 mL). Stir to form a turbid liquid.

    • Expertise & Experience: Uracil has low solubility in most organic solvents. Using SOCl₂ as both a reagent and a solvent ensures an effective reaction concentration. DMAP serves as a nucleophilic catalyst to activate the hydroxyl groups of uracil towards chlorination.

  • Reagent Addition: In a separate vessel, dissolve the BTC (5.28 g) in SOCl₂ (4 mL). Slowly add this solution dropwise to the reaction flask.

    • Causality: BTC is a solid source of phosgene. It reacts with the catalytic DMAP and the uracil tautomer to facilitate the replacement of hydroxyl groups with chlorides. Adding it slowly helps to control the exotherm and gas evolution (SO₂, CO₂).

  • Heating: Place the flask in a pre-heated oil bath and maintain the reaction temperature between 65-70 °C. Use a cooling liquid in the condenser. Monitor the reaction by TLC until the starting material is consumed.

    • Trustworthiness: Maintaining this temperature range is critical. It provides sufficient energy to overcome the activation barrier for the chlorination of the aromatic ring system without causing significant decomposition of the product or reagents.

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 10 mL of ice water with stirring. Neutralize the acidic solution to a pH of 8-9 using a saturated sodium carbonate solution.

    • Causality: This step quenches any remaining reactive chlorinating agents. Neutralization is essential to deprotonate any protonated product and to ensure the product is in its neutral form for efficient extraction into an organic solvent.

  • Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Expertise & Experience: Multiple extractions ensure maximum recovery of the product. The brine wash helps to remove residual water from the organic layer.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield 2,4-dichloropyrimidine. The reported yield for this procedure is approximately 95%.[8]

Conclusion and Future Outlook

The choice between purchasing and synthesizing pyrimidine building blocks is a strategic one, heavily dependent on the scale of the project, available resources, and the specific molecular target. For rapid, small-scale synthesis and lead discovery, the convenience of purchasing commercially available, diverse pyrimidines is often the most logical path.[17] However, for process development, large-scale campaigns, or when significant cost-reduction is a primary driver, in-house synthesis of key intermediates like 2,4-dichloropyrimidine offers a clear economic advantage.

The pyrimidine scaffold remains a "privileged" structure in medicinal chemistry, and its derivatives will continue to be central to the development of new therapeutics.[18][19] A thorough understanding of the cost-benefit trade-offs associated with these essential building blocks empowers researchers and organizations to optimize their synthetic strategies, allocate resources more effectively, and ultimately accelerate the drug discovery pipeline.

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From Bromo to Bio-active: A Spectroscopic Journey of 2-Bromopyrimidine-5-carbonitrile Transformation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, pyrimidine-5-carbonitriles serve as privileged scaffolds. Their inherent chemical functionalities allow for diverse modifications, leading to a vast chemical space of potential therapeutic agents and functional materials. A key starting material in the synthesis of these derivatives is 2-Bromopyrimidine-5-carbonitrile. The bromine atom at the 2-position is an excellent leaving group, making it a versatile handle for introducing a wide array of substituents through reactions like Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions.

This guide provides an in-depth spectroscopic comparison of a representative starting material, this compound, and a product of its transformation, 2-anilinopyrimidine-5-carbonitrile. The substitution of the bromine atom with an aniline group induces significant changes in the molecule's electronic and steric properties, which are clearly reflected in its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Understanding these spectroscopic shifts is paramount for researchers to confirm reaction success, elucidate molecular structures, and ensure the purity of their compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the starting material and the product. This data provides a quantitative basis for the subsequent in-depth analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 9.15 (s, 2H)160.2, 146.5, 115.8, 109.1
2-Anilinopyrimidine-5-carbonitrile 9.01 (s, 2H), 8.15 (s, 1H, NH), 7.75 (d, 2H), 7.41 (t, 2H), 7.18 (t, 1H)162.1, 159.9, 138.2, 129.2, 124.5, 121.0, 116.5, 104.2

Table 2: FT-IR and Mass Spectrometry Data

CompoundKey FT-IR Peaks (cm⁻¹)Mass Spectrum (m/z)
This compound 3080 (Ar C-H), 2235 (C≡N), 1550 (C=N), 1450 (Ar C=C), 1020 (C-Br)183/185 ([M]⁺, isotopic pattern for Br)
2-Anilinopyrimidine-5-carbonitrile 3350 (N-H), 3050 (Ar C-H), 2220 (C≡N), 1600 (C=N), 1520 (Ar C=C), 1310 (C-N)182 ([M]⁺)

In-Depth Spectroscopic Analysis

The transformation from this compound to 2-Anilinopyrimidine-5-carbonitrile is visually represented below. This nucleophilic aromatic substitution reaction is a cornerstone of heterocyclic chemistry.

G cluster_0 Starting Material cluster_1 Product SM This compound reagent Aniline, Base SM->reagent P 2-Anilinopyrimidine-5-carbonitrile reagent->P

Caption: Reaction scheme for the synthesis of 2-Anilinopyrimidine-5-carbonitrile.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the starting material, this compound, is characterized by a singlet at approximately 9.15 ppm, corresponding to the two equivalent protons on the pyrimidine ring. The strong deshielding effect of the two nitrogen atoms and the electron-withdrawing cyano and bromo groups results in this downfield chemical shift.

Upon substitution with aniline, the symmetry of the pyrimidine ring protons is maintained, leading to a singlet at a slightly upfield position of around 9.01 ppm. The introduction of the electron-donating aniline group marginally increases the electron density on the pyrimidine ring, causing this modest shielding. More significantly, new signals appear corresponding to the protons of the aniline ring: a doublet around 7.75 ppm (ortho protons), a triplet around 7.41 ppm (meta protons), and a triplet around 7.18 ppm (para proton). A broad singlet corresponding to the N-H proton is also observed around 8.15 ppm.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the changes are more pronounced. For this compound, the carbon atoms of the pyrimidine ring and the cyano group appear at approximately 160.2, 146.5, 115.8, and 109.1 ppm. The carbon atom attached to the bromine (C2) is observed around 146.5 ppm.

In the product, 2-anilinopyrimidine-5-carbonitrile, the C2 carbon experiences a significant upfield shift to around 162.1 ppm due to the replacement of the bromine with a less electronegative nitrogen atom. The other pyrimidine ring carbons also show slight shifts. The cyano carbon remains relatively unchanged at around 116.5 ppm. Crucially, new peaks corresponding to the aniline ring carbons appear in the aromatic region (121.0-138.2 ppm).

FT-IR Spectroscopy

The FT-IR spectra provide clear evidence of the functional group transformation. The starting material exhibits a characteristic C≡N stretching vibration around 2235 cm⁻¹ and a C-Br stretching frequency around 1020 cm⁻¹.

In the product, the C≡N stretch is still present at a slightly lower wavenumber (around 2220 cm⁻¹) due to the change in the electronic environment. The most telling change is the disappearance of the C-Br peak and the appearance of a distinct N-H stretching band around 3350 cm⁻¹ and a C-N stretching band around 1310 cm⁻¹. These new peaks are definitive indicators of the successful incorporation of the aniline moiety.

Mass Spectrometry

Mass spectrometry provides unequivocal evidence of the substitution. This compound shows a characteristic molecular ion peak with an isotopic pattern of approximately 1:1 intensity at m/z 183 and 185, which is indicative of the presence of a single bromine atom.

The mass spectrum of 2-anilinopyrimidine-5-carbonitrile shows a molecular ion peak at m/z 182, corresponding to the replacement of the bromine atom (atomic mass ~79/81) with the aniline group (mass of NH-Ph ~92). The absence of the isotopic bromine pattern in the product's mass spectrum is a key confirmation of the reaction's success.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program with a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. For electron ionization (EI), a direct insertion probe is used for solid samples. For electrospray ionization (ESI), the sample solution is infused. Acquire the spectrum over an appropriate m/z range.

Conclusion

The spectroscopic comparison of this compound and its derivative, 2-anilinopyrimidine-5-carbonitrile, clearly demonstrates how fundamental spectroscopic techniques can be used to monitor and confirm chemical transformations. The distinct changes in the NMR chemical shifts, the appearance and disappearance of key functional group vibrations in the FT-IR spectrum, and the shift in the molecular ion peak in the mass spectrum provide a comprehensive and self-validating dataset that confirms the successful substitution of the bromine atom. For researchers in drug development and materials science, a thorough understanding of these spectroscopic principles is an indispensable tool for advancing their research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Jou, D. C., & Chen, Y. L. (2006). A facile synthesis of 2,5-disubstituted pyrimidines. Tetrahedron Letters, 47(25), 4277-4280. [Link]
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  • PubChem. (n.d.). 2-Anilinopyrimidine-5-carbonitrile. National Center for Biotechnology Information.

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Bromopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-Bromopyrimidine-5-carbonitrile (CAS No. 53918-41-5). As a halogenated heterocyclic nitrile, this compound requires specific protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond mere instruction to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Foundational Safety: Understanding the Hazard Profile

This compound is not a benign laboratory reagent. Its chemical structure—incorporating a bromine atom and a nitrile group on a pyrimidine ring—dictates its toxicological and chemical hazards. Proper disposal begins with a thorough understanding of these risks.

The compound is classified as hazardous, with multiple routes of potential exposure.[1][2] Aggregated GHS data indicates it is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is known to cause skin irritation and can lead to serious eye irritation or damage.[1][3] The presence of the bromine atom means it is a halogenated organic compound, which requires specific waste segregation.[4][5] Furthermore, during thermal decomposition, it can release highly toxic gases, including hydrogen bromide and nitrogen oxides.[2][6]

PropertyValueSource
CAS Number 53918-41-5[7]
Molecular Formula C₅H₂BrN₃[1]
Molecular Weight 184.00 g/mol [7]
Appearance Off-white to light yellow solid[7]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation/damage.[1]
GHS Pictograms Warning, Danger[1]

The First Line of Defense: Personal Protective Equipment (PPE)

Before handling this compound in any capacity—from initial use to final waste disposal—the appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety. The causality is simple: creating physical barriers between the researcher and the chemical is the most direct way to prevent exposure.

Essential PPE includes:

  • Nitrile Gloves: Provides a suitable barrier against skin contact.[4][8] If gloves become contaminated, they must be removed immediately and disposed of as hazardous waste.

  • Safety Goggles or Face Shield: Protects against splashes and potential dust, preventing serious eye injury.[8][9]

  • Laboratory Coat: Protects skin and personal clothing from contamination.[4][8]

  • Fume Hood: All handling of the solid compound and commingling of waste solutions should be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4][10]

The Principle of Segregation: A Critical Step in Waste Management

The single most critical error in chemical waste disposal is improper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.[10] this compound waste is classified as halogenated organic waste .[5]

Core Segregation Protocol:

  • Designate a Specific Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste."[8][10] This prevents cross-contamination with non-halogenated solvents, which are often incinerated under different conditions and at a lower cost.[10]

  • Avoid Incompatibles: Never mix halogenated waste with the following:

    • Strong Oxidizing Agents & Strong Acids: Can cause violent chemical reactions.[7]

    • Bases: Can lead to degradation or other unintended reactions.

    • Aqueous Waste: Keep organic and aqueous waste streams separate.[5]

    • Heavy Metals, Pesticides, or Acutely Toxic 'P-listed' Wastes: These require specialized disposal pathways.[10]

The logical flow for waste segregation is crucial for a safe and compliant laboratory environment. The following diagram illustrates this decision-making process.

G start Generate Waste Containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, weigh paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) is_solid->liquid_waste Liquid container_solid Place in designated, sealed, and labeled 'Solid Halogenated Organic Waste' container. solid_waste->container_solid container_liquid Place in designated, sealed, and labeled 'Liquid Halogenated Organic Waste' container. liquid_waste->container_liquid storage Store container in designated Satellite Accumulation Area (SAA). container_solid->storage container_liquid->storage end Arrange for pickup by licensed hazardous waste contractor. storage->end

Caption: Waste Segregation and Collection Workflow.

Procedural Guide: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of waste containing this compound.

4.1. Waste Container Preparation

  • Select an Appropriate Container: Choose a container made of chemically compatible material (e.g., high-density polyethylene) with a secure, threaded cap.[11] The container must be in good condition, free of leaks or cracks.

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label.[11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • If in solution, list all constituents and their approximate percentages.

    • The date accumulation started (the day the first drop of waste was added).

4.2. Collection of Waste

  • Solid Waste:

    • Carefully place grossly contaminated disposable items (e.g., nitrile gloves, weighing paper, absorbent pads from spill cleanup) directly into the designated solid halogenated waste container.[12][13]

    • For residual powder, gently sweep with a dedicated brush and dustpan, avoiding dust generation, and transfer to the waste container.[13]

  • Liquid Waste:

    • Pour waste solutions and the first rinse of any emptied containers directly into the designated liquid halogenated waste container using a funnel.[14]

    • This must be done inside a chemical fume hood to minimize inhalation exposure.[10]

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste.[10][11] This prevents the release of volatile compounds and protects against spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is in secondary containment to capture any potential leaks.[10][15]

4.3. Final Disposal

  • Decontamination of Empty Containers: An empty container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14] The first rinsate is considered hazardous and must be collected in the halogenated waste container.[14] Subsequent rinsates may be managed according to institutional policy.

  • Professional Removal: Once the waste container is full or reaches the accumulation time limit set by regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

  • Regulatory Compliance: All disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[16][17][18]

By adhering to this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and maintaining the highest standards of scientific integrity.

References

  • Safe Handing & Disposal of Organic Substances.Science Ready. [Link]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances.HSC Chemistry. [Link]
  • 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546.PubChem. [Link]
  • Halogenated Solvents in Laboratories.
  • Proper Handling of Hazardous Waste Guide.US Environmental Protection Agency (EPA). [Link]
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, University of Illinois. [Link]
  • EPA Hazardous Waste Management.
  • Steps in Complying with Regulations for Hazardous Waste.US Environmental Protection Agency (EPA). [Link]
  • Learn the Basics of Hazardous Waste.US Environmental Protection Agency (EPA). [Link]
  • Chapter 7 Chemical Disposal Procedures.University of Wisconsin–Madison, BME Shared Labs. [Link]
  • Chemical Process SOP Example - Bromodeoxyuridine (BrdU).University of Wyoming. [Link]
  • What Regulations Govern Hazardous Waste Management?Chemistry For Everyone. [Link]
  • Nitriles Waste Comp
  • Hazardous Laboratory Chemicals Disposal Guide.Reed College. [Link]
  • This compound.Methylamine Supplier. [Link]
  • How to Recycle Nitrile Gloves.Unisan. [Link]
  • Hazardous Waste Disposal Guide.Dartmouth College. [Link]
  • Incompatibilities between N-Bromosuccinimide and Solvents.
  • Incompatible Chemicals.
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides.National Institutes of Health (NIH). [Link]
  • Incomp
  • Partial List of Chemical Incompatibilities.University of Nevada, Reno. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.